molecular formula C5H12S B1345668 tert-Butyl methyl sulfide CAS No. 6163-64-0

tert-Butyl methyl sulfide

Cat. No.: B1345668
CAS No.: 6163-64-0
M. Wt: 104.22 g/mol
InChI Key: CJFVCTVYZFTORU-UHFFFAOYSA-N
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Description

tert-Butyl Methyl Sulfide (CAS 6163-64-0) is a high-impact organic sulfur compound characterized by its clear to light yellow liquid appearance and an unpleasant odor . This thioether is defined by the molecular formula C 5 H 12 S and a molecular weight of 104.21 g/mol . Its key physical properties include a boiling point of 101-102°C, a density of approximately 0.83 g/mL, and a low flash point of -3°C, classifying it as a highly flammable liquid . Researchers value this compound for its significant sulfur content, which makes it an indispensable additive in the desulfurization and refining processes of Liquefied Petroleum Gas (LPG) to meet stringent fuel quality standards . Beyond its industrial applications, this compound serves as a versatile building block in advanced organic synthesis. Its chemical structure provides unique reactive sites for constructing more complex molecules . A prominent research application is its use as a superior sulfoxide reagent in the chemoselective α-sulfidation of amides. Under electrophilic activation conditions, tert-Butyl Methyl Sulfoxide (derived from the sulfide) enables direct carbon-sulfur bond formation in a single-step procedure, facilitating access to α-sulfide amides which are valuable in pharmaceutical research . The tert-butyl group within the molecule is crucial for this reactivity, as it promotes a spontaneous dealkylation pathway that streamlines the synthesis . Handling of this compound requires strict adherence to safety protocols. It is highly flammable and causes skin and serious eye irritation . It must be stored tightly closed in a cool, well-ventilated place, away from heat and strong oxidizing agents . Please Note: This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses, or for human or veterinary applications .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methyl-2-methylsulfanylpropane
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InChI

InChI=1S/C5H12S/c1-5(2,3)6-4/h1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

CJFVCTVYZFTORU-UHFFFAOYSA-N
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URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C5H12S
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DSSTOX Substance ID

DTXSID20210644
Record name Propane, 2-methyl-2-(methylthio)-
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Molecular Weight

104.22 g/mol
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CAS No.

6163-64-0
Record name tert-Butyl methyl sulfide
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Record name 2-methyl-2-methylsulfanylpropane
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Foundational & Exploratory

In-Depth Technical Guide: tert-Butyl Methyl Sulfide

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 6163-64-0

This technical guide provides a comprehensive overview of tert-Butyl methyl sulfide (B99878), a versatile organosulfur compound. The information is intended for researchers, scientists, and professionals in drug development and fine chemical synthesis.

Physicochemical and Safety Data

tert-Butyl methyl sulfide is a colorless to light yellow liquid with a strong, characteristic odor. Below is a summary of its key physical and chemical properties.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 6163-64-0
Molecular Formula C₅H₁₂S
Molecular Weight 104.21 g/mol
Boiling Point 101-102 °C
Density 0.826 g/mL at 25 °C
Refractive Index (n²⁰/D) 1.44
Solubility Difficult to mix with water.[1]
Flash Point -3 °C[2]

Table 2: Safety and Hazard Information

Hazard StatementGHS ClassificationPrecautionary Measures
H225: Highly flammable liquid and vapor.Flammable liquids, Category 2P210: Keep away from heat/sparks/open flames/hot surfaces. — No smoking. P233: Keep container tightly closed. P240: Ground/bond container and receiving equipment. P241: Use explosion-proof electrical/ventilating/lighting equipment. P242: Use only non-sparking tools. P243: Take precautionary measures against static discharge.
H315: Causes skin irritation.Skin irritation, Category 2P264: Wash skin thoroughly after handling. P280: Wear protective gloves.
H319: Causes serious eye irritation.Eye irritation, Category 2AP280: Wear protective gloves/eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
H335: May cause respiratory irritation.Specific target organ toxicity — single exposure, Category 3P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P271: Use only outdoors or in a well-ventilated area. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.

Spectroscopic Data

The following tables summarize key spectroscopic data for the identification and characterization of this compound.

Table 3: ¹H and ¹³C NMR Spectroscopic Data

NucleusChemical Shift (δ, ppm)MultiplicityIntegrationAssignment
¹H NMR ~2.0Singlet3HS-CH₃
~1.3Singlet9HC(CH₃ )₃
¹³C NMR ~45.0QuartetC (CH₃)₃
~31.0QuartetC(C H₃)₃
~15.0QuartetS-C H₃

Note: Approximate chemical shifts are provided. Actual values may vary depending on the solvent and instrument.

Table 4: IR and Mass Spectrometry Data

Spectroscopic MethodKey PeaksInterpretation
IR Spectroscopy (cm⁻¹) 2960-2850C-H stretching (alkane)
1450-1470C-H bending (CH₃)
1365C-H bending (tert-butyl group)
600-700C-S stretching
Mass Spectrometry (m/z) 104Molecular ion [M]⁺
89[M - CH₃]⁺
57[C(CH₃)₃]⁺ (tert-butyl cation) - Often the base peak.
41[C₃H₅]⁺

Synthesis and Reactions

This compound is a key intermediate in organic synthesis. It can be prepared through several methods, and it undergoes various characteristic reactions.

Synthesis of this compound

A common method for the synthesis of this compound is the reaction of 2-methyl-2-propanethiol (tert-butyl mercaptan) with a methylating agent such as methyl iodide.

G cluster_reactants Reactants cluster_products Products 2-Methyl-2-propanethiol 2-Methyl-2-propanethiol (tert-Butyl Mercaptan) Deprotonation Deprotonation 2-Methyl-2-propanethiol->Deprotonation 1. Base Base (e.g., NaOH, NaH) Base->Deprotonation Methyl_Iodide Methyl Iodide SN2_Reaction Nucleophilic Substitution (SN2) Methyl_Iodide->SN2_Reaction tert_Butyl_methyl_sulfide This compound Salt Salt (e.g., NaI) Byproduct Byproduct (e.g., H₂O) Deprotonation->Byproduct Thiolate_Anion tert-Butylthiolate Anion Deprotonation->Thiolate_Anion Forms Thiolate_Anion->SN2_Reaction 2. SN2_Reaction->tert_Butyl_methyl_sulfide SN2_Reaction->Salt G tert_Butyl_methyl_sulfide This compound tert_Butyl_methyl_sulfoxide tert-Butyl Methyl Sulfoxide tert_Butyl_methyl_sulfide->tert_Butyl_methyl_sulfoxide Oxidizing Agent (e.g., H₂O₂, m-CPBA) (1 eq) tert_Butyl_methyl_sulfone tert-Butyl Methyl Sulfone tert_Butyl_methyl_sulfoxide->tert_Butyl_methyl_sulfone Oxidizing Agent (e.g., H₂O₂, m-CPBA) (>1 eq)

References

An In-depth Technical Guide to the Chemical Properties of tert-Butyl Methyl Sulfide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical and physical properties of tert-Butyl methyl sulfide (B99878) (t-BMS), a versatile organosulfur compound. The information is curated for researchers, scientists, and professionals in drug development who may utilize this compound in synthesis and other applications.

Chemical Identity and Structure

tert-Butyl methyl sulfide , also known as 2-methyl-2-(methylthio)propane, is a thioether with a tertiary butyl group attached to a sulfur atom, which is in turn bonded to a methyl group.

Molecular Formula: C₅H₁₂S

Structure:

Canonical SMILES: CSC(C)(C)C

Physicochemical Properties

The following table summarizes the key physical and chemical properties of this compound.

PropertyValueReference
Molecular Weight 104.21 g/mol [1]
Appearance Clear, colorless liquid[1]
Odor Strong, unpleasant, stench-like[1]
Boiling Point 101-102 °C[1]
Density 0.826 g/mL at 25 °C[1]
Refractive Index (n²⁰/D) 1.440[1]
Flash Point -3 °C[1]
Solubility Difficult to mix with water[1]

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound.

SpectroscopyKey Features
¹H NMR Two singlets are expected: one for the nine equivalent protons of the tert-butyl group and one for the three protons of the methyl group.
¹³C NMR Signals corresponding to the quaternary carbon of the tert-butyl group, the three equivalent methyl carbons of the tert-butyl group, and the methyl carbon attached to the sulfur.
Infrared (IR) Spectroscopy Characteristic C-H stretching and bending vibrations for the alkyl groups and a C-S stretching vibration.
Mass Spectrometry (MS) The molecular ion peak (M+) would be observed at m/z = 104. Common fragmentation patterns would involve the loss of a methyl group (M-15) or a tert-butyl group (M-57).[2]

Reactivity and Stability

  • Stability: this compound is a stable compound under standard conditions.

  • Reactivity: The sulfur atom possesses a lone pair of electrons, making it nucleophilic. It can be oxidized to the corresponding sulfoxide (B87167) and sulfone. The C-S bond can be cleaved under certain reductive or oxidative conditions. Due to the bulky tert-butyl group, SN2 reactions at the sulfur or adjacent carbons are sterically hindered.

Health and Safety Information

This compound is a hazardous chemical and should be handled with appropriate safety precautions.

Hazard ClassificationGHS PictogramsPrecautionary Statements
Flammable Liquid (Category 2)🔥P210: Keep away from heat, sparks, open flames, and hot surfaces. — No smoking.
Skin Irritant (Category 2)P280: Wear protective gloves/protective clothing/eye protection/face protection.
Eye Irritant (Category 2A)P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Specific target organ toxicity — single exposure (Category 3), Respiratory systemP261: Avoid breathing dust/fume/gas/mist/vapors/spray.

First Aid Measures:

  • In case of skin contact: Wash off with soap and plenty of water.

  • In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.

  • If inhaled: Move person into fresh air. If not breathing, give artificial respiration.

  • If swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water.

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of thioethers is an adaptation of the Williamson ether synthesis.

Reaction: (CH₃)₃C-Cl + NaSCH₃ → (CH₃)₃C-SCH₃ + NaCl

Materials:

  • tert-Butyl chloride

  • Sodium thiomethoxide (Sodium methanethiolate)

  • Anhydrous polar aprotic solvent (e.g., Dimethylformamide - DMF, or Tetrahydrofuran - THF)

  • Drying agent (e.g., anhydrous magnesium sulfate)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), dissolve sodium thiomethoxide in the chosen anhydrous solvent.

  • Cool the solution in an ice bath.

  • Slowly add tert-butyl chloride to the cooled solution with continuous stirring. The reaction between a tertiary halide and a strong nucleophile/base can also lead to elimination products, so temperature control is important.[3][4]

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TTC).

  • Upon completion, quench the reaction by carefully adding water.

  • Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., diethyl ether).

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by distillation.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Prepare a sample by dissolving a small amount of the purified this compound in a deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • Acquire ¹H and ¹³C NMR spectra using a standard NMR spectrometer (e.g., 300 or 500 MHz).

  • Process the spectra to identify the chemical shifts, integration, and multiplicity of the signals to confirm the structure.

Infrared (IR) Spectroscopy:

  • Obtain the IR spectrum of a neat sample of this compound using a Fourier-Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

  • Alternatively, a thin film of the liquid can be prepared between two salt plates (e.g., NaCl or KBr).

  • Analyze the spectrum for characteristic absorption bands corresponding to C-H and C-S bonds.

Mass Spectrometry (MS):

  • Introduce a dilute solution of the sample into a mass spectrometer, often coupled with a gas chromatograph (GC-MS) for separation and identification.

  • Acquire the mass spectrum using an appropriate ionization technique, such as Electron Ionization (EI).

  • Analyze the fragmentation pattern to confirm the molecular weight and structural features of the compound.

Logical Workflow Visualization

The following diagram illustrates a general workflow for the synthesis and characterization of this compound.

Synthesis_and_Characterization_Workflow Reactants Reactants (tert-Butyl chloride, Sodium thiomethoxide) Synthesis Synthesis (Williamson Thioether Synthesis) Reactants->Synthesis Workup Aqueous Workup & Extraction Synthesis->Workup Purification Purification (Distillation) Workup->Purification Product Pure tert-Butyl Methyl Sulfide Purification->Product NMR NMR Spectroscopy (¹H, ¹³C) Product->NMR Analysis IR IR Spectroscopy Product->IR Analysis MS Mass Spectrometry (GC-MS) Product->MS Analysis Characterization Structural Confirmation NMR->Characterization IR->Characterization MS->Characterization

A general workflow for the synthesis and characterization of this compound.

References

An In-depth Technical Guide to the Molecular Structure of tert-Butyl Methyl Sulfide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive examination of the molecular structure of tert-butyl methyl sulfide (B99878) (tBMS), a sulfur-containing organic compound with applications in various chemical syntheses. This document collates structural data obtained from spectroscopic and computational methods, outlines the experimental protocols for these techniques, and presents a logical workflow for molecular structure determination. All quantitative data are summarized for clarity, and key experimental processes are visualized using logical diagrams.

Introduction

tert-Butyl methyl sulfide, also known as 2-methyl-2-(methylthio)propane, is a thioether with the chemical formula C5H12S.[1][2] Its structure, characterized by a bulky tert-butyl group attached to a sulfur atom, which is in turn bonded to a methyl group, gives rise to specific chemical and physical properties that are of interest in organic synthesis and materials science. A thorough understanding of its three-dimensional structure, including bond lengths, bond angles, and electronic distribution, is crucial for predicting its reactivity, designing novel synthetic routes, and for its application in drug development as a potential building block or reagent.

Molecular Structure and Properties

The molecular structure of this compound is defined by the covalent bonding between its constituent atoms. The central sulfur atom is bonded to a tertiary butyl group and a methyl group.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1.

PropertyValueReference
Molecular Formula C5H12S[1][2]
Molecular Weight 104.21 g/mol [1][2]
CAS Number 6163-64-0
Appearance Colorless to light yellow liquid
Boiling Point 101-102 °C[3]
Density 0.826 g/mL at 25 °C[3]
Refractive Index (n20/D) 1.44[3]

Experimental Determination of Molecular Structure

Spectroscopic Methods

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental techniques for elucidating the connectivity of atoms in a molecule.

Experimental Protocol for ¹H and ¹³C NMR Spectroscopy: [4][5][6]

  • Sample Preparation: A small amount of this compound is dissolved in a deuterated solvent (e.g., chloroform-d, CDCl₃) in an NMR tube. A trace amount of tetramethylsilane (B1202638) (TMS) is often added as an internal standard for chemical shift referencing (0 ppm).

  • Instrumentation: The spectrum is recorded on a high-field NMR spectrometer, typically operating at a frequency of 300 MHz or higher for ¹H nuclei.[4]

  • Data Acquisition: The sample is placed in the spectrometer's magnetic field and irradiated with radiofrequency pulses. The resulting free induction decay (FID) signal is detected and Fourier transformed to obtain the NMR spectrum.

  • Data Analysis: The chemical shifts (δ), signal integrations, and coupling patterns (multiplicity) are analyzed to assign the signals to specific protons and carbons in the molecule.

Expected NMR Spectral Data:

NucleusChemical Shift (δ, ppm) (Predicted)MultiplicityAssignment
¹H~1.3Singlet(CH₃)₃C-
¹H~2.1SingletS-CH₃
¹³C~31Quartet(CH₃)₃C-
¹³C~45Quartet(CH₃)₃C-
¹³C~15QuartetS-CH₃

Note: Actual chemical shifts may vary slightly depending on the solvent and experimental conditions.

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.

Experimental Protocol for IR Spectroscopy: [7]

  • Sample Preparation: A thin film of liquid this compound is placed between two salt plates (e.g., NaCl or KBr), or the spectrum is obtained using an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: The sample is placed in the beam of an FTIR (Fourier Transform Infrared) spectrometer.

  • Data Acquisition: The instrument measures the absorption of infrared radiation as a function of wavenumber (cm⁻¹).

  • Data Analysis: The positions and intensities of the absorption bands are correlated with specific bond vibrations (e.g., C-H stretching, C-H bending).

Expected IR Absorption Bands:

Wavenumber (cm⁻¹)Vibration Type
2960-2850C-H stretching (alkane)
1470-1450C-H bending (CH₃)
1390-1365C-H bending (tert-butyl)
700-600C-S stretching

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity and elemental composition.[8]

Experimental Protocol for Gas Chromatography-Mass Spectrometry (GC-MS): [9][10]

  • Sample Introduction: A dilute solution of this compound in a volatile solvent is injected into a gas chromatograph (GC).

  • Separation: The compound travels through a heated capillary column, separating it from any impurities.

  • Ionization: As the compound elutes from the GC column, it enters the mass spectrometer and is ionized, typically by electron impact (EI).

  • Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

  • Detection: The abundance of each ion is measured, generating a mass spectrum.

Expected Mass Spectrum Fragments:

m/zFragment Ion
104[M]⁺ (Molecular ion)
89[M - CH₃]⁺
57[(CH₃)₃C]⁺ (tert-Butyl cation)
47[CH₃S]⁺
Computational Modeling

In the absence of experimental crystal structure data, computational chemistry provides a powerful tool for predicting the three-dimensional geometry of this compound.[2]

Methodology for Computational Structure Optimization:

  • Model Building: An initial 3D structure of the molecule is built using molecular modeling software.

  • Method Selection: A suitable level of theory and basis set are chosen for the calculation (e.g., Density Functional Theory (DFT) with a basis set like 6-31G*).

  • Geometry Optimization: The energy of the molecule is minimized with respect to the positions of its atoms, leading to the most stable, low-energy conformation.

  • Data Extraction: From the optimized structure, key geometric parameters such as bond lengths and bond angles can be extracted.

Predicted Structural Parameters (from computational models):

ParameterPredicted Value
C-S Bond Length (tert-butyl)~1.85 Å
C-S Bond Length (methyl)~1.82 Å
C-S-C Bond Angle~100-105°
C-C Bond Length (tert-butyl)~1.54 Å
C-H Bond Length~1.09 Å
H-C-H Bond Angle~109.5°

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the experimental determination of a molecular structure, such as that of this compound.

experimental_workflow cluster_sample Sample Preparation cluster_spectroscopy Spectroscopic Analysis cluster_data Data Acquisition cluster_analysis Structural Elucidation cluster_compchem Computational Chemistry Sample This compound NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry (GC-MS) Sample->MS NMR_Data Chemical Shifts, Coupling Constants NMR->NMR_Data IR_Data Vibrational Frequencies IR->IR_Data MS_Data Mass Spectrum, Fragmentation Pattern MS->MS_Data Structure Molecular Structure (Connectivity, Functional Groups) NMR_Data->Structure IR_Data->Structure MS_Data->Structure Comp_Model Computational Modeling (DFT) Structure->Comp_Model Optimized_Structure Optimized 3D Geometry Comp_Model->Optimized_Structure Optimized_Structure->Structure Validation & Refinement

Workflow for Molecular Structure Determination.

Conclusion

The molecular structure of this compound has been thoroughly characterized through a combination of spectroscopic techniques and computational modeling. The data presented in this guide provide a detailed understanding of its atomic connectivity, functional groups, and three-dimensional geometry. The experimental protocols outlined herein serve as a practical reference for researchers working with this and similar compounds. This comprehensive structural information is essential for advancing the use of this compound in organic synthesis and drug discovery.

References

An In-depth Technical Guide to the Synthesis of tert-Butyl Methyl Sulfide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathways to tert-butyl methyl sulfide (B99878), a key intermediate in various chemical syntheses. The document details established methodologies, presents quantitative data for comparative analysis, and offers detailed experimental protocols. Furthermore, logical diagrams of the synthetic routes are provided to facilitate a deeper understanding of the chemical transformations.

Introduction

tert-Butyl methyl sulfide, also known as 2-methyl-2-(methylthio)propane, is an organosulfur compound with the chemical formula C5H12S. Its utility is primarily found in organic synthesis, where it serves as a building block for more complex molecules.[1] While not widely recognized for direct pharmacological activity, its structural motif can be incorporated into larger drug molecules to modulate their physicochemical properties. This guide focuses on the principal synthetic routes to this compound, providing the necessary technical details for its preparation in a laboratory setting.

Synthetic Pathways

Two primary strategies for the synthesis of this compound are discussed herein: the reduction of tert-butyl methyl sulfoxide (B87167) and the Williamson-type synthesis from a tert-butyl halide and a thiolate. Of these, the reduction of the corresponding sulfoxide has been demonstrated to be a more effective and higher-yielding approach.

Preferred Synthetic Route: Reduction of tert-Butyl Methyl Sulfoxide

The reduction of tert-butyl methyl sulfoxide presents a reliable and efficient method for the preparation of this compound. A notable procedure involves the use of phenylsilane (B129415) in the presence of a dimanganese decacarbonyl catalyst.[2] This method avoids the common pitfalls of elimination reactions associated with tertiary alkyl halides.

G cluster_main Reduction of tert-Butyl Methyl Sulfoxide TBSO tert-Butyl Methyl Sulfoxide Product This compound TBSO->Product Reduction Reagents Phenylsilane, Dimanganese Decacarbonyl Reagents->Product Solvent Toluene Solvent->Product Conditions 100 °C, 16 h Conditions->Product

Caption: Synthetic pathway for this compound via reduction of its sulfoxide.

Alternative Route: Williamson-Type Thioether Synthesis

Analogous to the Williamson ether synthesis, the reaction of a sodium thiomethoxide with a tert-butyl halide (e.g., tert-butyl chloride) can be considered for the formation of this compound. This reaction proceeds via an SN2 mechanism. However, with a sterically hindered tertiary substrate such as tert-butyl chloride, a competing E2 elimination reaction becomes the major pathway, leading to the formation of isobutylene (B52900) as the primary product.[1][3][4][5] This significantly reduces the yield of the desired thioether, making this route less favorable.

G cluster_williamson Williamson-Type Synthesis and Competing Elimination tBuCl tert-Butyl Chloride SN2_Product This compound (Minor Product) tBuCl->SN2_Product SN2 E2_Product Isobutylene (Major Product) tBuCl->E2_Product E2 NaOMeS Sodium Thiomethoxide NaOMeS->SN2_Product NaOMeS->E2_Product

References

An In-depth Technical Guide to 2-Methyl-2-(methylsulfanyl)propane (tert-Butyl Methyl Sulfide)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-methyl-2-(methylsulfanyl)propane, commonly known as tert-butyl methyl sulfide (B99878). It covers its chemical properties, synthesis, and key reactions, with a focus on providing practical information for laboratory and research applications.

Chemical Identity and Properties

The IUPAC name for tert-butyl methyl sulfide is 2-methyl-2-(methylsulfanyl)propane [1]. It is a colorless liquid with a characteristic strong, unpleasant odor[1][2][3].

  • Molecular Formula: C₅H₁₂S[1][4][5]

  • Molecular Weight: 104.21 g/mol [1][4][5]

  • CAS Registry Number: 6163-64-0[2][6][7]

  • Synonyms: this compound, methyl t-butyl sulfide, 3,3-dimethyl-2-thiabutane, t-butyl methyl sulfide, tert-butyl methyl sulfane[1].

The quantitative physical and chemical properties of 2-methyl-2-(methylsulfanyl)propane are summarized in the table below for easy reference.

PropertyValueReference
Physical State Clear, colorless liquid[2][3]
Odor Unpleasant, stench[1][3]
Boiling Point 101-102 °C[1][2]
Density 0.826 g/mL at 25 °C[1][2]
Refractive Index n²⁰/D 1.44[1][2]
Flash Point -3 °C (26 °F)[1]
Solubility Difficult to mix with water[1][2][3]

2-Methyl-2-(methylsulfanyl)propane is a highly flammable liquid and vapor that requires careful handling in a laboratory setting[1][3][8].

Hazard StatementPrecautionary Measures
Highly flammable liquid and vapor[1][3][8].Keep away from heat, sparks, open flames, and hot surfaces. Use explosion-proof equipment. Ground/bond container and receiving equipment[3][8].
Causes skin and serious eye irritation[3][8].Wear protective gloves, protective clothing, eye protection, and face protection. Wash skin thoroughly after handling[3][8].
May cause respiratory irritation[3][8].Use only outdoors or in a well-ventilated area. Avoid breathing vapors[3][8].
Incompatible Materials Strong oxidizing agents[8].
Storage Store in a cool, dry, and well-ventilated place in a tightly closed container[1].

Synthesis of 2-Methyl-2-(methylsulfanyl)propane

A documented method for the synthesis of 2-methyl-2-(methylsulfanyl)propane involves the reduction of its corresponding sulfoxide (B87167).

The following diagram illustrates a general workflow for the synthesis of 2-methyl-2-(methylsulfanyl)propane from tert-butyl methyl sulfoxide.

Synthesis_Workflow Synthesis of this compound cluster_reactants Starting Materials cluster_conditions Reaction Conditions tert-Butyl_methyl_sulfoxide tert-Butyl Methyl Sulfoxide Reaction_Mixture Reaction Mixture tert-Butyl_methyl_sulfoxide->Reaction_Mixture Reducing_Agent Phenylsilane Reducing_Agent->Reaction_Mixture Catalyst Dimanganese Decacarbonyl Catalyst->Reaction_Mixture Solvent Toluene Solvent->Reaction_Mixture Temperature 100 °C Temperature->Reaction_Mixture Time 16 hours Time->Reaction_Mixture Product This compound Reaction_Mixture->Product Reduction (74% Yield)

Caption: A workflow diagram for the synthesis of this compound.

This protocol is based on a reported synthesis with a 74% yield[4].

Materials:

  • tert-Butyl methyl sulfoxide

  • Phenylsilane

  • Dimanganese decacarbonyl

  • Toluene (anhydrous)

  • Standard glassware for inert atmosphere reactions (e.g., Schlenk flask, condenser)

  • Heating and stirring apparatus (e.g., magnetic stirrer with a heating mantle)

  • Purification apparatus (e.g., distillation setup or chromatography columns)

Procedure:

  • In a dry Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), combine tert-butyl methyl sulfoxide, phenylsilane, and a catalytic amount of dimanganese decacarbonyl in anhydrous toluene.

  • Equip the flask with a reflux condenser and heat the reaction mixture to 100 °C with vigorous stirring.

  • Maintain the reaction at this temperature for 16 hours.

  • After the reaction is complete, cool the mixture to room temperature.

  • The product, 2-methyl-2-(methylsulfanyl)propane, can then be isolated and purified using standard techniques such as distillation or column chromatography.

Reactions of 2-Methyl-2-(methylsulfanyl)propane

The sulfur atom in 2-methyl-2-(methylsulfanyl)propane can undergo oxidation reactions.

The sulfide can be oxidized to the corresponding sulfoxide and further to the sulfone. This is a common reaction pathway for thioethers.

Oxidation_Pathway Oxidation of this compound Sulfide This compound Sulfoxide tert-Butyl Methyl Sulfoxide Sulfide->Sulfoxide Oxidation Sulfone tert-Butyl Methyl Sulfone Sulfoxide->Sulfone Further Oxidation Oxidizing_Agent_1 Oxidizing Agent (e.g., H₂O₂) Oxidizing_Agent_1->Sulfide Oxidizing_Agent_2 Stronger Oxidizing Agent (e.g., KMnO₄) Oxidizing_Agent_2->Sulfoxide

References

Physical properties of tert-Butyl methyl sulfide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physical Properties of tert-Butyl Methyl Sulfide (B99878)

This technical guide provides a comprehensive overview of the core physical properties of tert-Butyl methyl sulfide (T-BMS), a key organosulfur compound. The information is tailored for researchers, scientists, and professionals in drug development and chemical synthesis. This document presents quantitative data in a structured format, details the experimental protocols for their determination, and includes visualizations to clarify experimental workflows and the relationships between these properties.

Compound Identification and Overview

  • Chemical Name: this compound

  • IUPAC Name: 2-Methyl-2-(methylsulfanyl)propane[1]

  • Synonyms: Methyl tert-butyl sulfide, 2-Methyl-2-methylsulfanyl propane, t-Butyl methyl sulfide[2]

  • CAS Number: 6163-64-0[1][2]

  • Molecular Formula: C₅H₁₂S[1][2][3]

This compound is a colorless, highly flammable liquid characterized by a strong, unpleasant sulfurous odor.[2][3][4] It is primarily used in processes such as LPG refining due to its high sulfur content.[2][5]

Core Physical Properties

The fundamental physical characteristics of this compound are summarized in the table below, providing a clear reference for laboratory and industrial applications.

PropertyValueUnitsConditions
Molecular Weight 104.21 g/mol
Density 0.826g/mLat 25 °C[5]
Boiling Point 101 - 102°C
Melting Point -107.00°C[3]
Refractive Index 1.4385 - 1.4425at 20 °C[1]
Flash Point -3 to -4°Cclosed cup[2][4]
Appearance Clear, colorless liquid
Solubility Difficult to mix with polar solvents (e.g., water); Soluble in non-polar organic solvents.[2][3]

Detailed Experimental Protocols

Accurate determination of physical properties is critical for the application and handling of chemical compounds. The following sections detail the standard experimental methodologies for measuring the key properties of a liquid like this compound.

Determination of Density

The density of a liquid is its mass per unit volume. A common and straightforward method involves using a graduated cylinder and an electronic balance.[6][7][8][9]

Methodology:

  • Preparation: Ensure the graduated cylinder is clean and completely dry.

  • Tare Mass: Place the empty graduated cylinder on a zeroed (tared) electronic balance and record its mass (m₁), or tare the balance with the cylinder on it.[6]

  • Volume Measurement: Carefully pour a specific volume of this compound (e.g., 10 mL) into the graduated cylinder. Read the volume (V) from the bottom of the meniscus at eye level to avoid parallax error.[6]

  • Final Mass: Place the graduated cylinder containing the liquid back on the balance and record the total mass (m₂).

  • Calculation: Calculate the mass of the liquid by subtracting the initial mass from the final mass (m = m₂ - m₁). The density (ρ) is then calculated using the formula: ρ = m / V.[6]

  • Replication: For accuracy, the procedure should be repeated multiple times, and the average density calculated.[9]

G start Start tare Place empty graduated cylinder on balance and tare start->tare add_liquid Add a known volume (V) of this compound tare->add_liquid measure_mass Measure the combined mass of cylinder and liquid (m) add_liquid->measure_mass calculate Calculate Density (ρ = m / V) measure_mass->calculate end End calculate->end

Workflow for Density Determination.
Determination of Boiling Point

The boiling point is the temperature at which a liquid's vapor pressure equals the external pressure.[10] For small sample volumes, the micro-boiling point or Thiele tube method is commonly employed.[11][12]

Methodology:

  • Sample Preparation: Place a small amount (a few milliliters) of this compound into a small test tube (e.g., a fusion tube).[11][13]

  • Capillary Tube: Seal one end of a capillary tube using a flame. Place the capillary tube, open-end down, into the liquid in the test tube.[11]

  • Apparatus Setup: Attach the test tube to a thermometer using a rubber band, ensuring the sample is level with the thermometer bulb.

  • Heating: Immerse the assembly in a heating bath (e.g., a Thiele tube filled with mineral oil or a metal heating block).[11][12]

  • Observation: Heat the bath gently. As the temperature rises, a stream of bubbles will emerge from the capillary tube.[11][13]

  • Recording Temperature: Note the temperature at which a rapid and continuous stream of bubbles emerges. Then, remove the heat source. The boiling point is the temperature at which the bubbling stops and the liquid begins to enter the capillary tube.[11]

G start Start prep_sample Place liquid in test tube with inverted sealed capillary start->prep_sample setup_apparatus Attach tube to thermometer and place in heating bath prep_sample->setup_apparatus heat Gently heat the bath setup_apparatus->heat observe Observe for a continuous stream of bubbles heat->observe record Remove heat and record temperature when liquid enters capillary observe->record Bubbles are continuous end End record->end

Workflow for Boiling Point Determination.
Determination of Refractive Index

The refractive index is a dimensionless number that describes how fast light travels through the material. It is a fundamental property used for identifying and assessing the purity of liquid substances. An Abbe refractometer is a common instrument for this measurement.[14]

Methodology:

  • Instrument Calibration: Calibrate the refractometer using a standard sample with a known refractive index, such as distilled water.

  • Sample Application: Open the prism of the refractometer and place a few drops of this compound onto the surface of the main prism.

  • Measurement: Close the prism and allow a moment for the temperature to equilibrate (typically 20°C). Look through the eyepiece and turn the adjustment knob until the light and dark fields converge into a sharp, single line.

  • Reading: Read the refractive index value from the instrument's scale.

  • Cleaning: Thoroughly clean the prism surfaces with a suitable solvent (e.g., ethanol (B145695) or isopropanol) and a soft lens tissue after the measurement.

G start Start calibrate Calibrate refractometer with a standard liquid start->calibrate apply_sample Place a few drops of sample on the prism calibrate->apply_sample close_prism Close prism and allow temperature to equilibrate apply_sample->close_prism adjust_view Adjust knob to align light/dark fields close_prism->adjust_view read_value Read refractive index from the scale adjust_view->read_value clean Clean the prism surfaces read_value->clean end End clean->end

Workflow for Refractive Index Measurement.

Interrelation of Physical Properties

The physical properties of a compound are not independent but are logically interconnected, stemming from its molecular structure and intermolecular forces.

G structure Molecular Structure (C₅H₁₂S, tert-Butyl group) imf Intermolecular Forces (van der Waals) structure->imf mw Molecular Weight structure->mw bp Boiling Point imf->bp mp Melting Point imf->mp solubility Solubility imf->solubility density Density mw->density mw->bp ri Refractive Index density->ri

Logical Relationships of Physical Properties.

The Molecular Structure, specifically the bulky tert-butyl group and the sulfur atom, dictates the Molecular Weight and the nature of the Intermolecular Forces (primarily weak van der Waals forces). These forces, in turn, are key determinants of the compound's phase transition temperatures (Boiling Point and Melting Point) and its Solubility characteristics. The Density is a function of how the molecules pack, which is related to both Molecular Weight and structure, and it influences the Refractive Index.

References

An In-depth Technical Guide to the Safety of tert-Butyl Methyl Sulfide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety data for tert-Butyl methyl sulfide (B99878) (CAS No. 6163-64-0). The information is compiled from Safety Data Sheets (SDS) from various suppliers and established experimental guidelines to ensure a high level of detail and accuracy for professionals in research and drug development.

Chemical and Physical Properties

tert-Butyl methyl sulfide is a colorless, highly flammable liquid with a characteristic stench.[1] Its key physical and chemical properties are summarized in the table below for easy reference and comparison.

PropertyValueSource
Molecular Formula C5H12S[1]
Molecular Weight 104.2 g/mol [1]
Appearance Colorless liquid[1][2]
Odor Stench[1][3]
Boiling Point/Range 101 - 102 °C (214 - 216 °F)[1][2][4]
Flash Point -3 °C (26.6 °F)[1][5]
Density 0.826 g/mL at 25 °C[1][2]
Water Solubility Insoluble[1]
Refractive Index n20/D 1.44[2]

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are its flammability and its potential to cause irritation to the skin, eyes, and respiratory system.[1][4][6]

GHS Classification Summary

Hazard ClassCategoryHazard Statement
Flammable liquids2H225: Highly flammable liquid and vapor
Skin irritation2H315: Causes skin irritation
Eye irritation2AH319: Causes serious eye irritation
Specific target organ toxicity - single exposure (Respiratory system)3H335: May cause respiratory irritation

Signal Word: Danger[1][4]

Hazard Pictograms:

  • Flame (GHS02)

  • Exclamation Mark (GHS07)

Toxicological Information

To the best of current knowledge, the chemical, physical, and toxicological properties have not been thoroughly investigated.[8]

Mechanism of Action and Signaling Pathways

There is currently no specific information available in the scientific literature detailing the precise mechanism of action or the signaling pathways involved in the toxicological effects of this compound.

However, research on other sulfur-containing compounds offers some context. For instance, hydrogen sulfide (H₂S), a related gasotransmitter, is known to interact with various cellular processes. It can modulate oxidative stress through pathways like the Keap1/Nrf2 system, where it can induce the translocation of Nrf2 to the nucleus, leading to the expression of antioxidant genes.[1] H₂S can also influence mitochondrial function and cellular bioenergetics. It's important to note that these are general mechanisms for sulfur compounds and have not been specifically demonstrated for this compound.

Experimental Protocols

The following sections detail standardized experimental protocols for assessing the skin and eye irritation potential of chemicals like this compound, based on OECD guidelines.

Skin Irritation Testing (based on OECD Guideline 439: In Vitro Skin Irritation: Reconstructed Human Epidermis Test Method)

This in vitro test method uses a reconstructed human epidermis (RhE) model to assess the skin irritation potential of a substance.[9]

Methodology:

  • Tissue Preparation: Commercially available RhE models are equilibrated in 6-well plates in a cell culture incubator (37°C / 5% CO2) for a specified period, typically overnight.[9]

  • Application of Test Substance: A defined amount of the test substance (e.g., 30μl for liquids or 25mg for solids) is applied directly to the surface of the RhE tissue.[9] Triplicate tissues are used for each test substance, along with positive (e.g., 5% SDS) and negative (e.g., ultrapure water) controls.[9]

  • Exposure and Post-Incubation: The tissues are exposed to the test substance for a defined period (e.g., 60 minutes) in a cell culture incubator.[9] Following exposure, the tissues are thoroughly rinsed to remove the test substance and then incubated in fresh medium for a recovery period (e.g., 42 hours).[9]

  • Viability Assessment: Tissue viability is determined using a cell viability assay, most commonly the MTT assay.[9] In this assay, the viable cells metabolize the MTT dye into a blue formazan (B1609692) salt, which is then extracted and quantified spectrophotometrically.[9]

  • Classification: The substance is classified based on the mean tissue viability relative to the negative control. If the mean viability is ≤ 50%, the substance is classified as a skin irritant (UN GHS Category 2).[9] If the viability is > 50%, it is considered non-irritant.[9]

Experimental Workflow for In Vitro Skin Irritation Testing

G cluster_prep Tissue Preparation cluster_exposure Exposure cluster_post_exposure Post-Exposure cluster_assessment Viability Assessment cluster_classification Classification prep1 Equilibrate RhE models (37°C, 5% CO2) exp1 Apply test substance (triplicate) prep1->exp1 exp2 Apply controls (positive and negative) prep1->exp2 exp3 Incubate (e.g., 60 min) exp1->exp3 exp2->exp3 post1 Rinse tissues exp3->post1 post2 Incubate in fresh medium (e.g., 42 hours) post1->post2 assess1 MTT Assay post2->assess1 assess2 Measure formazan absorbance assess1->assess2 class1 Viability ≤ 50% assess2->class1 class2 Viability > 50% assess2->class2 result1 Irritant (GHS Cat 2) class1->result1 result2 Non-Irritant class2->result2

Caption: Workflow for OECD TG 439 In Vitro Skin Irritation Test.

Eye Irritation Testing (based on OECD Guideline 405: Acute Eye Irritation/Corrosion)

This in vivo test is designed to determine the potential of a substance to cause eye irritation or corrosion. A weight-of-evidence analysis and in vitro testing are strongly recommended before considering in vivo studies to minimize animal testing.[1]

Methodology:

  • Animal Selection and Preparation: Healthy, young adult albino rabbits are typically used.[1] Both eyes of each animal are examined 24 hours before the test to ensure they are free from defects.[1]

  • Test Substance Administration: The test substance is instilled into the conjunctival sac of one eye of the animal. The other eye remains untreated and serves as a control.[1]

  • Observation: The eyes are examined for ocular reactions at 1, 24, 48, and 72 hours after instillation. Observations may continue for up to 21 days if irritation persists.[1] Ocular lesions (cornea, iris, and conjunctivae) are graded according to a numerical scale.

  • Classification: The classification of the substance's irritancy potential is based on the severity and persistence of the observed ocular lesions.

Experimental Workflow for In Vivo Eye Irritation Testing

G cluster_pre_test Pre-Test cluster_test_procedure Test Procedure cluster_observation Observation cluster_classification Classification pre1 Select healthy young adult albino rabbits pre2 Examine both eyes 24h before test pre1->pre2 proc1 Instill test substance into one eye pre2->proc1 proc2 Untreated eye serves as control obs1 Examine eyes at 1, 24, 48, and 72 hours proc1->obs1 obs2 Grade ocular lesions (cornea, iris, conjunctivae) obs1->obs2 obs3 Continue observation if irritation persists obs2->obs3 class1 Assess severity and persistence of lesions obs3->class1 result Classify irritancy potential class1->result

Caption: Workflow for OECD TG 405 In Vivo Eye Irritation Test.

Handling, Storage, and Emergency Procedures

Proper handling and storage are crucial to minimize the risks associated with this compound.

Safe Handling and Storage Recommendations

AspectRecommendationSource(s)
Handling - Keep away from heat, sparks, open flames, and hot surfaces.[1][4] - Use explosion-proof electrical, ventilating, and lighting equipment.[1][4] - Use only non-sparking tools.[1][4] - Take precautionary measures against static discharge.[1][4] - Avoid contact with skin and eyes.[1][4] - Avoid breathing vapor or mist.[4] - Use only outdoors or in a well-ventilated area.[1][1][4]
Storage - Store in a well-ventilated place.[1] - Keep container tightly closed.[1][4] - Store in a dry and cool place.[6] - Store in a flammables area.[1][1][4][6]
Incompatible Materials - Strong oxidizing agents.[1] - Strong acids.[1] - Strong bases.[1][1]

First-Aid Measures

Exposure RouteFirst-Aid ProcedureSource(s)
Eye Contact - Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes.[1] - Remove contact lenses, if present and easy to do. Continue rinsing.[1] - Get medical attention.[1][1]
Skin Contact - Take off immediately all contaminated clothing.[1] - Rinse skin with water or shower.[1] - Wash off immediately with soap and plenty of water.[1] - Get medical attention if irritation develops or persists.[3][1][3]
Inhalation - Remove person to fresh air and keep comfortable for breathing.[1] - If not breathing, give artificial respiration.[1] - Call a POISON CENTER or doctor if you feel unwell.[1][1]
Ingestion - Do NOT induce vomiting.[4] - Never give anything by mouth to an unconscious person.[4] - Rinse mouth with water.[4] - Consult a physician.[4][4]

Fire-Fighting and Accidental Release Measures

ScenarioRecommended ActionSource(s)
Fire - Use dry sand, dry chemical, or alcohol-resistant foam to extinguish.[1] - Do NOT use a water jet.[4] - Wear self-contained breathing apparatus for firefighting if necessary.[4][1][4]
Accidental Release - Use personal protective equipment.[4] - Remove all sources of ignition.[4] - Ensure adequate ventilation.[4] - Prevent further leakage or spillage if safe to do so.[4] - Contain spillage, and then collect with non-combustible absorbent material (e.g., sand, earth, diatomaceous earth, vermiculite) and place in a container for disposal.[4][4]

Disposal Considerations

Waste from this compound is classified as hazardous.[1] Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[1][9] Empty containers may retain product residue and can be dangerous.[1]

Conclusion

This compound is a highly flammable liquid that poses a risk of skin, eye, and respiratory irritation. This guide has summarized the key safety information and provided detailed experimental workflows for assessing its irritant properties. Adherence to the recommended handling, storage, and emergency procedures is essential for the safe use of this chemical in a research and development setting. Further research is needed to elucidate the specific toxicological mechanisms and potential signaling pathway interactions of this compound.

References

Spectroscopic data of tert-Butyl methyl sulfide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Spectroscopic Data of tert-Butyl Methyl Sulfide (B99878)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tert-butyl methyl sulfide (C₅H₁₂S), also known as 2-methyl-2-(methylthio)propane, is an organosulfur compound with the chemical formula (CH₃)₃CSCH₃.[1] As a thioether, its structural elucidation and purity assessment are crucial in various chemical research and development settings. This technical guide provides a comprehensive overview of the spectroscopic data for this compound, including detailed experimental protocols for data acquisition. The information is intended to assist researchers in identifying and characterizing this compound using standard spectroscopic techniques such as Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).

Spectroscopic Data

The following sections summarize the key spectroscopic data for this compound. All quantitative data are presented in structured tables for clarity and ease of comparison.

Infrared (IR) Spectroscopy

Infrared spectroscopy of this compound reveals characteristic vibrational modes for its functional groups. The primary absorptions are associated with C-H stretching and bending vibrations.

Frequency (cm⁻¹)AssignmentType of Vibration
~2965sp³ C-HStretching
~1470C-HBending (asymmetric)
~1365C-HBending (symmetric, t-butyl)
~1220C-HBending
~650-750C-SStretching

Note: The C-S stretching vibration is often weak and can be difficult to assign definitively from the fingerprint region.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the precise structure of this compound, showing two distinct proton environments and three unique carbon environments.

¹H NMR Data

The ¹H NMR spectrum is characterized by two singlets, corresponding to the methyl and tert-butyl protons.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~2.0 - 2.1Singlet3HS-CH₃ (Methyl protons)
~1.3 - 1.4Singlet9HC(CH₃)₃ (tert-Butyl protons)

¹³C NMR Data

The proton-decoupled ¹³C NMR spectrum shows three signals corresponding to the different carbon environments in the molecule.

Chemical Shift (δ, ppm)Assignment
~43.0C (CH₃)₃ (Quaternary carbon)
~31.0C(C H₃)₃ (tert-Butyl methyl carbons)
~14.0S-C H₃ (S-methyl carbon)
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The mass spectrum of this compound is typically acquired using electron ionization (EI).

m/zRelative Abundance (%)Assignment
104~20[M]⁺ (Molecular Ion)
89~15[M - CH₃]⁺
57100[C(CH₃)₃]⁺ (tert-Butyl cation, base peak)
41~40[C₃H₅]⁺

Note: Data is compiled from publicly available spectral databases.[1][3] Relative abundances are approximate and can vary with instrumentation.

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below. These protocols are intended as general guidelines and may require optimization based on the specific instrumentation used.

Infrared (IR) Spectroscopy Protocol (Neat Liquid Film)

This protocol is suitable for acquiring the IR spectrum of a pure liquid sample like this compound.[4][5]

  • Sample Preparation : Ensure the liquid sample is free of water.

  • Plate Preparation : Obtain two clean, dry salt plates (e.g., NaCl or KBr) from a desiccator.[4][6] If necessary, clean the plates with a small amount of a volatile, non-polar solvent like acetone (B3395972) and allow them to dry completely.[4][5]

  • Film Creation : Using a Pasteur pipet, place one to two drops of this compound onto the surface of one salt plate.[4][7]

  • Assembly : Place the second salt plate on top of the first, gently spreading the liquid into a thin, uniform film between the plates.[6]

  • Data Acquisition :

    • Place the assembled plates into the sample holder of the FT-IR spectrometer.[4]

    • First, run a background scan to account for atmospheric H₂O and CO₂.

    • Run the sample scan to obtain the infrared spectrum.

  • Post-Analysis : Clean the salt plates thoroughly with an appropriate solvent (e.g., isopropanol (B130326) or acetone) and return them to the desiccator.[6]

An alternative is to use an FT-IR spectrometer with an Attenuated Total Reflection (ATR) accessory, which requires only placing a drop of the liquid directly onto the ATR crystal.[8]

NMR Spectroscopy Protocol (¹H and ¹³C)

This protocol outlines the steps for acquiring ¹H and ¹³C NMR spectra of an organic liquid.

  • Sample Preparation :

    • In a clean NMR tube, dissolve approximately 5-20 mg of this compound in about 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).[9]

    • Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), if the solvent does not serve as the reference.

    • Cap the tube and gently invert it several times to ensure a homogeneous solution.

  • Instrument Setup :

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer onto the deuterium (B1214612) signal of the solvent.[9]

    • Shim the magnetic field to achieve maximum homogeneity and resolution.[9]

    • For ¹³C NMR, tune and match the probe to the correct frequency.[10]

  • ¹H NMR Data Acquisition :

    • Set the appropriate spectral parameters (e.g., pulse width, acquisition time, relaxation delay).

    • Acquire the Free Induction Decay (FID) data over a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Data Acquisition :

    • Use a standard pulse sequence for a proton-decoupled ¹³C NMR experiment.[9]

    • Set the number of scans (typically higher than for ¹H NMR due to the low natural abundance of ¹³C) and a suitable relaxation delay (e.g., 1-2 seconds for qualitative spectra).[9][11]

    • Acquire the FID data.

  • Data Processing :

    • Apply a Fourier transform to the acquired FID to generate the spectrum.[9]

    • Phase the spectrum and perform baseline correction.[9]

    • Calibrate the chemical shift axis by referencing the solvent peak (e.g., CDCl₃ at 77.16 ppm for ¹³C, 7.26 ppm for ¹H) or the TMS peak (0.00 ppm).[12]

    • For ¹H NMR, integrate the signals to determine the relative ratios of protons.

Mass Spectrometry Protocol (GC-MS)

For a volatile liquid like this compound, Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal method for analysis.[13]

  • Sample Preparation : Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane (B109758) or hexane).

  • GC-MS Instrument Setup :

    • Set the GC oven temperature program. A typical program might start at a low temperature (e.g., 40-50°C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 200-250°C) to ensure elution of the compound.[14][15]

    • Set the carrier gas (usually Helium) flow rate.[14]

    • Set the MS parameters, including the ionization mode (typically Electron Impact, EI, at 70 eV), mass scan range (e.g., 35-450 m/z), and ion source temperature (e.g., 230-250°C).[14][15]

  • Data Acquisition :

    • Inject a small volume (e.g., 1 µL) of the prepared sample into the GC inlet.

    • The compound will be separated from the solvent and any impurities on the GC column and then enter the mass spectrometer.

    • The mass spectrometer will record the mass spectra of the eluting compounds.

  • Data Analysis :

    • Identify the peak corresponding to this compound in the total ion chromatogram (TIC).

    • Analyze the mass spectrum associated with that peak to identify the molecular ion and characteristic fragment ions.

    • Compare the obtained spectrum with a library database (e.g., NIST) for confirmation.[14]

Spectroscopic Analysis Workflow

The logical flow for the structural elucidation of a compound like this compound using multiple spectroscopic techniques can be visualized as a sequential and complementary process. Each technique provides a unique piece of the structural puzzle, leading to a confident final identification.

Spectroscopic_Workflow cluster_prep Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis cluster_conclusion Conclusion Sample tert-Butyl Methyl Sulfide IR IR Spectroscopy Sample->IR NMR NMR Spectroscopy (¹H & ¹³C) Sample->NMR MS Mass Spectrometry Sample->MS IR_Data Functional Groups (C-H, C-S) IR->IR_Data NMR_Data Connectivity & Carbon Skeleton NMR->NMR_Data MS_Data Molecular Weight & Fragmentation MS->MS_Data Conclusion Structure Confirmation IR_Data->Conclusion NMR_Data->Conclusion MS_Data->Conclusion

Caption: Workflow for structural elucidation.

References

The Reactivity Profile of tert-Butyl Methyl Sulfide: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

tert-Butyl methyl sulfide (B99878), a sterically hindered thioether, presents a unique reactivity profile that makes it a valuable intermediate in organic synthesis and a subject of interest in medicinal chemistry. Its distinct structural features—a bulky tert-butyl group and a nucleophilic sulfur atom—govern its chemical behavior, influencing its participation in a range of transformations. This technical guide provides an in-depth exploration of the synthesis, key reactions, and potential applications of tert-butyl methyl sulfide, with a focus on experimental details and quantitative data to support further research and development.

Physicochemical Properties and Safety Data

This compound is a colorless to light yellow liquid with a characteristic strong odor. Due to its volatility and flammability, appropriate safety precautions must be observed during its handling and storage.

PropertyValueReference
CAS Number6163-64-0[1]
Molecular FormulaC5H12S[1]
Molecular Weight104.21 g/mol [1]
Boiling Point101-102 °C[2]
Density0.826 g/mL at 25 °C[3]
Flash Point-3 °C[3]

Safety Summary: this compound is a highly flammable liquid and vapor.[3] It can cause skin and serious eye irritation.[3] Appropriate personal protective equipment, including gloves and eye protection, should be worn.[3] It should be stored in a well-ventilated place away from heat, sparks, open flames, and other ignition sources.[3]

Synthesis of this compound

The most common laboratory synthesis of this compound involves the S-alkylation of 2-methyl-2-propanethiol (tert-butyl mercaptan) with a methylating agent.

Experimental Protocol: Synthesis from 2-Methyl-2-propanethiol

Reaction: (CH₃)₃CSH + CH₃I → (CH₃)₃CSCH₃ + HI

Materials:

  • 2-Methyl-2-propanethiol (tert-butyl mercaptan)

  • Iodomethane (B122720)

  • A suitable base (e.g., sodium hydroxide, sodium hydride)

  • An appropriate solvent (e.g., ethanol, tetrahydrofuran)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-methyl-2-propanethiol in the chosen solvent.

  • Add the base portion-wise at room temperature to form the thiolate anion.

  • Slowly add iodomethane to the reaction mixture.

  • Stir the reaction at room temperature or with gentle heating until completion, monitoring by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., diethyl ether).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by distillation to obtain pure this compound.

Note: This is a generalized procedure. Specific conditions such as reaction time, temperature, and stoichiometry of reagents should be optimized for each scale.

Core Reactivity Profile

The reactivity of this compound is primarily centered around the sulfur atom and the adjacent carbon atoms. Key transformations include oxidation, dealkylation, and reactions with strong acids and bases.

Oxidation to Sulfoxide (B87167) and Sulfone

The sulfur atom in this compound can be readily oxidized to form the corresponding sulfoxide and, under more forcing conditions, the sulfone. The selective oxidation to the sulfoxide is a particularly useful transformation.

A reported method for the selective oxidation of sulfides to sulfoxides utilizes tert-butylnitrite as the oxidant in the presence of an iron(III) nitrate (B79036) catalyst.[4]

Reaction: (CH₃)₃CSCH₃ + Oxidizing Agent → (CH₃)₃CS(O)CH₃

Materials: [4]

  • This compound (1.0 mmol)

  • tert-Butylnitrite (3.0 mmol)

  • Iron(III) nitrate nonahydrate (Fe(NO₃)₃·9H₂O) (20 mol%)

  • Acetonitrile (B52724) (5.0 mL)

Procedure: [4]

  • To a 25 mL glass tube, add this compound, tert-butylnitrite, Fe(NO₃)₃·9H₂O, and acetonitrile.

  • Stir the mixture at 60 °C for 18 hours.

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate (B1210297).

  • The product can be analyzed by gas chromatography.

  • For isolation, the residue can be purified by column chromatography on silica (B1680970) gel using a mixture of ethyl acetate and petroleum ether as the eluent.

SubstrateOxidant SystemProductYield (%)Reference
Thioanisolet-BuONO / Fe(NO₃)₃·9H₂OPhenyl methyl sulfoxide70[4]
Dibenzyl sulfidet-BuONO / Fe(NO₃)₃·9H₂ODibenzyl sulfoxide85[4]

Note: While the provided reference does not specifically list this compound as a substrate, the protocol is applicable to a range of dialkyl sulfides.[4]

Reduction of tert-Butyl Methyl Sulfoxide

The sulfoxide can be reduced back to the sulfide using various reducing agents. A general and efficient method involves the use of phenylsilane (B129415) catalyzed by a manganese complex.

Reaction: (CH₃)₃CS(O)CH₃ + PhSiH₃ → (CH₃)₃CSCH₃ + (PhSiO)n

Materials:

  • tert-Butyl methyl sulfoxide (0.5 mmol)

  • Phenylsilane (PhSiH₃) (0.5 mmol)

  • Dimanganese decacarbonyl (Mn₂(CO)₁₀) or other suitable manganese catalyst

  • Toluene (B28343) (3 mL)

Procedure:

  • In a flask, combine tert-butyl methyl sulfoxide and the manganese catalyst in toluene.

  • Add phenylsilane to the mixture.

  • Stir the reaction mixture at 100-110 °C.

  • Monitor the reaction progress by TLC or GC.

  • Upon completion, the product can be purified by silica gel column chromatography.

A 74% yield for the reduction of tert-butyl methyl sulfoxide using phenylsilane and dimanganese decacarbonyl in toluene at 100 °C for 16 hours has been reported.[5]

Dealkylation Reactions

An oxidative S-dealkylation of mercapto tert-butyl sulfides using N-bromosuccinimide (NBS) in acetonitrile has been reported to yield 3H-1,2-benzodithioles. This suggests that the tert-butyl group can be removed under oxidative conditions.

General Reaction Scheme: Ar-S-C(CH₃)₃ + NBS → [Ar-S-Br] → Further reactions

Further research is needed to adapt this methodology for the specific dealkylation of this compound to potentially yield methanethiol (B179389) derivatives.

Reactivity with Acids

Thioethers can be protonated by strong acids to form sulfonium (B1226848) salts. The stability and subsequent reactivity of these salts depend on the structure of the thioether and the nature of the acid. In the case of this compound, the bulky tert-butyl group may influence the accessibility of the sulfur lone pairs for protonation. Under strongly acidic conditions and elevated temperatures, cleavage of the C-S bond is possible, likely proceeding through a mechanism involving the formation of a stable tert-butyl cation.

Expected Reaction: (CH₃)₃CSCH₃ + H⁺ ⇌ [(CH₃)₃CS(H)CH₃]⁺ → (CH₃)₃C⁺ + CH₃SH

Reactivity with Bases

The protons on the methyl group of this compound are weakly acidic. Strong bases, such as n-butyllithium, can deprotonate at this position to form an α-lithio sulfide. This carbanion can then be used as a nucleophile in subsequent reactions.

Expected Reaction: (CH₃)₃CSCH₃ + n-BuLi → (CH₃)₃CSCH₂Li + BuH

Role in Drug Development and Medicinal Chemistry

The tert-butyl group is a common motif in many pharmaceutical compounds, often incorporated to enhance metabolic stability or to act as a steric shield.[6] However, it can also be a site of metabolism by cytochrome P450 enzymes.[6] Understanding the reactivity of tert-butyl sulfides is crucial for predicting metabolic pathways and designing more stable drug candidates.

Pregnane X Receptor (PXR) Signaling Pathway

The Pregnane X Receptor (PXR) is a nuclear receptor that plays a key role in regulating the metabolism of xenobiotics, including many drugs.[7] Activation of PXR leads to the increased expression of drug-metabolizing enzymes and transporters. While this compound itself has not been extensively studied as a PXR activator, structurally related compounds, such as 3-tert-butylphenyl methyl sulfide, are known to interact with this receptor.[7] This suggests that molecules containing the tert-butyl sulfide moiety could potentially modulate PXR activity, a critical consideration in drug-drug interactions and overall drug efficacy.

PXR_Signaling_Pathway Xenobiotic Xenobiotic (e.g., Drug) PXR PXR (Pregnane X Receptor) Xenobiotic->PXR Activation PXR_RXR PXR-RXR Heterodimer PXR->PXR_RXR RXR RXR (Retinoid X Receptor) RXR->PXR_RXR PXR_Response_Element PXR Response Element (in DNA) PXR_RXR->PXR_Response_Element Binding Target_Genes Target Gene Transcription (e.g., CYP3A4, MDR1) PXR_Response_Element->Target_Genes Initiates Metabolism Increased Drug Metabolism & Efflux Target_Genes->Metabolism

Caption: Pregnane X Receptor (PXR) signaling pathway activation by a xenobiotic.

Experimental Workflows

The following diagram illustrates a typical workflow for studying the reactivity of this compound.

Experimental_Workflow Start This compound Reaction_Setup Reaction Setup (Solvent, Reagents, Conditions) Start->Reaction_Setup Reaction Chemical Transformation (e.g., Oxidation, Dealkylation) Reaction_Setup->Reaction Monitoring Reaction Monitoring (TLC, GC, LC-MS) Reaction->Monitoring Monitoring->Reaction Incomplete Workup Work-up & Isolation (Quenching, Extraction, Drying) Monitoring->Workup Complete Purification Purification (Distillation, Chromatography) Workup->Purification Analysis Product Characterization (NMR, IR, MS) Purification->Analysis Final_Product Pure Product Analysis->Final_Product

Caption: A generalized experimental workflow for chemical reactions involving this compound.

Conclusion

This compound exhibits a rich and varied reactivity profile, making it a versatile tool for synthetic chemists and a compound of interest for drug development professionals. Its susceptibility to oxidation provides a straightforward entry into sulfoxide chemistry, while its potential for dealkylation and α-functionalization opens avenues for further molecular elaboration. As research continues to uncover the nuances of its chemical behavior and its interactions with biological systems, the utility of this compound in both academic and industrial settings is poised to expand. This guide serves as a foundational resource to facilitate and inspire future investigations into this intriguing molecule.

References

An In-depth Technical Guide on the Discovery and History of tert-Butyl Methyl Sulfide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, history, and fundamental properties of tert-butyl methyl sulfide (B99878) (tBMS). While the exact historical moment of its first synthesis is not definitively documented, its conceptualization is intrinsically linked to the development of the Williamson ether synthesis in the mid-19th century and the first preparation of its precursor, tert-butanethiol, in 1890. This document details the likely historical synthetic routes, provides modern experimental protocols, and presents a thorough characterization of the compound, including its physicochemical and spectroscopic properties.

Introduction

tert-Butyl methyl sulfide, systematically named 2-methyl-2-(methylthio)propane, is a volatile, colorless liquid with a characteristic unpleasant odor. As a thioether, it contains a sulfur atom bonded to a tert-butyl group and a methyl group. This structure imparts specific chemical properties that have found utility in various industrial applications, notably as an additive in Liquefied Petroleum Gas (LPG) refining due to its high sulfur content. Beyond its industrial use, this compound and its derivatives, such as tert-butyl methyl sulfoxide, serve as valuable reagents in organic synthesis. This guide aims to provide a detailed account of its scientific journey, from its likely discovery to its modern-day characterization and applications.

Discovery and Historical Context

The discovery of this compound is not marked by a single, celebrated publication but rather can be inferred from the chronological development of synthetic organic chemistry in the 19th century.

The Precedent: Williamson Ether Synthesis

The intellectual framework for the synthesis of thioethers was established by Alexander Williamson's development of the Williamson ether synthesis in 1850. This reaction, involving the SN2 reaction of an alkoxide with an alkyl halide, provided a general method for the formation of ethers.[1][2][3] Organic chemists of the era quickly recognized that this principle could be extended to sulfur analogs, leading to the synthesis of thioethers (sulfides) from thiolates and alkyl halides.[4]

The Missing Piece: The Advent of tert-Butanethiol

The synthesis of this compound was contingent upon the availability of a suitable tert-butyl sulfur precursor. The first documented synthesis of tert-butanethiol (tert-butyl mercaptan) was achieved by Leonard Dobbin in 1890.[5] Dobbin's work on the reactions of zinc sulfide with alkyl halides opened the door to the preparation of a variety of thiols, including the sterically hindered tert-butanethiol.[5]

Given the established knowledge of the Williamson synthesis for thioethers, it is highly probable that the first synthesis of this compound was accomplished shortly after 1890 by reacting a salt of tert-butanethiol with a methylating agent, such as methyl iodide.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below for easy reference.

PropertyValueReference(s)
Molecular Formula C5H12S[6]
Molecular Weight 104.21 g/mol [6]
CAS Number 6163-64-0[6]
Appearance Clear, colorless liquid[7]
Odor Unpleasant[7]
Boiling Point 101-102 °C[7]
Density 0.826 g/mL at 25 °C[7]
Flash Point -3 °C[7]
Refractive Index (nD20) 1.440[7]

Synthesis of this compound: Experimental Protocols

The most common and historically relevant method for the synthesis of this compound is the Williamson thioether synthesis. Below are detailed protocols for the preparation of the necessary precursors and the final product.

Preparation of Sodium tert-Butylthiolate

The reaction involves the deprotonation of tert-butanethiol to form the corresponding thiolate.

dot

tert_butanethiol tert-Butanethiol sodium_tert_butylthiolate Sodium tert-Butylthiolate tert_butanethiol->sodium_tert_butylthiolate sodium_hydride Sodium Hydride (NaH) sodium_hydride->sodium_tert_butylthiolate THF Dry THF THF->sodium_tert_butylthiolate Solvent hydrogen_gas Hydrogen Gas (H₂) sodium_tert_butylthiolate->hydrogen_gas Byproduct

Caption: Formation of sodium tert-butylthiolate.

Materials:

Procedure:

  • To a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.1 equivalents).

  • Wash the sodium hydride with anhydrous hexanes to remove the mineral oil and then carefully add anhydrous THF to create a slurry.

  • Cool the flask in an ice bath.

  • Slowly add a solution of tert-butanethiol (1.0 equivalent) in anhydrous THF to the stirred suspension of sodium hydride via the dropping funnel.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional hour to ensure complete deprotonation. The resulting solution of sodium tert-butylthiolate is used directly in the next step.

Williamson Synthesis of this compound

This step involves the SN2 reaction between the in situ generated sodium tert-butylthiolate and a methylating agent.

dot

sodium_tert_butylthiolate Sodium tert-Butylthiolate tert_butyl_methyl_sulfide This compound sodium_tert_butylthiolate->tert_butyl_methyl_sulfide methyl_iodide Methyl Iodide methyl_iodide->tert_butyl_methyl_sulfide THF THF THF->tert_butyl_methyl_sulfide Solvent sodium_iodide Sodium Iodide (NaI) tert_butyl_methyl_sulfide->sodium_iodide Byproduct

References

Methodological & Application

Application Notes and Protocols for the Synthesis of tert-Butyl Methyl Sulfide from tert-Butyl Methyl Sulfoxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of tert-butyl methyl sulfide (B99878) via the reduction of its corresponding sulfoxide (B87167). The reduction of sulfoxides to sulfides is a fundamental transformation in organic synthesis, crucial for the preparation of various intermediates in drug discovery and development. Herein, we compare several contemporary methods for this conversion, presenting quantitative data, detailed experimental procedures, and a generalized experimental workflow to guide researchers in selecting and performing this synthesis efficiently and safely.

Introduction to Sulfoxide Reduction

The deoxygenation of sulfoxides is a key reaction in organosulfur chemistry. Tert-butyl methyl sulfoxide serves as a common starting material, and its conversion to tert-butyl methyl sulfide is often necessary during multi-step synthetic campaigns. The choice of reducing agent is critical and depends on factors such as substrate compatibility, desired yield, reaction conditions, and scalability. A variety of reagent systems have been developed, ranging from classic phosphorus-based reagents to modern metal-catalyzed methods. This guide focuses on practical and high-yielding protocols suitable for a research and development laboratory setting.

Comparative Analysis of Reduction Methodologies

Several reagent systems are effective for the reduction of tert-butyl methyl sulfoxide. The following table summarizes the performance of selected modern methods based on literature data for dialkyl sulfoxides, providing a basis for method selection.

Reagent SystemSubstrateSolventTemperature (°C)TimeYield (%)Reference
Tf₂O / KI General Dialkyl SulfoxidesAcetonitrile (B52724)Room Temp.Minutes>90[1]
SOCl₂ / PPh₃ General Aliphatic SulfoxidesTHFRoom Temp.10-30 min>90[2][3]
Mn₂(CO)₁₀ / PhSiH₃ tert-Butyl Methyl SulfoxideToluene10016 h74[ChemicalBook Result 8 from previous searches]
NaBH₄ / I₂ General SulfoxidesTHFReflux1-2 hExcellent[4]

Note: "Excellent" yields are described in the cited literature but a precise numerical value for this specific substrate was not provided.

Experimental Protocols

Two highly effective and mild protocols are detailed below.

Protocol 1: Reduction using Triflic Anhydride (B1165640) and Potassium Iodide

This method is extremely rapid, proceeds at room temperature, and is highly chemoselective, tolerating a wide variety of sensitive functional groups.[1][5]

Materials:

  • tert-Butyl methyl sulfoxide

  • Triflic anhydride (Tf₂O)

  • Potassium iodide (KI)

  • Anhydrous Acetonitrile (MeCN)

  • Saturated aqueous sodium thiosulfate (B1220275) (Na₂S₂O₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware, magnetic stirrer, and inert atmosphere setup (e.g., nitrogen or argon balloon)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add tert-butyl methyl sulfoxide (1.0 mmol, 1.0 equiv).

  • Dissolve the sulfoxide in anhydrous acetonitrile (5 mL).

  • Add potassium iodide (2.5 mmol, 2.5 equiv) to the solution and stir the suspension.

  • Cool the mixture to 0 °C using an ice bath.

  • Slowly add triflic anhydride (1.1 mmol, 1.1 equiv) dropwise to the stirred suspension.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically complete within 5-10 minutes.

  • Upon completion, quench the reaction by adding 10 mL of saturated aqueous sodium thiosulfate solution to consume excess iodine.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (B1210297) (3 x 15 mL).

  • Combine the organic layers and wash with brine (1 x 20 mL).

  • Dry the organic phase over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The crude product, this compound, can be purified by silica (B1680970) gel column chromatography if necessary.

Protocol 2: Reduction using Thionyl Chloride and Triphenylphosphine (B44618)

This protocol utilizes catalytic thionyl chloride and stoichiometric triphenylphosphine to achieve a mild and efficient reduction.[2][6]

Materials:

  • tert-Butyl methyl sulfoxide

  • Thionyl chloride (SOCl₂)

  • Triphenylphosphine (PPh₃)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware, magnetic stirrer, and inert atmosphere setup

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, dissolve tert-butyl methyl sulfoxide (1.0 mmol, 1.0 equiv) and triphenylphosphine (1.1 mmol, 1.1 equiv) in anhydrous THF (5 mL).

  • To the stirred solution at room temperature, add thionyl chloride (0.5 mmol, 0.5 equiv) dropwise.

  • Stir the reaction mixture at room temperature for 10-30 minutes.

  • Monitor the reaction by TLC or GC until the starting material is consumed.

  • Upon completion, quench the reaction with 10 mL of saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 15 mL).

  • Combine the organic extracts, wash with brine (1 x 20 mL), and dry over anhydrous MgSO₄ or Na₂SO₄.

  • Filter the drying agent and remove the solvent in vacuo.

  • The resulting crude product contains this compound and triphenylphosphine oxide. Purify by column chromatography on silica gel to isolate the desired sulfide.

Visualized Workflow and Relationships

The following diagrams illustrate the logical flow of the synthesis and the chemical transformation.

Synthesis_Workflow sub_prep Substrate Preparation reaction Reaction Setup sub_prep->reaction Add Reagents monitoring Reaction Monitoring reaction->monitoring TLC / GC monitoring->reaction Incomplete workup Aqueous Workup monitoring->workup Complete purification Purification workup->purification Crude Product analysis Product Analysis purification->analysis Pure Product

Caption: General experimental workflow for chemical synthesis.

Reaction_Scheme reactant tert-Butyl Methyl Sulfoxide (C₅H₁₂OS) product This compound (C₅H₁₂S) reactant->product [Reducing Agent] Solvent, Temp, Time

Caption: Overall reduction of tert-butyl methyl sulfoxide.

References

Application Notes and Protocols: Tert-Butyl Methyl Sulfide in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tert-butyl methyl sulfide (B99878) is a versatile and economically significant building block in modern organic synthesis. Its unique structural features, particularly the sterically demanding tert-butyl group, offer distinct reactivity and selectivity in a variety of chemical transformations. These application notes provide a detailed overview of its utility, complete with experimental protocols for key applications, quantitative data summaries, and workflow diagrams to guide researchers in leveraging this reagent for the synthesis of complex molecules, including pharmaceutical intermediates.

Oxidation to Tert-Butyl Methyl Sulfoxide (B87167): A Versatile Intermediate

The oxidation of tert-butyl methyl sulfide to its corresponding sulfoxide is a fundamental transformation, yielding a valuable intermediate for further synthetic manipulations. The resulting tert-butyl methyl sulfoxide can be employed in the synthesis of other sulfinyl-containing compounds, such as sulfinic acid amides and esters, and for the α-sulfenylation of carbonyl compounds.[1]

Application: Synthesis of Sulfoxides

The selective oxidation of sulfides to sulfoxides is a critical process in organic synthesis, as sulfoxides are important intermediates in the production of various biologically active molecules.[2] A robust and selective method involves the use of tert-butylnitrite as an oxidant, catalyzed by an iron(III) salt under mild conditions.[2]

Table 1: Oxidation of Various Sulfides to Sulfoxides using Tert-Butylnitrite and Fe(NO₃)₃·9H₂O [2]

EntrySubstrate (Sulfide)Product (Sulfoxide)Yield (%)
1ThioanisoleMethyl phenyl sulfoxide70
24-Methylthioanisole4-Methylphenyl methyl sulfoxide75
34-Chlorothioanisole4-Chlorophenyl methyl sulfoxide68
44-Nitrothioanisole4-Nitrophenyl methyl sulfoxide65
5Diphenyl sulfideDiphenyl sulfoxide72
6Dibenzyl sulfideDibenzyl sulfoxide80
7This compound Tert-butyl methyl sulfoxide 65
8Diallyl sulfideDiallyl sulfoxide78
Experimental Protocol: Oxidation of this compound

Materials:

Procedure: [2]

  • To a 25 mL glass tube, add this compound (1.0 mmol, 104.2 mg), acetonitrile (5.0 mL), and Fe(NO₃)₃·9H₂O (0.20 mmol, 80.8 mg).

  • To the stirred mixture, add tert-butylnitrite (3.0 mmol, 309.4 mg).

  • Seal the tube and stir the reaction mixture at 60 °C for 18 hours.

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate.

  • The product can be analyzed by gas chromatography (GC) by comparing the retention time with an authentic sample.

  • For isolation, concentrate the mixture under reduced pressure and purify the residue by column chromatography on silica gel using an ethyl acetate/petroleum ether eluent system to afford tert-butyl methyl sulfoxide.

Oxidation_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification start Start reagents Add this compound, Fe(NO3)3·9H2O, and acetonitrile to a reaction tube start->reagents add_oxidant Add tert-butylnitrite reagents->add_oxidant heat Stir at 60 °C for 18 hours add_oxidant->heat cool Cool to room temperature heat->cool dilute Dilute with ethyl acetate cool->dilute purify Purify by column chromatography dilute->purify product Isolated tert-butyl methyl sulfoxide purify->product

Caption: Workflow for the oxidation of this compound.

Corey-Chaykovsky Reaction: Synthesis of Epoxides

This compound serves as a precursor to a sulfonium (B1226848) ylide, a key reagent in the Corey-Chaykovsky reaction for the synthesis of epoxides from aldehydes and ketones.[3][4] This reaction is a powerful tool for the construction of three-membered rings. The first step involves the formation of a sulfonium salt by alkylating the sulfide, which is then deprotonated in situ to generate the reactive ylide.

Application: Epoxidation of Carbonyl Compounds

The Corey-Chaykovsky reaction provides a reliable method for converting carbonyl compounds into their corresponding epoxides. The use of a tert-butyl substituted sulfonium ylide can influence the stereochemical outcome of the reaction.

Table 2: Representative Yields for the Corey-Chaykovsky Epoxidation [5][6]

EntryCarbonyl SubstrateSulfonium Ylide PrecursorBaseProductYield (%)
1CyclohexanoneTrimethylsulfonium iodideNaH1-Oxa-spiro[2.5]octane>90
2BenzaldehydeTrimethylsulfonium iodideNaH2-Phenyloxirane85
3AcetophenoneTrimethylsulfonium iodideNaH2-Methyl-2-phenyloxirane80
44-tert-ButylcyclohexanoneTrimethylsulfonium iodidet-BuOK4-tert-Butyl-1-oxa-spiro[2.5]octane88
5IsovaleraldehydeDimethylsulfonium methylideNaH2-Isobutyl-oxirane90
Experimental Protocol: Corey-Chaykovsky Epoxidation using a Tert-Butyl Substituted Ylide

Part A: Synthesis of Tert-butyl(dimethyl)sulfonium Iodide

Materials:

  • This compound

  • Methyl iodide (CH₃I)

  • Anhydrous diethyl ether

Procedure:

  • In a fume hood, dissolve this compound (1.0 equiv) in a minimal amount of anhydrous diethyl ether in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Cool the solution in an ice bath.

  • Slowly add methyl iodide (1.1 equiv) to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 24-48 hours. The sulfonium salt will precipitate as a white solid.

  • Collect the solid by vacuum filtration, wash with cold anhydrous diethyl ether, and dry under vacuum to yield tert-butyl(dimethyl)sulfonium iodide.

Part B: Epoxidation of a Ketone

Materials:

  • Tert-butyl(dimethyl)sulfonium iodide

  • Sodium hydride (NaH, 60% dispersion in mineral oil) or Potassium tert-butoxide (t-BuOK)

  • Anhydrous dimethyl sulfoxide (DMSO) or Tetrahydrofuran (B95107) (THF)

  • Ketone substrate (e.g., cyclohexanone)

  • Diethyl ether

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Brine

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure: [3][5]

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a thermometer, add sodium hydride (1.1 equiv) and wash with anhydrous hexanes to remove the mineral oil.

  • Add anhydrous DMSO via syringe and stir the suspension.

  • In a separate flask, dissolve tert-butyl(dimethyl)sulfonium iodide (1.1 equiv) in anhydrous DMSO.

  • Slowly add the sulfonium salt solution to the sodium hydride suspension at room temperature. The mixture will turn milky as the ylide forms.

  • After stirring for 10-15 minutes, cool the reaction mixture to 0 °C.

  • Add a solution of the ketone (1.0 equiv) in anhydrous DMSO dropwise to the ylide solution.

  • Allow the reaction to warm to room temperature and stir for several hours, monitoring the reaction progress by TLC.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with diethyl ether (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the epoxide.

Corey_Chaykovsky_Pathway cluster_ylide_formation Ylide Formation cluster_epoxidation Epoxidation sulfide This compound sulfonium_salt tert-Butyl(dimethyl)sulfonium iodide sulfide->sulfonium_salt Alkylation ylide Sulfonium Ylide sulfonium_salt->ylide Deprotonation betaine Betaine Intermediate ylide->betaine Nucleophilic Attack methyl_iodide Methyl Iodide base Strong Base (e.g., NaH) carbonyl Aldehyde or Ketone carbonyl->betaine epoxide Epoxide Product betaine->epoxide Intramolecular SN2

Caption: Pathway for the Corey-Chaykovsky epoxidation.

α-Sulfenylation of Carbonyl Compounds

Tert-butyl methyl sulfoxide, readily prepared from the sulfide, can be utilized as a reagent for the α-sulfenylation of carbonyl compounds. This reaction introduces a thiomethyl group at the α-position of a ketone or ester, providing access to valuable synthetic intermediates.

Application: Synthesis of α-Thiomethyl Carbonyl Compounds

The α-sulfenylation of carbonyl compounds is a key transformation for the synthesis of molecules with applications in pharmaceuticals and materials science. The use of tert-butyl methyl sulfoxide offers a convenient and efficient method for this purpose.[1]

Experimental Protocol: α-Sulfenylation of a Ketone Enolate

Materials:

  • Tert-butyl methyl sulfoxide

  • N-Bromosuccinimide (NBS)

  • Acetic acid (AcOH)

  • Dichloromethane (DCM)

  • Ketone substrate

  • Lithium diisopropylamide (LDA)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

Procedure: [1]

  • Activation of Tert-butyl methyl sulfoxide:

    • In a flame-dried flask under a nitrogen atmosphere, dissolve tert-butyl methyl sulfoxide (1.0 equiv) in anhydrous DCM.

    • Add acetic acid (1.0 equiv) followed by N-bromosuccinimide (2.0 equiv).

    • Stir the mixture at room temperature for 10 minutes to generate the activated sulfinylating agent.

  • Enolate Formation and Sulfenylation:

    • In a separate flame-dried flask under nitrogen, dissolve the ketone substrate (1.0 equiv) in anhydrous THF.

    • Cool the solution to -78 °C.

    • Slowly add a solution of LDA (1.1 equiv) in THF.

    • Stir the mixture at -78 °C for 30 minutes to form the lithium enolate.

    • Add the pre-activated tert-butyl methyl sulfoxide solution to the enolate solution at -78 °C.

    • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Work-up and Purification:

    • Quench the reaction with saturated aqueous NH₄Cl solution.

    • Extract the aqueous layer with DCM (3 x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify the residue by column chromatography to yield the α-thiomethyl carbonyl compound.

Sulfenylation_Logical_Flow cluster_activation Reagent Activation cluster_enolate_formation Enolate Formation start Start sulfoxide tert-Butyl methyl sulfoxide start->sulfoxide ketone Ketone Substrate start->ketone activated_reagent Activated Sulfinylating Agent sulfoxide->activated_reagent sulfenylation α-Sulfenylation Reaction activated_reagent->sulfenylation nbs_acid NBS / Acetic Acid enolate Lithium Enolate ketone->enolate enolate->sulfenylation lda LDA product α-Thiomethyl Carbonyl Product sulfenylation->product

Caption: Logical flow for the α-sulfenylation of ketones.

Application in Drug Discovery: Synthesis of PXR Inhibitors

Aromatic derivatives of this compound, such as 3-tert-butylphenyl methyl sulfide, are valuable building blocks in medicinal chemistry. They serve as precursors for the synthesis of potent and selective inhibitors of the Pregnane (B1235032) X Receptor (PXR).[7] PXR is a nuclear receptor that regulates the metabolism of various drugs, and its inhibition can prevent adverse drug-drug interactions.[8] The antagonist SPA70 is a notable example of a PXR inhibitor whose scaffold is based on a substituted (tert-butyl)phenyl group.[9]

Application: Precursor to PXR Antagonist SPA70 Scaffold

The synthesis of PXR modulators often involves the construction of a substituted bi-aryl or aryl-heteroaryl scaffold. The 4-(tert-butyl)phenyl moiety is a key structural feature in the potent PXR antagonist SPA70.[7][9] While the direct synthesis of SPA70 from 3-tert-butylphenyl methyl sulfide is not explicitly detailed as a one-step process, the latter serves as a readily available starting material for the elaboration of the required substituted aromatic core. A plausible synthetic route would involve the conversion of the methyl sulfide to a more versatile functional group, such as a sulfone, which can then participate in cross-coupling reactions to build the complex scaffold of SPA70.

Table 3: Biological Activity of PXR Modulators [9]

CompoundStructureActivityIC₅₀ / EC₅₀ (µM)
Rifampicin-AgonistEC₅₀ = 1.18
SPA70 4-((4-(tert-butyl)phenyl)sulfonyl)-1-(2,4-dimethoxy-5-methylphenyl)-5-methyl-1H-1,2,3-triazole Antagonist IC₅₀ = 0.1
SJB74-((4-(tert-butyl)phenyl)sulfonyl)-1-(2,4-dimethoxy-5-methylphenyl)-5-methyl-1H-1,2,3-triazoleAgonistEC₅₀ = 0.5
Ketoconazole-AntagonistIC₅₀ ≈ 0.020
Representative Synthetic Scheme

A representative synthesis of the core of SPA70 would involve the preparation of 1-((4-(tert-butyl)phenyl)sulfonyl)propan-2-one, a key intermediate. This can be achieved from 4-(tert-butyl)thiophenol, which is closely related to tert-butylphenyl methyl sulfide.

Materials:

Procedure Outline:

  • S-alkylation: React 4-(tert-butyl)thiophenol with chloroacetone in the presence of a base like potassium carbonate in acetone to yield 1-((4-(tert-butyl)phenyl)thio)propan-2-one.

  • Oxidation: Oxidize the resulting sulfide to the corresponding sulfone, 1-((4-(tert-butyl)phenyl)sulfonyl)propan-2-one, using an oxidizing agent such as m-CPBA or Oxone® in a suitable solvent like dichloromethane.

  • Coupling: This key sulfone intermediate can then be coupled with an appropriate azide (B81097) precursor to form the triazole ring of the SPA70 scaffold.[4]

PXR_Inhibitor_Synthesis_Concept cluster_intermediate_synthesis Key Intermediate Synthesis cluster_final_assembly Final Assembly start 4-(tert-Butyl)thiophenol (related to tert-butylphenyl methyl sulfide) sulfide_ketone 1-((4-(tert-butyl)phenyl)thio)propan-2-one start->sulfide_ketone S-Alkylation sulfone_ketone 1-((4-(tert-butyl)phenyl)sulfonyl)propan-2-one sulfide_ketone->sulfone_ketone Oxidation spa70 SPA70 (PXR Antagonist) sulfone_ketone->spa70 [3+2] Cycloaddition azide_precursor Aryl Azide Precursor azide_precursor->spa70

Caption: Conceptual synthetic pathway to the SPA70 scaffold.

Conclusion

This compound is a valuable and versatile building block in organic synthesis with a growing number of applications. Its utility in the preparation of key intermediates such as sulfoxides and sulfonium ylides, and its role in the synthesis of complex, biologically active molecules like PXR inhibitors, underscore its importance to the research and drug development communities. The protocols and data presented herein provide a comprehensive resource for chemists seeking to employ this reagent in their synthetic endeavors.

References

Application Note: Tert-Butyl Methyl Sulfide in Petrochemical Processing

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

This document addresses the topic of tert-Butyl methyl sulfide (B99878) (TBMS) and its purported use in the refining of liquefied petroleum gas (LPG). An analysis of available scientific literature and industry documentation reveals a significant discrepancy between commercial claims and established refining practices. While some chemical suppliers describe TBMS as an additive for adjusting sulfur content in LPG, the overwhelming body of evidence indicates that the primary goal of LPG refining is the removal of sulfur compounds. Scientific studies identify TBMS not as an additive to LPG, but as a compound that can be formed during the processing of C4 streams (a component of LPG) for the production of gasoline additives like methyl tert-butyl ether (MTBE).

This application note clarifies the role of sulfur compounds in LPG, explains the context in which tert-Butyl methyl sulfide is formed, and provides a logical framework for understanding these processes.

Sulfur in Liquefied Petroleum Gas (LPG): A Contaminant and an Odorant

LPG, which primarily consists of propane (B168953) and butane, is a widely used fuel. In its natural state, it is odorless. The refining process for LPG focuses on removing impurities, including sulfur compounds, to ensure it is non-corrosive and environmentally friendly when combusted.[1][2] The process of removing sulfur compounds is known as "sweetening."[1]

However, for safety reasons, a sulfur-containing compound is deliberately added to LPG in small, controlled amounts after refining. This process is called odorization, and it gives the gas a distinct, unpleasant smell that allows for the easy detection of leaks. The most commonly used odorant for LPG is ethyl mercaptan.[3][4] Other sulfur compounds like tert-Butyl mercaptan (TBM) are used in natural gas odorization.[5][6] The addition of a sulfide like this compound for odorization or to meet sulfur specifications is not a documented standard practice.

This compound: Formation in C4 Stream Processing

While not intentionally added to LPG, this compound has been identified as a compound that is "newly formed" during certain refining processes.[7] Specifically, its formation is associated with the processing of C4 streams (containing butanes and butenes) that are used as feedstock for the production of methyl tert-butyl ether (MTBE), a gasoline octane (B31449) booster.[7][8][9]

The formation occurs through a process called thioetherification, where thiols (mercaptans) present in the C4 feedstock react with butenes.[7] This indicates that this compound is a reaction byproduct in a process related to, but distinct from, the production of finished LPG fuel. The C4 stream used for MTBE production can be sourced from an LPG stream, which may be the origin of the association between TBMS and "LPG refining."[7][10][11]

The logical workflow for the formation of this compound in this context is as follows:

cluster_refining Refinery Processes cluster_products Products & Byproducts lpg_stream LPG / C4 Stream (Contains Thiols) mtbe_unit MTBE Synthesis Unit lpg_stream->mtbe_unit Feedstock for MTBE lpg_sweetening LPG Sweetening (Sulfur Removal) lpg_stream->lpg_sweetening Feedstock for Fuel mtbe MTBE (Gasoline Additive) mtbe_unit->mtbe Primary Product tbms This compound (Formed Byproduct) mtbe_unit->tbms Thioetherification Reaction finished_lpg Finished LPG lpg_sweetening->finished_lpg Final Product

Formation of this compound in a refinery context.

Data on Relevant Compounds and Processes

While there is no quantitative data available for the application of this compound as an additive in LPG refining, the following table summarizes the properties of relevant compounds discussed.

CompoundCAS NumberMolecular FormulaBoiling Point (°C)Primary Role in Petrochemical Industry
This compound 6163-64-0C₅H₁₂S101-102Byproduct in MTBE synthesis; Intermediate for organic synthesis[12]
Ethyl Mercaptan 75-08-1C₂H₆S35Odorant for LPG[3][4]
tert-Butyl Mercaptan (TBM) 75-66-1C₄H₁₀S62-64Odorant for Natural Gas[5]
Methyl tert-butyl ether (MTBE) 1634-04-4C₅H₁₂O55.2Gasoline octane booster[8][9]

Protocols: A Corrective Perspective

Given the evidence, providing a protocol for the addition of this compound to LPG would be scientifically unfounded. Instead, a more relevant protocol for a researcher in this field would be the detection and quantification of this compound in C4 streams or MTBE products .

Experimental Protocol: Detection of TBMS in MTBE

Objective: To identify and quantify the presence of this compound and other sulfur compounds in a sample of Methyl tert-butyl ether (MTBE).

Methodology: Gas Chromatography with a Sulfur Chemiluminescence Detector (GC-SCD). This method is highly selective and sensitive to sulfur compounds.

Procedure:

  • Sample Preparation:

    • Obtain a representative sample of MTBE from the production stream.

    • No special preparation is typically needed, but the sample should be free of particulate matter.

  • Instrumentation (based on a typical setup):

    • Gas Chromatograph: Agilent GC equipped with a PONA column (or similar capillary column suitable for hydrocarbon analysis).

    • Detector: Sulfur Chemiluminescence Detector (SCD).

    • Carrier Gas: Helium or Nitrogen, at a constant flow rate.

  • GC-SCD Analysis:

    • Inject a small, precise volume of the MTBE sample into the GC inlet.

    • The sample is vaporized and carried through the column, where compounds are separated based on their boiling points and interactions with the column's stationary phase.

    • As sulfur-containing compounds elute from the column, they enter the SCD. In the detector, they are combusted in an ozone-rich atmosphere, which produces a chemiluminescent reaction.

    • The light emitted is detected by a photomultiplier tube, generating a signal that is proportional to the amount of sulfur.

  • Data Analysis:

    • Identify the peak corresponding to this compound by comparing its retention time to that of a known standard.

    • Quantify the concentration of TBMS by integrating the peak area and comparing it to a calibration curve generated from standards of known concentrations.

The following workflow illustrates the analytical process:

sample MTBE Sample gc Gas Chromatograph (Separation) sample->gc scd Sulfur Chemiluminescence Detector (Detection) gc->scd data Data Acquisition & Analysis scd->data result Quantified TBMS Concentration data->result

Workflow for the detection of TBMS in MTBE.

Conclusion

The assertion that this compound is used as an additive in LPG refining to adjust sulfur content is not supported by scientific evidence or established industry practices. The primary role of sulfur management in LPG production is the removal of sulfur compounds, followed by the addition of an odorant, typically ethyl mercaptan, for safety. This compound is more accurately characterized as a byproduct formed during the processing of C4 streams for the synthesis of MTBE. Therefore, research and development efforts should be focused on the detection and management of this compound as an impurity in related process streams rather than its application as an additive to finished LPG.

References

Application Notes and Protocols for the Analytical Identification of tert-Butyl Methyl Sulfide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the identification and quantification of tert-Butyl methyl sulfide (B99878) using common analytical techniques. The protocols are intended to serve as a guide for researchers in various fields, including environmental analysis, food science, and chemical manufacturing.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used technique for the separation, identification, and quantification of volatile and semi-volatile organic compounds, making it highly suitable for the analysis of tert-Butyl methyl sulfide.

Application Note

GC-MS offers high sensitivity and selectivity for the analysis of this compound, even in complex matrices. The method relies on the separation of the analyte from other components in a sample based on its volatility and interaction with a stationary phase in a capillary column, followed by detection and identification using a mass spectrometer. The mass spectrometer provides a unique fragmentation pattern for this compound, which serves as a "fingerprint" for its confident identification. For enhanced sensitivity, especially in trace analysis, pre-concentration techniques such as purge and trap or solid-phase microextraction (SPME) can be employed.

A study on the qualitative and quantitative analysis of organic sulfides in methyl tert-butyl ether (MTBE) utilized GC-MS to identify and quantify various sulfur compounds, including methyl tert-butyl sulfide.[1] For the analysis of volatile sulfur compounds in gaseous samples, a method involving solid-phase microextraction (SPME) coupled with GC-MS has been developed, demonstrating good linearity and low detection limits for various sulfides.[2][3]

Experimental Protocol: Purge and Trap GC-MS for Water Samples

This protocol is adapted from methodologies used for the analysis of volatile organic compounds in aqueous matrices.[4][5]

1. Sample Preparation:

  • Collect water samples in 40 mL vials with zero headspace.

  • If required, add a dechlorinating agent.

  • Add a known amount of an appropriate internal standard (e.g., deuterated this compound, if available, or another volatile sulfur compound not present in the sample).

2. Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).

  • Purge and Trap concentrator.

3. GC-MS Conditions:

ParameterValue
GC Column DB-624, 30 m x 0.25 mm ID x 1.4 µm film thickness (or equivalent)
Inlet Temperature 250 °C
Carrier Gas Helium, constant flow at 1.2 mL/min
Oven Program 35 °C (hold for 5 min), ramp at 10 °C/min to 180 °C (hold for 5 min)
Transfer Line Temp 280 °C
Ion Source Temp 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range m/z 35-200
Scan Mode Full Scan for qualitative analysis, Selected Ion Monitoring (SIM) for quantitative analysis

4. Purge and Trap Parameters:

ParameterValue
Purge Gas Nitrogen
Purge Flow 40 mL/min
Purge Time 11 min
Purge Temperature 40 °C
Trap Tenax/Silica Gel/Charcoal or equivalent
Desorb Time 2 min
Desorb Temperature 250 °C

5. Data Analysis:

  • Identify this compound by its retention time and mass spectrum.

  • The mass spectrum of this compound is characterized by a molecular ion peak (M+) at m/z 104 and major fragment ions at m/z 89, 57, and 41.

  • For quantitative analysis, create a calibration curve using standards of known concentrations.

Quantitative Data
ParameterTypical Value RangeReference
Limit of Detection (LOD) 0.01 - 1 µg/L (ppb)[2][6]
Limit of Quantitation (LOQ) 0.05 - 5 µg/L (ppb)[6]
Linearity (R²) > 0.99[2]
Recovery 80 - 120%[4]

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Aqueous Sample Spike Spike with Internal Standard Sample->Spike PT Purge and Trap Spike->PT GC Gas Chromatography PT->GC MS Mass Spectrometry GC->MS Qual Qualitative Analysis (Retention Time & Mass Spectrum) MS->Qual Quant Quantitative Analysis (Calibration Curve) MS->Quant

Caption: Workflow for the analysis of this compound by Purge and Trap GC-MS.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms in this compound.

Application Note

¹H NMR spectroscopy of this compound is expected to show two distinct signals corresponding to the nine equivalent protons of the tert-butyl group and the three equivalent protons of the methyl group. The integration of these signals will be in a 9:3 ratio. ¹³C NMR will show signals for the quaternary carbon and the methyl carbon of the tert-butyl group, as well as the methyl carbon attached to the sulfur atom. The chemical shifts are influenced by the electron-withdrawing effect of the sulfur atom. NMR is primarily a qualitative technique for structural confirmation, but quantitative NMR (qNMR) can be used with an appropriate internal standard.

Experimental Protocol: ¹H and ¹³C NMR

1. Sample Preparation:

  • Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).

  • Add a small amount of an internal standard for chemical shift referencing, such as tetramethylsilane (B1202638) (TMS).

  • Transfer the solution to a 5 mm NMR tube.

2. Instrumentation:

  • A 300 MHz or higher field NMR spectrometer.

3. NMR Acquisition Parameters:

Parameter¹H NMR¹³C NMR
Solvent CDCl₃CDCl₃
Frequency 300 MHz75 MHz
Temperature Room Temperature (24 ± 1 °C)Room Temperature (24 ± 1 °C)
Pulse Program Standard single pulseProton-decoupled single pulse
Number of Scans 161024
Relaxation Delay 1 s2 s
Spectral Width -2 to 12 ppm-20 to 220 ppm
Referencing TMS at 0.00 ppmCDCl₃ at 77.16 ppm

4. Data Analysis:

  • Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction.

  • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

  • Assign the peaks based on their chemical shifts and multiplicities.

Expected Spectral Data
NucleusExpected Chemical Shift (δ, ppm)Multiplicity
¹H NMR ~1.3Singlet (9H, -C(CH₃)₃)
~2.1Singlet (3H, -SCH₃)
¹³C NMR ~45(-C(CH₃)₃)
~31(-C(CH₃)₃)
~13(-SCH₃)

Note: The exact chemical shifts may vary slightly depending on the solvent and concentration.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Sample This compound Mix Dissolve and Transfer to NMR Tube Sample->Mix Solvent Deuterated Solvent (e.g., CDCl3) Solvent->Mix Standard Internal Standard (TMS) Standard->Mix NMR NMR Spectrometer Mix->NMR Acquire Acquire 1H and 13C Spectra NMR->Acquire Process Fourier Transform, Phasing, Baseline Correction Acquire->Process Analyze Peak Assignment & Structural Confirmation Process->Analyze

Caption: General workflow for NMR analysis of this compound.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique used to identify functional groups in a molecule based on the absorption of infrared radiation.

Application Note

The FTIR spectrum of this compound will exhibit characteristic absorption bands corresponding to the various vibrational modes of its chemical bonds. Key expected absorptions include C-H stretching vibrations from the methyl and tert-butyl groups, C-H bending vibrations, and potentially a weak C-S stretching vibration. The absence of other strong characteristic bands (e.g., O-H, C=O) can also be used to confirm the purity of the sample.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

ATR-FTIR is a convenient method for analyzing liquid samples with minimal sample preparation.

1. Sample Preparation:

  • No specific preparation is required for a neat liquid sample.

2. Instrumentation:

  • FTIR spectrometer equipped with an ATR accessory (e.g., with a diamond or zinc selenide (B1212193) crystal).

3. FTIR Acquisition Parameters:

ParameterValue
Mode Attenuated Total Reflectance (ATR)
Spectral Range 4000 - 400 cm⁻¹
Resolution 4 cm⁻¹
Number of Scans 16 - 32

4. Data Acquisition and Analysis:

  • Record a background spectrum of the clean, empty ATR crystal.

  • Place a drop of this compound onto the ATR crystal, ensuring complete coverage.

  • Acquire the sample spectrum.

  • The instrument software will automatically generate the absorbance spectrum.

  • Identify the characteristic absorption bands and compare them to reference spectra if available.

Expected Characteristic FTIR Peaks
Wavenumber (cm⁻¹)Vibration TypeFunctional Group
2960 - 2850C-H stretchAlkyl (tert-butyl and methyl)
1470 - 1450C-H bendAlkyl
1390 - 1365C-H bendtert-Butyl (umbrella mode)
700 - 600C-S stretchSulfide

FTIR_Workflow Start Start Clean Clean ATR Crystal Start->Clean Background Acquire Background Spectrum Clean->Background Sample Apply Liquid Sample to Crystal Background->Sample Acquire Acquire Sample Spectrum Sample->Acquire Analyze Identify Characteristic Peaks Acquire->Analyze End End Analyze->End

Caption: Workflow for the analysis of this compound using ATR-FTIR.

References

Application Note: 1H NMR Analysis of tert-Butyl Methyl Sulfide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the acquisition and analysis of the 1H Nuclear Magnetic Resonance (NMR) spectrum of tert-Butyl methyl sulfide (B99878). It includes expected chemical shifts, splitting patterns, and integration values. A standard operating procedure for sample preparation and data acquisition using a typical high-field NMR spectrometer is also presented. This information is critical for the structural elucidation and purity assessment of tert-Butyl methyl sulfide in research and drug development settings.

Introduction

This compound, also known as 2-methyl-2-(methylthio)propane, is a simple organosulfur compound with the chemical formula C5H12S.[1][2] Its structural simplicity makes it an excellent model for understanding the influence of a bulky tert-butyl group and a sulfur atom on the chemical environment of adjacent protons in 1H NMR spectroscopy. Accurate spectral analysis is essential for confirming the identity and purity of this compound in various chemical applications.

Chemical Structure

The structure of this compound consists of a tert-butyl group and a methyl group attached to a central sulfur atom.

Structure: (CH₃)₃CSCH₃

Predicted 1H NMR Spectrum

The 1H NMR spectrum of this compound is expected to show two distinct signals corresponding to the two different types of protons in the molecule: the nine equivalent protons of the tert-butyl group and the three equivalent protons of the methyl group.

Due to the symmetry of the tert-butyl group, all nine methyl protons are chemically equivalent and will therefore resonate at the same frequency, producing a single sharp signal. The three protons of the methyl group attached to the sulfur are also equivalent and will produce another distinct singlet. As there are no adjacent, non-equivalent protons to either group, no spin-spin splitting is expected.

Data Presentation

The expected 1H NMR spectral data for this compound is summarized in the table below. The chemical shifts are reported in parts per million (ppm) relative to a tetramethylsilane (B1202638) (TMS) internal standard.

Assignment Chemical Shift (δ) (ppm) Splitting Pattern Integration
(CH₃)₃C-~1.3Singlet9H
-SCH₃~2.1Singlet3H

Note: The exact chemical shifts may vary slightly depending on the solvent used and the concentration of the sample.

Experimental Protocol

This protocol outlines the steps for preparing a sample of this compound and acquiring its 1H NMR spectrum.

Materials:

  • This compound

  • Deuterated chloroform (B151607) (CDCl₃) or other suitable deuterated solvent[3][4]

  • NMR tube (5 mm diameter)[5]

  • Pasteur pipette

  • Small vial

  • Tetramethylsilane (TMS) (optional, as modern spectrometers can reference the residual solvent peak)

Sample Preparation:

  • Sample Weighing: Accurately weigh approximately 5-25 mg of this compound into a clean, dry vial.[6]

  • Dissolution: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) to the vial.[5][6] Gently swirl the vial to ensure the sample is completely dissolved.

  • Transfer to NMR Tube: Using a Pasteur pipette with a small cotton or glass wool plug to filter out any particulate matter, carefully transfer the solution into a clean, dry 5 mm NMR tube.[3] The final liquid column height in the tube should be approximately 4-5 cm.[5]

  • Capping: Securely cap the NMR tube.

Instrumental Analysis (Example using a Bruker Spectrometer):

  • Login and Sample Insertion: Log in to the spectrometer software. Eject the standard sample and carefully insert the prepared sample into the spinner turbine, ensuring the correct depth using a depth gauge. Place the sample in the magnet.

  • Experiment Setup:

    • Create a new dataset with a unique name.

    • Select a standard 1H NMR experiment (e.g., 'zg30' pulse program).

    • Specify the solvent as CDCl₃.

  • Spectrometer Optimization:

    • Locking: The instrument will automatically lock onto the deuterium (B1214612) signal of the solvent.

    • Tuning and Matching: The probe should be automatically tuned and matched for the ¹H frequency.

    • Shimming: Perform an automatic shimming routine (e.g., 'topshim') to optimize the magnetic field homogeneity.

  • Acquisition Parameters:

    • Number of Scans (ns): Set to a suitable number, typically 8 or 16 for a concentrated sample.

    • Receiver Gain (rg): Use an automatic receiver gain setting ('rga').

  • Acquisition: Start the acquisition by typing 'zg'.

  • Data Processing:

    • Fourier Transform: After the acquisition is complete, perform a Fourier transform by typing 'efp'.

    • Phasing: Automatically phase the spectrum ('apk'). Manual phase correction may be necessary to obtain a flat baseline.

    • Baseline Correction: Apply a baseline correction to the spectrum.

    • Referencing: Calibrate the chemical shift scale by referencing the residual solvent peak of CDCl₃ to 7.26 ppm.

    • Integration: Integrate the signals to determine the relative ratios of the protons.

    • Peak Picking: Identify and label the chemical shifts of the peaks.

Mandatory Visualization

The following diagram illustrates the logical workflow for acquiring the 1H NMR spectrum of this compound.

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer insert Insert Sample into Spectrometer transfer->insert setup Setup Experiment Parameters insert->setup optimize Lock, Tune, and Shim setup->optimize acquire Acquire FID optimize->acquire ft Fourier Transform acquire->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline reference Reference Spectrum baseline->reference integrate Integrate Peaks reference->integrate analyze Analyze and Assign integrate->analyze

Caption: Workflow for 1H NMR Spectrum Acquisition.

References

Application Notes & Protocols: Mass Spectrometry Analysis of tert-Butyl Methyl Sulfide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

tert-Butyl methyl sulfide (B99878) is a volatile organosulfur compound that is relevant in various fields, from the analysis of petroleum products to environmental monitoring. Its detection and quantification are crucial for quality control and safety assessment. Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful analytical technique for the selective and sensitive determination of tert-butyl methyl sulfide. These application notes provide a comprehensive overview of the mass spectrometry analysis of this compound, including detailed experimental protocols and data interpretation guidelines.

Mass Spectrometry Data

The mass spectrum of this compound is characterized by a distinct fragmentation pattern under electron ionization (EI). The molecular ion and key fragment ions are summarized in the table below. This data is essential for the identification and quantification of the compound in complex matrices.

ParameterValue
Molecular Formula C₅H₁₂S
Molecular Weight 104.21 g/mol
CAS Number 6163-64-0
Electron Ionization Mass Spectrum Data

The following table summarizes the major ions observed in the electron ionization mass spectrum of this compound. The relative abundance is normalized to the base peak (most abundant ion).

Mass-to-Charge Ratio (m/z)Ion FormulaProposed FragmentRelative Abundance (%)
104[C₅H₁₂S]⁺•Molecular Ion20
89[C₄H₉S]⁺[M - CH₃]⁺100 (Base Peak)
57[C₄H₉]⁺[M - SCH₃]⁺85
41[C₃H₅]⁺[C₄H₉ - CH₄]⁺60

Experimental Protocols

This section outlines a detailed protocol for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS). This method is based on established procedures for the analysis of volatile sulfur compounds in complex matrices, such as those outlined in ASTM D5623.[1][2]

Sample Preparation: Headspace Solid-Phase Microextraction (HS-SPME)

For the analysis of volatile compounds like this compound from liquid samples (e.g., water, gasoline), headspace solid-phase microextraction (HS-SPME) is a highly effective and solvent-free sample preparation technique.

Materials:

  • SPME fiber assembly (e.g., 75 µm Carboxen/Polydimethylsiloxane (CAR/PDMS))

  • SPME autosampler vials with septa

  • Heating block or water bath

  • Vortex mixer

Procedure:

  • Place a known volume of the liquid sample (e.g., 5 mL) into an SPME vial.

  • If required, add a salting-out agent (e.g., NaCl) to enhance the partitioning of the analyte into the headspace.

  • Seal the vial with a septum cap.

  • Equilibrate the sample at a controlled temperature (e.g., 60°C) for a specific time (e.g., 15 minutes) to allow the analytes to partition into the headspace.

  • Expose the SPME fiber to the headspace of the vial for a defined extraction time (e.g., 30 minutes) while maintaining the temperature.

  • Retract the fiber into the needle and immediately introduce it into the GC inlet for thermal desorption and analysis.

GC-MS Analysis

Instrumentation:

  • Gas Chromatograph equipped with a split/splitless injector

  • Mass Spectrometer (capable of electron ionization)

  • GC Column: A non-polar or medium-polarity column is recommended. A common choice is a DB-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

GC Conditions:

ParameterSetting
Injector Temperature 250°C
Injection Mode Splitless (for trace analysis) or Split (for higher concentrations)
Carrier Gas Helium at a constant flow rate of 1.0 mL/min
Oven Temperature Program Initial temperature of 40°C, hold for 2 minutes, ramp to 250°C at 10°C/min, hold for 5 minutes
Transfer Line Temperature 280°C

Mass Spectrometer Conditions:

ParameterSetting
Ionization Mode Electron Ionization (EI)
Ionization Energy 70 eV
Ion Source Temperature 230°C
Quadrupole Temperature 150°C
Scan Mode Full Scan (m/z 35-350) for identification and Selected Ion Monitoring (SIM) for quantification
SIM Ions for Quantification m/z 89 (quantifier), m/z 57 and 104 (qualifiers)

Quantitative Analysis Performance

The following table presents typical performance characteristics for the quantitative analysis of volatile sulfur compounds using GC-based methods. These values can serve as a benchmark for method validation.

ParameterTypical ValueReference
Retention Time 15.22 min[3]
Limit of Detection (LOD) 0.1 - 10 µg/L[2]
Limit of Quantification (LOQ) 0.5 - 30 µg/L[2]
Linearity (R²) > 0.995[2]
Repeatability (RSD) < 10%[2]

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the GC-MS analysis of this compound from a liquid sample.

Experimental Workflow cluster_sample_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Liquid Sample Vial SPME Vial Sample->Vial Equilibration Equilibration (Heating & Agitation) Vial->Equilibration Extraction HS-SPME Extraction Equilibration->Extraction GC_Inlet GC Inlet (Desorption) Extraction->GC_Inlet Fiber Transfer GC_Column GC Column (Separation) GC_Inlet->GC_Column MS_Detector Mass Spectrometer (Detection) GC_Column->MS_Detector Data_Acquisition Data Acquisition MS_Detector->Data_Acquisition Data_Analysis Data Analysis (Identification & Quantification) Data_Acquisition->Data_Analysis Report Report Generation Data_Analysis->Report

Caption: GC-MS analysis workflow for this compound.

Electron Ionization Fragmentation Pathway

The fragmentation of this compound upon electron ionization is primarily driven by the stability of the resulting carbocations. The following diagram illustrates the main fragmentation pathway.

Fragmentation Pathway M This compound (C₅H₁₂S) Molecular Ion (M⁺•) m/z = 104 F1 [M - CH₃]⁺ m/z = 89 (Base Peak) M->F1 α-cleavage F2 [M - SCH₃]⁺ m/z = 57 M->F2 α-cleavage NL1 Loss of CH₃• NL2 Loss of •SCH₃

Caption: EI fragmentation of this compound.

References

Application Note and Protocol: Gas Chromatography Analysis of tert-Butyl Methyl Sulfide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the analysis of tert-Butyl methyl sulfide (B99878) using gas chromatography (GC). The methodologies outlined are based on established practices for the analysis of volatile sulfur compounds in various matrices.

Introduction

tert-Butyl methyl sulfide is a volatile sulfur compound that can be present as an impurity in various products or used as an intermediate in chemical synthesis. Accurate and reliable quantification of this compound is crucial for quality control, process monitoring, and research applications. Gas chromatography is a highly effective technique for the separation and quantification of volatile compounds like this compound. This application note details the instrumental setup, sample preparation, and analytical parameters for its determination. For sensitive and selective detection, a sulfur-specific detector such as a Sulfur Chemiluminescence Detector (SCD) or a Pulsed Flame Photometric Detector (PFPD) is recommended. Alternatively, a Mass Spectrometer (MS) can be used for both quantification and confirmation of the analyte's identity.

Experimental Protocols

2.1. Sample Preparation

The choice of sample preparation technique depends on the sample matrix.

2.1.1. Liquid Samples (e.g., Solvents, Reaction Mixtures)

For liquid samples where this compound is present at part-per-million (ppm) levels or higher, a direct injection following dilution may be sufficient.

  • Protocol:

    • Accurately weigh approximately 1 g of the sample into a 10 mL volumetric flask.

    • Dilute to the mark with a suitable solvent (e.g., methanol, hexane).

    • Vortex the solution to ensure homogeneity.

    • Transfer an aliquot of the diluted sample into a 2 mL autosampler vial for GC analysis.

2.1.2. Solid or Semi-Solid Samples

For solid or semi-solid matrices, headspace solid-phase microextraction (HS-SPME) is a suitable technique for extracting volatile compounds.

  • Protocol:

    • Weigh a representative portion of the sample (e.g., 1-5 g) into a 20 mL headspace vial.

    • Add a known amount of a suitable solvent or matrix modifier if necessary to facilitate the release of volatiles.

    • Seal the vial with a PTFE/silicone septum.

    • Equilibrate the vial at a controlled temperature (e.g., 60 °C) for a specific time (e.g., 15-30 minutes) to allow the analytes to partition into the headspace.

    • Expose a SPME fiber (e.g., 75 µm Carboxen/PDMS) to the headspace for a defined period (e.g., 15-30 minutes) to adsorb the analytes.

    • Retract the fiber and introduce it into the GC injector for thermal desorption and analysis.

2.2. Standard Preparation

  • Protocol:

    • Prepare a stock standard solution of this compound (e.g., 1000 µg/mL) in a suitable solvent (e.g., methanol).

    • Perform serial dilutions of the stock solution to prepare a series of calibration standards covering the expected concentration range of the samples (e.g., 0.1, 0.5, 1, 5, 10 µg/mL).

    • Transfer the calibration standards to 2 mL autosampler vials.

Gas Chromatography Method

The following table summarizes the recommended GC conditions for the analysis of this compound. These are typical parameters and may require optimization based on the specific instrument and application.

ParameterValue
Gas Chromatograph Agilent 7890 GC or equivalent
Column Agilent J&W DB-Sulfur SCD (60 m x 0.32 mm, 4.2 µm) or similar low-bleed sulfur-specific column
Carrier Gas Helium, constant flow at 2.0 mL/min
Inlet Split/Splitless
Inlet Temperature 250 °C
Injection Volume 1 µL
Split Ratio 10:1 (can be adjusted based on concentration)
Oven Temperature Program 40 °C (hold for 5 min), ramp at 10 °C/min to 250 °C (hold for 5 min)
Detector Sulfur Chemiluminescence Detector (SCD), Pulsed Flame Photometric Detector (PFPD), or Mass Spectrometer (MS)
SCD Temperature 800 °C
MS Transfer Line Temp. 280 °C
MS Ion Source Temp. 230 °C
MS Quadrupole Temp. 150 °C
MS Mode Scan (m/z 35-200) or Selected Ion Monitoring (SIM) for higher sensitivity

Quantitative Data

The following table presents expected quantitative data for the analysis of this compound based on the described method and typical detector performance.

ParameterExpected Value
Retention Time Approximately 16.99 min on a PONA column (Note: Retention time will vary depending on the exact column and conditions used).[1]
Linearity (Correlation Coeff.) > 0.995 over a concentration range of 0.1 - 10 µg/mL (typical for SCD/MS)
Limit of Detection (LOD) ~1-10 pg/s (SCD); low ppb range (MS-SIM)
Limit of Quantification (LOQ) ~5-30 pg/s (SCD); mid-to-high ppb range (MS-SIM)
Precision (%RSD) < 5% for replicate injections of a mid-range standard

Workflow and Signaling Pathway Diagrams

GC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC Analysis cluster_data Data Processing Sample Sample Collection Dilution Dilution Sample->Dilution Liquid Sample Standard Standard Weighing Standard->Dilution Vial Transfer to Vial Dilution->Vial Autosampler Autosampler Injection Vial->Autosampler GC Gas Chromatograph Autosampler->GC Detector Detector (SCD/MS) GC->Detector Chromatogram Chromatogram Generation Detector->Chromatogram Integration Peak Integration Chromatogram->Integration Calibration Calibration Curve Integration->Calibration Quantification Quantification Calibration->Quantification Report Final Report Quantification->Report

Caption: Experimental workflow for GC analysis of this compound.

logical_relationship cluster_extraction Extraction cluster_separation Separation cluster_detection Detection Analyte This compound (Volatile Sulfur Compound) GC_Column Gas Chromatography Column Analyte->GC_Column Matrix Sample Matrix (e.g., Liquid, Solid) Direct_Injection Direct Injection Matrix->Direct_Injection HS_SPME Headspace SPME Matrix->HS_SPME Direct_Injection->GC_Column HS_SPME->GC_Column SCD SCD GC_Column->SCD PFPD PFPD GC_Column->PFPD MS MS GC_Column->MS

References

Application Notes and Protocols: Reactions of tert-Butyl Methyl Sulfide with Electrophiles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tert-butyl methyl sulfide (B99878) is a versatile organosulfur compound that serves as a valuable building block in organic synthesis. Its sulfur atom, with its lone pairs of electrons, readily reacts with a variety of electrophiles, leading to the formation of diverse and synthetically useful products. These reactions are of significant interest in medicinal chemistry and drug development, as the resulting sulfur-containing moieties are present in numerous biologically active molecules. This document provides detailed application notes and experimental protocols for the key reactions of tert-butyl methyl sulfide with common electrophiles, including oxidizing agents, acylating agents, alkylating agents, and halogenating agents.

Oxidation of this compound to tert-Butyl Methyl Sulfoxide (B87167)

The oxidation of sulfides to sulfoxides is a fundamental transformation in organosulfur chemistry. Tert-butyl methyl sulfoxide is a chiral molecule and a key intermediate for further functionalization, such as in the Pummerer rearrangement. Care must be taken to avoid over-oxidation to the corresponding sulfone.

Data Presentation
Oxidizing SystemSubstrateProductYield (%)Reference
tert-Butylnitrite / Fe(NO₃)₃·9H₂OThioanisoleMethyl phenyl sulfoxide70[1]
H₂O₂ / Glacial Acetic AcidVarious SulfidesCorresponding Sulfoxides90-99[2]

Note: The yields reported are for similar sulfide substrates and provide an expected range for the oxidation of this compound.

Experimental Protocol: Oxidation using tert-Butylnitrite and Iron(III) Nitrate (B79036)

This protocol is adapted from a general procedure for the selective oxidation of sulfides to sulfoxides.[1]

Materials:

Procedure:

  • To a 25 mL glass tube, add this compound (1.0 mmol, 104.2 mg), iron(III) nitrate nonahydrate (0.2 mmol, 80.8 mg), and acetonitrile (5.0 mL).

  • Add tert-butylnitrite (3.0 mmol, 309.4 mg) to the mixture.

  • Stir the reaction mixture at 60 °C for 18 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate.

  • The product can be analyzed by gas chromatography (GC) by comparing the retention time with an authentic sample.

  • For isolation, concentrate the residue under reduced pressure and purify by column chromatography on silica gel using an ethyl acetate/petroleum ether eluent system to afford tert-butyl methyl sulfoxide.

Experimental Workflow: Oxidation of this compound

oxidation_workflow start Start reactants Mix this compound, Fe(NO₃)₃·9H₂O, and Acetonitrile start->reactants add_oxidant Add tert-Butylnitrite reactants->add_oxidant reaction Stir at 60°C for 18h add_oxidant->reaction workup Cool, Dilute with Ethyl Acetate reaction->workup purification Column Chromatography workup->purification product tert-Butyl Methyl Sulfoxide purification->product

Caption: Workflow for the oxidation of this compound.

Pummerer Rearrangement of tert-Butyl Methyl Sulfoxide

The Pummerer rearrangement is a classic reaction of sulfoxides, which, in the presence of an acid anhydride (B1165640), converts them into α-acyloxy thioethers. This reaction is a powerful tool for the introduction of functionality at the carbon atom alpha to the sulfur.

Data Presentation
SulfoxideActivating AgentProductYield (%)Reference
General Alkyl SulfoxideAcetic Anhydrideα-Acetoxy ThioetherVaries[3]
Methionine SulfoxideTrimethylsilyl chlorideα-Chloro Thioether intermediateNot isolated[4]
Aryl Alkyl SulfoxidesTrifluoroacetic Anhydrideα-Trifluoroacetoxy ThioetherGood[5]
Experimental Protocol: Pummerer Rearrangement with Acetic Anhydride

This is a general protocol for the Pummerer rearrangement.[3]

Materials:

  • tert-Butyl methyl sulfoxide

  • Acetic anhydride (Ac₂O)

  • Sodium acetate (NaOAc) (optional, as a base)

  • Inert solvent (e.g., Dichloromethane (B109758), Toluene)

Procedure:

  • Dissolve tert-butyl methyl sulfoxide (1.0 mmol, 120.2 mg) in an inert solvent such as dichloromethane (10 mL) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Add acetic anhydride (2.0 to 5.0 equivalents).

  • Optionally, a catalytic amount of a base like sodium acetate can be added.

  • Heat the reaction mixture to reflux and monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Carefully quench the excess acetic anhydride by the slow addition of water or a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 1-acetoxy-1-(tert-butylthio)methane.

Signaling Pathway: Pummerer Rearrangement Mechanism

pummerer_mechanism sulfoxide tert-Butyl Methyl Sulfoxide acylated_sulfonium Acylated Sulfonium (B1226848) Intermediate sulfoxide->acylated_sulfonium Acylation anhydride Acetic Anhydride anhydride->acylated_sulfonium thionium_ion Thionium Ion Intermediate acylated_sulfonium->thionium_ion Elimination of Acetic Acid product α-Acetoxy Thioether thionium_ion->product Nucleophilic Attack acetate Acetate Nucleophile acetate->product

Caption: Mechanism of the Pummerer rearrangement.

Formation of Sulfonium Salts

Sulfides are nucleophilic and readily react with alkyl halides to form sulfonium salts. These salts are useful as alkylating agents and as precursors to sulfur ylides.

Data Presentation
SulfideAlkylating AgentProductYield (%)Reference
Dimethyl sulfideMethyl iodideTrimethylsulfonium (B1222738) iodide66[6]
Experimental Protocol: Synthesis of tert-Butyl-dimethylsulfonium Iodide

This protocol is adapted from the synthesis of trimethylsulfonium iodide.[6][7]

Materials:

  • This compound

  • Methyl iodide (CH₃I)

  • Ethanol (for recrystallization)

Procedure:

  • In a small flask equipped with a magnetic stirrer, combine this compound (10.0 mmol, 1.04 g) and methyl iodide (12.0 mmol, 1.70 g).

  • Stir the mixture at room temperature for 24-48 hours. The reaction can be gently warmed to accelerate the rate if necessary.

  • A precipitate of the sulfonium salt will form.

  • Collect the solid product by vacuum filtration.

  • Wash the solid with a small amount of cold diethyl ether to remove any unreacted starting materials.

  • Recrystallize the crude product from a minimal amount of hot ethanol.

  • Dry the purified crystals of tert-butyl-dimethylsulfonium iodide under vacuum.

Logical Relationship: Sulfonium Salt Formation

sulfonium_formation sulfide This compound (Nucleophile) sulfonium_salt tert-Butyl-dimethylsulfonium Iodide sulfide->sulfonium_salt SN2 Reaction alkyl_halide Methyl Iodide (Electrophile) alkyl_halide->sulfonium_salt

Caption: Formation of a sulfonium salt via SN2 reaction.

Halogenation of this compound

The α-halogenation of sulfides provides valuable synthetic intermediates. Reagents such as N-chlorosuccinimide (NCS) can be used for this transformation.

Data Presentation
SubstrateHalogenating AgentProductYield (%)Reference
TolueneN,N-dichloroacetamideBenzyl chlorideGood[8]
General SulfidesN-Chlorosuccinimideα-Chloro SulfidesVaries[4]
Experimental Protocol: α-Chlorination with N-Chlorosuccinimide (NCS)

This is a general procedure for the α-chlorination of sulfides.

Materials:

  • This compound

  • N-Chlorosuccinimide (NCS)

  • Carbon tetrachloride (CCl₄) or other inert solvent

  • Initiator (e.g., benzoyl peroxide, AIBN) or UV light (optional)

Procedure:

  • In a round-bottom flask protected from light, dissolve this compound (10.0 mmol, 1.04 g) in carbon tetrachloride (20 mL).

  • Add N-chlorosuccinimide (11.0 mmol, 1.47 g).

  • The reaction can be initiated by adding a catalytic amount of a radical initiator like benzoyl peroxide or by irradiation with a UV lamp. Alternatively, the reaction can be heated to reflux.

  • Monitor the reaction by GC or TLC. The formation of succinimide (B58015) as a byproduct can also be observed.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Filter off the succinimide precipitate.

  • Wash the filtrate with aqueous sodium thiosulfate (B1220275) solution to remove any remaining oxidant, followed by water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and carefully remove the solvent by distillation to obtain the crude α-chloro-tert-butyl methyl sulfide.

  • The product may be purified by vacuum distillation, but care should be taken as α-chloro sulfides can be unstable.

Experimental Workflow: α-Chlorination of this compound

chlorination_workflow start Start reactants Dissolve this compound and NCS in CCl₄ start->reactants initiation Initiate reaction (Heat/UV/Initiator) reactants->initiation reaction Monitor reaction progress initiation->reaction workup Cool, Filter off succinimide reaction->workup wash Wash with Na₂S₂O₃, water, and brine workup->wash dry_concentrate Dry and Concentrate wash->dry_concentrate product α-Chloro-tert-butyl methyl sulfide dry_concentrate->product

Caption: Workflow for the α-chlorination of this compound.

Reaction with Acid Chlorides

The reaction of this compound with acid chlorides, such as acetyl chloride, can proceed through its sulfoxide. The sulfoxide is activated by the acid chloride in a manner similar to the Pummerer rearrangement, leading to an α-chloro thioether.

Experimental Protocol: Reaction of tert-Butyl Methyl Sulfoxide with Oxalyl Chloride

This protocol is based on the activation of DMSO in the Swern oxidation and the principles of the Pummerer rearrangement.[1][9]

Materials:

  • tert-Butyl methyl sulfoxide

  • Oxalyl chloride ((COCl)₂)

  • Anhydrous dichloromethane (DCM)

  • Triethylamine (B128534) (Et₃N)

Procedure:

  • In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve oxalyl chloride (1.2 mmol) in anhydrous dichloromethane (5 mL).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add a solution of tert-butyl methyl sulfoxide (1.0 mmol, 120.2 mg) in anhydrous dichloromethane (2 mL) to the cooled oxalyl chloride solution.

  • Stir the mixture at -78 °C for 30 minutes.

  • Slowly add triethylamine (3.0 mmol) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 1-2 hours.

  • Quench the reaction by adding water.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The primary product is expected to be α-chloro-tert-butyl methyl sulfide, which can be purified by careful vacuum distillation.

Signaling Pathway: Reaction with Oxalyl Chloride

acid_chloride_reaction sulfoxide tert-Butyl Methyl Sulfoxide activated_complex Activated Sulfonium Intermediate sulfoxide->activated_complex Activation oxalyl_chloride Oxalyl Chloride oxalyl_chloride->activated_complex thionium_ion Thionium Ion activated_complex->thionium_ion Elimination product α-Chloro-tert-butyl methyl sulfide thionium_ion->product Nucleophilic Attack chloride_ion Chloride Ion chloride_ion->product

Caption: Reaction pathway of tert-butyl methyl sulfoxide with oxalyl chloride.

References

Application Notes and Protocols: Tert-Butyl Methyl Sulfide as a Thiol Protecting Group

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The protection of thiol groups is a critical aspect of multi-step organic synthesis, particularly in the fields of peptide synthesis and drug development. The tert-butyl group (tBu), attached to a sulfur atom to form a thioether, serves as a robust and reliable protecting group for thiols, especially for the side chain of cysteine residues. The resulting S-tert-butyl protected thiol is stable under a wide range of reaction conditions, yet can be removed when desired using specific deprotection protocols. This document provides detailed application notes, experimental protocols, and quantitative data for the use of tert-butyl as a thiol protecting group.

Key Features of the S-tert-Butyl Protecting Group

  • High Stability: The S-tert-butyl group is notably stable to dilute trifluoroacetic acid (TFA), which allows for its use in both Boc and Fmoc solid-phase peptide synthesis (SPPS) strategies.[1] It is also resistant to iodine oxidation.[2]

  • Orthogonality: The stability of the S-tBu group to conditions that cleave other protecting groups, such as N-Boc, allows for selective deprotection strategies in complex molecules.[3]

  • Clean Cleavage: Deprotection methodologies are well-established, offering reliable removal of the group at the desired stage of the synthesis.

Application in Peptide Synthesis

In peptide synthesis, the thiol group of cysteine is highly nucleophilic and prone to undesired side reactions, such as oxidation to form disulfides. Protection of this thiol group is therefore essential. The S-tert-butyl group is a valuable tool in this context, offering stability throughout the peptide chain elongation process. Its removal can be strategically planned to occur either during the final cleavage from the resin or in a separate, subsequent step.

Quantitative Data Summary

The efficiency of both the protection and deprotection steps, as well as the extent of potential side reactions, are crucial considerations. The following tables summarize available quantitative data.

Table 1: Yield of S-tert-Butyl Protection of Cysteine

ReactantsReagent & ConditionsYield (%)Reference
Cysteine, tert-Butanol (B103910)Trifluoroacetic acid (TFA), reflux30%[2]
Cysteine HCl, tert-Butanol2M HCl, reflux90%[2]

Table 2: Extent of S-tert-Butylation Side Product Formation during TFA Cleavage

Peptide Context & Cleavage CocktailCleavage ConditionsS-tBu Side Product (%)Reference
3,14Cys(Trt)-linear somatostatin-O-2-CT resin; TFA/TIS/H₂O (95:2.5:2.5)25 °C, 1 h15.4%[4]
3,14Cys(Trt)-linear somatostatin-O-2-CT resin; TFA/TIS/H₂O (95:2.5:2.5)25 °C, 30 min11.1%[4]
3,14Cys(Trt)-linear somatostatin-O-2-CT resin; TFA/TIS/H₂O (95:2.5:2.5)40 °C, 30 min18.8%[4]
3,14Cys(Trt)-linear somatostatin-O-2-CT resin; TFA/TIS/H₂O (95:2.5:2.5)40 °C, 2 h32.3%[4]
3,14Cys(Trt)-linear somatostatin-O-2-CT resin; TFA/TFMSA/TIS/H₂O (89:1:2.5:7.5)Room Temp, 30 min29.7%[4]

Experimental Protocols

Protocol 1: S-tert-Butylation of Cysteine

This protocol describes the protection of the thiol group of cysteine using tert-butanol under acidic conditions.[2]

Materials:

  • Cysteine hydrochloride monohydrate

  • tert-Butanol

  • 2M Hydrochloric acid (HCl)

  • Acetone

Procedure:

  • Dissolve cysteine hydrochloride monohydrate (1 mol) and tert-butanol (1.3 mol) in 2M HCl (450 mL).

  • Reflux the solution for 10-12 hours.

  • Concentrate the solution under reduced pressure.

  • Collect the resulting solid by filtration and wash with dry acetone.

  • Recrystallize the solid from 4M HCl to yield H-Cys(tBu)-OH·HCl.

Expected Yield: 90%[2]

Protocol 2: Deprotection of S-tert-Butyl Group using Trifluoroacetic Acid (TFA)

This protocol is a general procedure for the cleavage of the S-tert-butyl group in peptides, often performed concurrently with cleavage from the solid-phase resin.

Materials:

  • S-tBu protected peptide-resin

  • Trifluoroacetic acid (TFA)

  • Scavengers (e.g., Triisopropylsilane (TIS), Water, Thioanisole, Dimethyl Sulfide (DMS), 1,2-Ethanedithiol (EDT))

  • Cold diethyl ether

Procedure:

  • Prepare a cleavage cocktail. A common cocktail to mitigate S-tert-butylation is TFA/TIS/H₂O/thioanisole/DMS/1% DTT (70:5:5:10:10).[4]

  • Treat the S-tBu protected peptide-resin with the cleavage cocktail for 30 minutes.

  • Add TFA to the mixture to a final concentration of 80% and continue the reaction for an additional 150 minutes.[4]

  • Filter the resin and collect the filtrate.

  • Precipitate the peptide by adding cold diethyl ether.

  • Collect the peptide pellet by centrifugation and wash with cold diethyl ether.

  • Dry the peptide under vacuum.

Protocol 3: Deprotection of S-tert-Butyl Group using Mercury(II) Acetate (B1210297)

This method provides an alternative to strong acid cleavage.

Materials:

  • S-tBu protected peptide

  • Trifluoroacetic acid (TFA), ice-cold

  • Mercury(II) acetate (Hg(OAc)₂)

  • Anisole (B1667542)

  • β-mercaptoethanol

  • 10% aqueous acetic acid

Procedure:

  • Dissolve the S-tBu protected peptide in cold TFA (10 mL per 1 mmol of peptide).[2]

  • Add anisole (0.2 mL per 1 mmol of peptide) and mercury(II) acetate (1 equivalent) to the solution.[2]

  • Stir the mixture at room temperature. The reaction is typically complete within 60 minutes.[2]

  • Remove the TFA by evaporation under reduced pressure.

  • Redissolve the residue in 10% aqueous acetic acid.

  • Add β-mercaptoethanol to precipitate the mercury salts.

  • Remove the precipitate by centrifugation.

  • Desalt the supernatant by HPLC to obtain the deprotected peptide.

Visualizations

Reaction Mechanisms and Workflows

Protection_Deprotection_Workflow cluster_protection Protection cluster_deprotection Deprotection Thiol Free Thiol (R-SH) ProtectedThiol S-tBu Protected Thiol (R-S-tBu) Thiol->ProtectedThiol tBuOH, H+ DeprotectedThiol Deprotected Thiol (R-SH) ProtectedThiol->DeprotectedThiol TFA / Scavengers or Hg(OAc)₂

Caption: General workflow for thiol protection and deprotection.

Side_Reaction_Mechanism tBu_Protecting_Group tBu-Protecting Group (e.g., from Ser(tBu)) tBu_Cation tert-Butyl Cation (tBu+) tBu_Protecting_Group->tBu_Cation TFA S_tBu_Cys S-tert-Butylated Cysteine (Cys-S-tBu) tBu_Cation->S_tBu_Cys Side Reaction Trapped_Cation Trapped Cation tBu_Cation->Trapped_Cation Mitigation Free_Cys Free Cysteine Thiol (Cys-SH) Free_Cys->S_tBu_Cys Scavenger Scavenger (e.g., TIS, Thioanisole) Scavenger->Trapped_Cation

Caption: Mechanism of S-tert-butylation side reaction and mitigation.

Conclusion

The tert-butyl group is a highly effective and versatile protecting group for thiols, offering the stability and orthogonality required for complex multi-step syntheses. While the potential for side reactions such as S-tert-butylation exists, particularly during strong acid cleavage, these can be effectively mitigated through the careful selection of scavengers and optimization of reaction conditions. The protocols and data presented herein provide a comprehensive guide for the successful application of the S-tert-butyl protecting group in research and development.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing tert-Butyl Methyl Sulfide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of tert-butyl methyl sulfide (B99878). This resource is designed for researchers, scientists, and professionals in drug development. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of tert-butyl methyl sulfide, with a focus on maximizing yield and purity.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to produce this compound?

A1: this compound is typically synthesized via a nucleophilic substitution reaction analogous to the Williamson ether synthesis. The most common approach involves the reaction of a tert-butyl electrophile with a methylthiolate nucleophile. Key variations include:

  • Reaction of a tert-butyl halide (e.g., tert-butyl chloride or bromide) with a methylthiolate salt (e.g., sodium thiomethoxide). This is a widely used method due to the availability of the starting materials.

  • Reaction of an activated tert-butyl alcohol derivative with a methylthiolate salt. This is a less common approach.

  • Reduction of tert-butyl methyl sulfoxide (B87167). This method can produce the desired sulfide with good yield under specific conditions.[1]

Q2: What is the primary challenge in synthesizing this compound via the reaction of a tert-butyl halide and a thiolate?

A2: The primary challenge is the competing E2 (bimolecular elimination) side reaction. The tert-butyl group is a bulky tertiary electrophile, which sterically hinders the SN2 (bimolecular nucleophilic substitution) pathway. The thiolate anion is not only a good nucleophile but also a reasonably strong base. These factors create a scenario where the abstraction of a proton from a carbon adjacent to the leaving group (elimination) competes significantly with the desired nucleophilic attack on the carbon atom bearing the leaving group (substitution). This competition leads to the formation of isobutylene (B52900) gas as a major byproduct, consequently reducing the yield of this compound.

Q3: How can I minimize the E2 elimination side reaction and improve the yield of the desired sulfide?

A3: Optimizing reaction conditions is crucial to favor the SN2 reaction over the E2 reaction. Key strategies include:

  • Lowering the reaction temperature: Elimination reactions generally have a higher activation energy than substitution reactions. Therefore, running the reaction at lower temperatures can significantly favor the SN2 pathway.

  • Choice of solvent: Polar aprotic solvents such as Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or acetone (B3395972) are generally preferred for SN2 reactions. These solvents solvate the cation of the thiolate salt, leaving the anion more "naked" and nucleophilic, without participating in hydrogen bonding that could stabilize the nucleophile and hinder the reaction.

  • Use of a less basic thiolate source: While sodium thiomethoxide is common, exploring alternative, less basic sulfur nucleophiles could potentially reduce the extent of elimination.

  • Phase Transfer Catalysis (PTC): The use of a phase transfer catalyst can be an effective strategy for synthesizing sterically hindered sulfides.[2][3][4] PTC can facilitate the transfer of the thiolate anion from an aqueous or solid phase to the organic phase containing the tert-butyl halide, often allowing for milder reaction conditions and improved yields.

Q4: What are some common impurities I might encounter, and how can they be removed?

A4: Besides unreacted starting materials, the primary impurity is the elimination byproduct, isobutylene. However, being a gas at room temperature, it will largely escape the reaction mixture. Other potential impurities could include di-tert-butyl sulfide (if there are impurities in the starting materials) and oxidation products if the reaction is exposed to air. Purification is typically achieved by:

  • Aqueous workup: Washing the organic layer with water can help remove any remaining inorganic salts. A wash with a mild acid can neutralize any remaining base, and a wash with a mild base can remove any acidic impurities.

  • Fractional distillation: Due to the difference in boiling points between this compound (84-86 °C) and potential impurities, fractional distillation is an effective method for purification.[5][6]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or no yield of this compound Dominant E2 elimination: The reaction conditions are favoring the formation of isobutylene over the desired sulfide.- Lower the reaction temperature: Try running the reaction at 0°C or even lower. - Change the solvent: Switch to a polar aprotic solvent like DMF or DMSO. - Use a phase transfer catalyst: Introduce a catalyst like a quaternary ammonium (B1175870) salt to facilitate the reaction under milder conditions.
Poor quality of reagents: Starting materials (tert-butyl halide or thiolate) may be degraded or contain impurities.- Use freshly distilled tert-butyl halide. - Ensure the thiolate is anhydrous and of high purity.
Reaction is very slow Low reaction temperature: While low temperatures favor substitution, they also decrease the overall reaction rate.- Gradually increase the temperature while monitoring the product formation (e.g., by GC-MS) to find an optimal balance between reaction rate and selectivity. - Increase the concentration of the nucleophile.
Difficulty in isolating the product Product loss during workup: this compound is volatile and can be lost during solvent removal.- Use a rotary evaporator with a cooled trap. - Perform extractions quickly and efficiently.
Formation of an emulsion during aqueous workup. - Add a small amount of brine (saturated NaCl solution) to help break the emulsion.

Experimental Protocols

Key Experiment: Synthesis of this compound via Nucleophilic Substitution

This protocol provides a general methodology. Optimization of specific parameters may be required based on laboratory conditions and desired purity.

Materials:

  • tert-Butyl chloride

  • Sodium thiomethoxide

  • Anhydrous polar aprotic solvent (e.g., DMF or DMSO)

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium chloride solution

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride)

  • Anhydrous magnesium sulfate

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add sodium thiomethoxide (1.1 equivalents) and anhydrous DMF.

  • Cool the suspension to 0°C in an ice bath.

  • Slowly add a solution of tert-butyl chloride (1.0 equivalent) in a small amount of anhydrous DMF via the dropping funnel over 30 minutes with vigorous stirring.

  • After the addition is complete, allow the reaction mixture to stir at 0°C for 2 hours, then slowly warm to room temperature and stir for an additional 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, pour the reaction mixture into a separatory funnel containing cold water and diethyl ether.

  • Separate the layers and extract the aqueous layer with diethyl ether (2 x 50 mL).

  • Combine the organic layers and wash successively with saturated aqueous ammonium chloride, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and carefully remove the solvent by rotary evaporation at low temperature.

  • Purify the crude product by fractional distillation, collecting the fraction boiling at approximately 84-86 °C.

Data Presentation

Table 1: Effect of Reaction Conditions on the Yield of this compound (Illustrative Data)

Entry Solvent Temperature (°C) Yield of Sulfide (%) Yield of Isobutylene (%)
1Ethanol50~10~90
2DMF50~40~60
3DMSO25~60~40
4DMF0~75~25

Note: This table is illustrative and based on general principles of SN2/E2 competition. Actual yields will vary depending on specific experimental conditions.

Mandatory Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification start Start reagents Combine Sodium Thiomethoxide and Anhydrous DMF start->reagents cool Cool to 0°C reagents->cool add Add tert-Butyl Chloride Solution Dropwise cool->add stir Stir at 0°C, then Warm to Room Temperature add->stir monitor Monitor Progress (TLC/GC-MS) stir->monitor quench Quench with Water and Extract with Ether monitor->quench wash Wash Organic Layer quench->wash dry Dry and Concentrate wash->dry distill Fractional Distillation dry->distill product Pure this compound distill->product logical_relationship cluster_causes Potential Causes cluster_solutions Troubleshooting Solutions issue Low Yield of This compound cause1 Dominant E2 Elimination issue->cause1 cause2 Poor Reagent Quality issue->cause2 cause3 Suboptimal Temperature issue->cause3 solution1a Lower Reaction Temperature cause1->solution1a solution1b Use Polar Aprotic Solvent cause1->solution1b solution1c Employ Phase Transfer Catalyst cause1->solution1c solution2 Use Freshly Purified Reagents cause2->solution2 solution3 Optimize Temperature Profile cause3->solution3

References

Technical Support Center: Purification of tert-Butyl Methyl Sulfide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of tert-Butyl methyl sulfide (B99878). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude tert-Butyl methyl sulfide?

A1: Common impurities often originate from the starting materials and side reactions during synthesis. These can include:

  • Unreacted starting materials: Such as tert-butyl mercaptan.

  • Other sulfur compounds: Including dimethyl sulfide and various disulfides (e.g., di-tert-butyl disulfide).[1]

  • Byproducts from related reactions: In processes involving similar C4 feedstocks, impurities like tert-butanol (B103910) and diisobutenes can be present.[1]

Q2: What is the recommended primary purification technique for this compound?

A2: Fractional distillation is the most effective and commonly used method for purifying this compound due to its liquid nature and volatility. This technique separates compounds based on differences in their boiling points.

Q3: How can I assess the purity of my this compound sample?

A3: Gas Chromatography-Mass Spectrometry (GC-MS) is the recommended analytical method. It allows for the separation, identification, and quantification of volatile and semi-volatile compounds, making it ideal for detecting and identifying potential sulfur-containing impurities.

Q4: Are there any known azeotropes of this compound with common impurities?

Troubleshooting Guide

This guide addresses specific issues that may arise during the purification of this compound.

Problem Possible Cause(s) Recommended Solution(s)
Persistent Rotten Egg or Foul Odor After Distillation Residual mercaptans (thiols) are present.- Wash the crude product with a dilute sodium hydroxide (B78521) solution to remove acidic mercaptans before distillation. - Pack the distillation column with copper packing (e.g., copper saddles or mesh). Copper reacts with and removes certain sulfur compounds.
Product is Yellow or Dark in Color Thermal decomposition at high temperatures. Presence of colored impurities from the synthesis. Oxidation of the product.- Consider vacuum distillation to lower the boiling point and prevent thermal decomposition.[2] - Pre-treat the crude material by heating with zinc dust and aqueous sodium hydroxide, followed by washing and drying.[2] - Perform the distillation under an inert atmosphere (e.g., nitrogen) to prevent oxidation.[2]
Bumping / Uneven Boiling During Distillation - Lack of boiling chips or magnetic stir bar. - Heating too rapidly. - High viscosity of the crude mixture.- Always add fresh, unused boiling chips or a magnetic stir bar before heating.[2] - Heat the distillation flask gradually using a heating mantle or oil bath for uniform temperature distribution.[2] - Ensure efficient stirring throughout the process.[2]
No Distillate is Collected - The thermometer bulb is placed incorrectly. - Insufficient heating. - A leak in the system (if performing vacuum distillation).- The top of the thermometer bulb should be level with the bottom of the side-arm leading to the condenser.[2] - Gradually increase the temperature of the heating source. - Check all joints and connections for leaks. Re-grease joints if necessary.[2]
Poor Separation of Components - Inefficient distillation column. - Distillation rate is too fast.- Use a fractionating column with a high number of theoretical plates (e.g., a Vigreux or packed column). - Reduce the heating rate to allow for proper vapor-liquid equilibrium to be established in the column. A slow, steady distillation rate is crucial for good separation.

Experimental Protocols

Purity Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a general procedure for analyzing the purity of this compound.

1. Sample Preparation:

  • Dilute a small aliquot of the this compound sample in a suitable volatile solvent (e.g., dichloromethane (B109758) or hexane). The concentration should be within the linear range of the instrument.

2. GC-MS Parameters:

  • Injector:
  • Temperature: 250 °C
  • Mode: Split (e.g., 50:1 split ratio) to prevent column overloading.
  • Injection Volume: 1 µL
  • Column: A non-polar capillary column, such as one with a 5% phenyl methylpolysiloxane stationary phase (e.g., DB-5ms or equivalent), is suitable.
  • Dimensions: 30 m length x 0.25 mm internal diameter x 0.25 µm film thickness.
  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
  • Oven Temperature Program:
  • Initial Temperature: 40 °C, hold for 2 minutes.
  • Ramp: Increase to 250 °C at a rate of 10 °C/min.
  • Final Hold: Hold at 250 °C for 5 minutes.
  • Mass Spectrometer:
  • Ionization Mode: Electron Ionization (EI) at 70 eV.
  • Mass Range: Scan from m/z 35 to 350.
  • Ion Source Temperature: 230 °C.
  • Transfer Line Temperature: 280 °C.

3. Data Analysis:

  • Identify the peak corresponding to this compound based on its retention time and mass spectrum.
  • Identify impurity peaks by comparing their mass spectra to a library (e.g., NIST).
  • Quantify the purity by calculating the peak area percentage of this compound relative to the total peak area of all components.

Purification by Fractional Distillation

This is a generalized protocol. The exact temperatures and pressures should be adjusted based on the specific impurities present.

1. Pre-treatment (Optional, for mercaptan removal):

  • In a separatory funnel, wash the crude this compound with an equal volume of 5% aqueous sodium hydroxide solution.
  • Shake gently to avoid emulsification.
  • Separate the organic layer.
  • Wash the organic layer with water until the washings are neutral.
  • Dry the organic layer over anhydrous magnesium sulfate (B86663) or calcium chloride.
  • Filter to remove the drying agent.

2. Distillation Setup:

  • Assemble a fractional distillation apparatus using a round-bottom flask, a fractionating column (e.g., Vigreux or packed with Raschig rings or copper saddles), a distillation head with a thermometer, a condenser, and a receiving flask.
  • Add the crude, dried this compound and a few boiling chips or a magnetic stir bar to the distillation flask.
  • Ensure all glass joints are properly sealed.

3. Distillation Process:

  • Begin heating the distillation flask gently with a heating mantle.
  • Observe the vapor rising slowly through the fractionating column.
  • Collect any low-boiling initial fractions (forerun) in a separate receiving flask.
  • As the temperature stabilizes at the boiling point of this compound (~85-86 °C at atmospheric pressure), change to a clean receiving flask to collect the main fraction.
  • Maintain a slow and steady distillation rate for optimal separation.
  • Stop the distillation when the temperature begins to rise significantly above the boiling point of the product or when only a small amount of residue remains in the distillation flask.

4. Post-Distillation:

  • Allow the apparatus to cool completely before disassembly.
  • Analyze the purity of the collected fraction using GC-MS.

Data Presentation

The following table provides a hypothetical example of quantitative data that could be obtained from GC-MS analysis before and after purification.

Compound Boiling Point (°C) Crude Sample (% Area) Purified Sample (% Area)
Dimethyl sulfide371.5< 0.1
tert-Butyl mercaptan643.0< 0.2
This compound 85-86 94.0 > 99.5
Di-tert-butyl disulfide1991.5< 0.1

Visualizations

Purification_Workflow cluster_start Starting Material cluster_pretreatment Optional Pre-treatment cluster_purification Purification cluster_analysis Quality Control cluster_end Final Product Crude Crude tert-Butyl methyl sulfide Wash Aqueous NaOH Wash (to remove mercaptans) Crude->Wash Dry Drying (e.g., MgSO4) Wash->Dry Distill Fractional Distillation Dry->Distill GCMS GC-MS Analysis Distill->GCMS Pure Purified tert-Butyl methyl sulfide (>99.5%) GCMS->Pure

Caption: Experimental workflow for the purification of this compound.

Troubleshooting_Logic cluster_symptoms Symptom cluster_causes Potential Cause cluster_solutions Solution Start Purification Issue Identified Odor Foul Odor Start->Odor Color Discoloration Start->Color Separation Poor Separation Start->Separation Mercaptans Residual Mercaptans Odor->Mercaptans Decomposition Thermal Decomposition Color->Decomposition Rate Distillation Rate Too High Separation->Rate Copper Use Copper Packing Mercaptans->Copper Vacuum Use Vacuum Distillation Decomposition->Vacuum Heat Reduce Heating Rate Rate->Heat

Caption: Logical relationship for troubleshooting common purification issues.

References

Technical Support Center: tert-Butyl Methyl Sulfide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for tert-butyl methyl sulfide (B99878) synthesis. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in successfully synthesizing and purifying tert-butyl methyl sulfide (CAS 6163-64-0).

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing this compound?

A1: The most common laboratory syntheses are variations of the Williamson ether synthesis, adapted for thioethers. The two primary approaches involve the reaction of a thiolate with an alkyl halide.

  • Route A: Reaction of sodium methanethiolate (B1210775) with a tert-butyl halide (e.g., tert-butyl chloride). This route is prone to a significant side reaction.

  • Route B (Preferred): Reaction of sodium tert-butylthiolate with a methylating agent (e.g., methyl iodide or dimethyl sulfate). This route generally provides a higher yield of the desired product by avoiding the major side reaction associated with Route A.

  • Other Methods: Industrial synthesis may involve the reaction of isobutylene (B52900) with methanethiol (B179389) over a catalyst.[1]

Q2: What is the most common side reaction, and how can it be minimized?

A2: The most significant side reaction, particularly when using a tert-butyl halide and a strong base/nucleophile like sodium methanethiolate, is E2 elimination . In this reaction, the methanethiolate acts as a base, abstracting a proton and causing the elimination of the halide to form isobutylene gas. To minimize this, it is highly recommended to use the alternative approach: reacting sodium tert-butylthiolate with a methyl halide (Route B).[2] Using milder reaction conditions, a less hindered base, or a phase-transfer catalyst can also help suppress the elimination reaction.[3]

Q3: My yield is unexpectedly low. What are the likely causes?

A3: Low yield is a common issue and can typically be attributed to one of the following:

  • Competitive Elimination Reaction: As discussed in Q2, the formation of isobutylene is often the primary reason for low yields when using tert-butyl halides.

  • Oxidation of Thiolates: Thiolates are susceptible to oxidation, which can form disulfide byproducts such as di-tert-butyl disulfide or dimethyl disulfide.[4][5] Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can mitigate this.

  • Impure Reagents: Water or other impurities in the reagents or solvents can lead to undesirable side reactions. For instance, water can react with the tert-butyl carbocation intermediate (in an SN1 pathway) to form tert-butyl alcohol.

  • Inefficient Mixing: In heterogeneous reactions (e.g., a solid thiolate in an organic solvent), poor mixing can lead to slow and incomplete reactions. Vigorous stirring or the use of a phase-transfer catalyst can improve this.[6]

Q4: What is a phase-transfer catalyst (PTC) and why is it used in this synthesis?

A4: A phase-transfer catalyst (PTC) is a substance that facilitates the migration of a reactant from one phase into another where the reaction occurs.[6] In this synthesis, the sodium thiolate salt is often poorly soluble in the organic solvent where the alkyl halide is dissolved. A PTC, typically a quaternary ammonium (B1175870) salt like tetrabutylammonium (B224687) bromide, has both hydrophilic and lipophilic properties.[6] It pairs with the thiolate anion, "escorting" it from the aqueous or solid phase into the organic phase to react with the alkyl halide, thereby increasing the reaction rate and often allowing for milder reaction conditions which can help reduce side reactions.[3]

Q5: How can I effectively purify the final product?

A5: this compound is a volatile, flammable liquid with a boiling point of 101-102°C.[1][7]

  • Workup: After the reaction is complete, a typical workup involves washing the organic layer with water to remove any remaining inorganic salts. A wash with a dilute sodium bicarbonate solution may also be used to remove any acidic impurities.

  • Drying: The organic layer should be dried over an anhydrous drying agent like magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄).

  • Distillation: The most effective method for final purification is fractional distillation to separate the product from the solvent and any non-volatile impurities or side products with different boiling points.

Troubleshooting Guide

Problem / ObservationProbable Cause(s)Recommended Solution(s)
Low or no product yield; strong odor of gas during reaction. The dominant reaction is E2 elimination, producing isobutylene gas instead of the desired substitution product.Switch reagents: Use sodium tert-butylthiolate and a methylating agent (e.g., CH₃I) instead of sodium methanethiolate and a tert-butyl halide.[2] • Lower the reaction temperature: This can favor the SN2 reaction over E2. • Use a phase-transfer catalyst (PTC): A PTC can allow for milder conditions, which may reduce elimination.
GC-MS analysis shows multiple sulfur-containing byproducts. Oxidation of the thiolate starting material or the thiol product has occurred, forming disulfides (e.g., (CH₃)₂S₂, (tBu)₂S₂).[5][8]Use an inert atmosphere: Purge the reaction vessel with nitrogen or argon and maintain a positive pressure throughout the experiment. • Degas solvents: Use solvents that have been degassed to remove dissolved oxygen. • Avoid excess of oxidizing agents: Ensure no oxidizing contaminants are present.
Reaction is sluggish or incomplete. Poor solubility of the thiolate salt in the organic solvent, leading to a slow reaction rate.Use a phase-transfer catalyst: Add a catalyst like tetrabutylammonium bromide (TBAB) or a crown ether to improve the solubility of the thiolate in the organic phase.[6] • Use a more polar aprotic solvent: Solvents like DMF or DMSO can better dissolve the anionic nucleophile, but be aware they can be difficult to remove. • Increase agitation: Ensure vigorous stirring to maximize the interfacial area between phases.
Product is contaminated with tert-butyl alcohol. The reaction may be proceeding via an SN1 mechanism, where the intermediate tert-butyl carbocation is trapped by residual water in the solvent or reagents.Use anhydrous conditions: Ensure all glassware is oven-dried and reagents/solvents are anhydrous. • Avoid protic solvents: Protic solvents can stabilize the carbocation and encourage the SN1 pathway and alcohol formation.

Data Presentation

Table 1: Comparison of Common Synthetic Routes

RouteReactantsCatalystTypical YieldAdvantagesDisadvantages
A Sodium Methanethiolate + tert-Butyl ChlorideNone / PTCLow to ModerateReadily available starting materials.Prone to E2 elimination, resulting in low yields of the desired product.[2]
B Sodium tert-Butylthiolate + Methyl IodideNoneHighMinimizes the E2 elimination side reaction, leading to higher product purity and yield.tert-Butylthiol is highly odorous and requires careful handling.[9]
C Isobutylene + MethanethiolAcid Catalyst (e.g., clay)High (Industrial)Atom-economical.Requires specialized equipment (e.g., pressure vessel) for handling gaseous reagents.[1]

Table 2: Physical Properties of Product and Potential Side Products

CompoundStructureMolar Mass ( g/mol )Boiling Point (°C)
This compound (Product) (CH₃)₃CSCH₃104.21101-102[1][7]
Isobutylene(CH₃)₂C=CH₂56.11-7
Di-tert-butyl disulfide(CH₃)₃CSSC(CH₃)₃178.37200
Dimethyl disulfideCH₃SSCH₃94.20109-110
tert-Butyl Alcohol(CH₃)₃COH74.1282-83
tert-Butyl Methyl Disulfide(CH₃)₃CSSCH₃136.28N/A

Experimental Protocols

Protocol 1: Synthesis via Sodium tert-Butylthiolate and Methyl Iodide (Preferred Method)

  • Disclaimer: This procedure should only be performed by trained chemists in a well-ventilated fume hood with appropriate personal protective equipment. tert-Butylthiol and methyl iodide are toxic and have strong, unpleasant odors.

  • Preparation of Sodium tert-Butylthiolate: In a three-necked, round-bottomed flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add 100 mL of anhydrous ethanol. Carefully add sodium metal (2.3 g, 0.1 mol) in small pieces until it has all dissolved to form sodium ethoxide. Cool the solution to 0°C in an ice bath. Slowly add tert-butylthiol (9.0 g, 0.1 mol) dropwise. Stir the resulting slurry for 30 minutes at room temperature.

  • Methylation: Cool the slurry of sodium tert-butylthiolate back to 0°C. Add methyl iodide (14.2 g, 0.1 mol) dropwise over 20 minutes. After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 2 hours.

  • Workup and Isolation: Cool the reaction mixture to room temperature. Pour the mixture into 200 mL of water and extract with diethyl ether (3 x 50 mL). Combine the organic extracts and wash with water (2 x 50 mL) and then with brine (50 mL).

  • Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent by rotary evaporation. Purify the crude product by fractional distillation, collecting the fraction boiling at 101-102°C.

Protocol 2: Synthesis via Phase-Transfer Catalysis

  • Disclaimer: This protocol is provided for informational purposes but is expected to give lower yields than Protocol 1 due to the competing elimination reaction.

  • Reaction Setup: To a round-bottomed flask equipped with a magnetic stirrer and reflux condenser, add sodium methanethiolate (4.2 g, 0.06 mol), tert-butyl chloride (4.6 g, 0.05 mol), tetrabutylammonium bromide (TBAB) (0.8 g, 2.5 mmol), and 100 mL of a biphasic solvent system (e.g., 1:1 toluene/water).

  • Reaction: Heat the mixture to 50°C and stir vigorously for 12-24 hours, monitoring the reaction progress by GC-MS.

  • Workup and Purification: After cooling, separate the organic layer. Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate via rotary evaporation. Purify the residue by fractional distillation. Expect a significant amount of isobutylene to have formed.

Visualizations

G reactant reactant intermediate intermediate product product side_product side_product path path sub tert-Butyl Chloride path_sn2 SN2 Pathway (Substitution - Desired) sub->path_sn2 path_e2 E2 Pathway (Elimination - Side Reaction) sub->path_e2 nuc Sodium Methanethiolate nuc->path_sn2 nuc->path_e2 prod This compound path_sn2->prod side Isobutylene path_e2->side

Caption: Competing SN2 (Substitution) and E2 (Elimination) pathways.

G start_node Low Product Yield check1 GC-MS shows major peak at m/z = 56? start_node->check1 Step 1: Analyze Byproducts check_node check_node solution_node solution_node cause_node cause_node cause_e2 Cause: E2 Elimination is the dominant pathway. check1->cause_e2 Yes check2 GC-MS shows disulfide peaks (e.g., m/z = 94, 178)? check1->check2 No solution_e2 Solution: - Switch to tBuSNa + MeI - Lower reaction temperature - Use milder base cause_e2->solution_e2 cause_ox Cause: Oxidation of thiolate/thiol. check2->cause_ox Yes cause_other Cause: Incomplete reaction due to poor solubility/mixing. check2->cause_other No solution_ox Solution: - Use inert atmosphere (N₂/Ar) - Degas solvents before use cause_ox->solution_ox solution_other Solution: - Add a Phase-Transfer Catalyst - Increase stirring rate - Use a more suitable solvent cause_other->solution_other

Caption: Troubleshooting workflow for low yield in synthesis.

G cluster_aq Aqueous / Solid Phase cluster_org Organic Phase NaSMe Na⁺SMe⁻ (Sodium Methanethiolate) QSMe Q⁺SMe⁻ (Lipophilic Ion Pair) NaSMe->QSMe Anion Exchange QBr_aq Q⁺Br⁻ (PTC) QBr_org Q⁺Br⁻ tBuCl (CH₃)₃CCl (tert-Butyl Chloride) Product (CH₃)₃CSCH₃ (Product) tBuCl->Product Product->QBr_org Releases PTC QBr_org->NaSMe Crosses Phase Boundary QSMe->tBuCl Reaction in Organic Phase QSMe->tBuCl Crosses Phase Boundary

Caption: Mechanism of Phase-Transfer Catalysis (PTC).

References

Technical Support Center: Troubleshooting tert-Butyl Methyl Sulfide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of tert-butyl methyl sulfide (B99878).

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable method for synthesizing tert-butyl methyl sulfide?

A1: The most reliable and common laboratory synthesis of this compound is a variation of the Williamson ether synthesis. This method involves the reaction of a methyl halide (like methyl iodide) with 2-methyl-2-propanethiol (also known as tert-butylthiol) in the presence of a base. This approach favors the desired SN2 reaction pathway and minimizes side reactions.

Q2: Can I synthesize this compound using a tert-butyl halide and sodium thiomethoxide?

A2: This is a common pitfall and is generally not a recommended route. The reaction of a tertiary alkyl halide, such as tert-butyl chloride or bromide, with a strong nucleophile/strong base like sodium thiomethoxide will predominantly lead to an elimination (E2) reaction. This will result in the formation of isobutylene (B52900) gas and methanethiol, with very low to no yield of the desired this compound.

Q3: What are the typical side products I might encounter in this synthesis?

A3: The most common side products depend on the chosen synthetic route and reaction conditions.

  • Isobutylene: This is the primary byproduct when using a tert-butyl halide and a methanethiolate (B1210775) nucleophile, formed via an E2 elimination reaction.[1][2][3]

  • Di-tert-butyl disulfide: This can form from the oxidative coupling of two molecules of 2-methyl-2-propanethiol, especially if the reaction is exposed to air or oxidizing agents.[4][5][6][7]

  • Unreacted starting materials: Incomplete reactions will leave residual 2-methyl-2-propanethiol or methyl halide.

Q4: How can I purify my this compound product?

A4: Purification is typically achieved by distillation. This compound has a boiling point of approximately 85-86 °C. Care should be taken to separate it from any unreacted starting materials or lower-boiling side products. If di-tert-butyl disulfide is present, which has a higher boiling point, distillation should effectively separate the desired product. Washing the crude product with a dilute base solution can help remove any unreacted thiol before distillation.

Troubleshooting Guide

Problem 1: Low or no yield of this compound.

Possible Cause Suggested Solution
Incorrect choice of reagents. As highlighted in the FAQs, using a tert-butyl halide with sodium thiomethoxide will primarily lead to elimination. The preferred method is reacting 2-methyl-2-propanethiol with a methyl halide in the presence of a base.
Inefficient deprotonation of the thiol. Ensure a suitable base is used to fully deprotonate the 2-methyl-2-propanethiol to form the thiolate anion, which is the active nucleophile. Common bases include sodium hydroxide (B78521), potassium hydroxide, or sodium hydride. The pKa of tert-butylthiol is around 11, so a sufficiently strong base is required.
Loss of volatile product. This compound is a volatile compound. Ensure your reaction and work-up apparatus are well-sealed and that condensers are efficient, especially during distillation.
Reaction temperature is too high. High temperatures can favor the elimination side reaction, even with the correct choice of reagents. It is advisable to run the reaction at a moderate temperature.
Moisture in the reaction. While not as critical as in some other reactions, ensuring anhydrous conditions can improve yields by preventing side reactions with the base and reactants.

Problem 2: My NMR spectrum shows unexpected peaks.

Unexpected Peak(s) Possible Identity Troubleshooting Steps
A singlet around 1.3 ppm and a broad singlet around 1.5 ppm (in CDCl3).Unreacted 2-methyl-2-propanethiol.Improve reaction time, temperature, or stoichiometry of the methylating agent. Wash the crude product with a dilute NaOH solution to remove the acidic thiol before purification.
A singlet around 1.42 ppm (in CDCl3).Di-tert-butyl disulfide.[8]This indicates oxidation of the starting thiol. Purge the reaction with an inert gas (nitrogen or argon) to minimize contact with oxygen. Purification by distillation should separate this higher-boiling impurity.
Peaks corresponding to isobutylene (a gas, may not be observed in the final product spectrum but indicates reaction failure).Isobutylene.This is a strong indicator that an elimination reaction has occurred. Re-evaluate your choice of reagents; avoid using tert-butyl halides.

Problem 3: My GC-MS analysis shows multiple peaks.

Observed Peak (in addition to the product) Possible Identity Confirmation & Solution
A peak with a mass spectrum showing a prominent fragment at m/z 57.Isobutylene or fragments of tert-butyl containing compounds.The mass spectrum of this compound will also show a significant peak at m/z 57 due to the stable tert-butyl cation. Compare the retention time with a known standard of your product. If another peak is present, it could be a byproduct of elimination.
A peak with a molecular ion corresponding to di-tert-butyl disulfide (M+ = 178 g/mol ).Di-tert-butyl disulfide.This confirms the presence of the disulfide impurity. Optimize the reaction conditions to be anaerobic. Purify by fractional distillation.
A peak corresponding to the starting thiol.Unreacted 2-methyl-2-propanethiol.Increase reaction time or temperature, or adjust the stoichiometry of the reactants.

Experimental Protocols

Key Experiment: Synthesis of this compound via SN2 Reaction

This protocol is a general guideline based on the principles of the Williamson sulfide synthesis.

Materials:

  • 2-Methyl-2-propanethiol (tert-butylthiol)

  • Methyl iodide

  • Sodium hydroxide

  • Ethanol (or another suitable solvent)

  • Diethyl ether (for extraction)

  • Anhydrous magnesium sulfate (B86663) (for drying)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium hydroxide in ethanol.

  • Slowly add 2-methyl-2-propanethiol to the basic solution. Stir the mixture for a short period to ensure the formation of the sodium tert-butylthiolate salt.

  • To this solution, add methyl iodide dropwise. An exothermic reaction may be observed.

  • After the addition is complete, heat the reaction mixture to a gentle reflux for a specified time to ensure the reaction goes to completion.

  • After cooling to room temperature, pour the reaction mixture into water and extract with diethyl ether.

  • Wash the combined organic extracts with water and then with a saturated brine solution.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.

  • Purify the crude product by distillation to obtain pure this compound.

Data Presentation

Table 1: Physical and Spectroscopic Data of this compound and Potential Side Products

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Key ¹H NMR Signals (CDCl₃, δ ppm)Key ¹³C NMR Signals (CDCl₃, δ ppm)
This compound C₅H₁₂S104.2185-861.31 (s, 9H), 2.06 (s, 3H)46.9, 31.5, 12.8
2-Methyl-2-propanethiolC₄H₁₀S90.1962-651.33 (s, 9H), 1.55 (s, 1H)44.5, 31.2
Di-tert-butyl disulfideC₈H₁₈S₂178.36195-1981.33 (s, 18H)46.9, 31.1
IsobutyleneC₄H₈56.11-71.71 (s, 6H), 4.60 (s, 2H)142.9, 113.8, 23.3

Mandatory Visualizations

Reaction_Pathway cluster_reactants Reactants cluster_intermediates Intermediate cluster_products Products 2-Methyl-2-propanethiol 2-Methyl-2-propanethiol Thiolate_Anion tert-Butylthiolate Anion 2-Methyl-2-propanethiol->Thiolate_Anion Deprotonation Side_Product_1 Di-tert-butyl disulfide 2-Methyl-2-propanethiol->Side_Product_1 Oxidation Base Base Base->Thiolate_Anion Methyl_Halide Methyl Halide Product This compound Methyl_Halide->Product Thiolate_Anion->Product SN2 Attack Side_Product_2 Isobutylene (from wrong reactants)

Caption: Preferred reaction pathway for this compound synthesis.

Troubleshooting_Workflow Start Reaction Failure: Low/No Yield Check_Reagents Check Reactants: tert-Butyl Halide Used? Start->Check_Reagents Elimination Primary issue is likely E2 Elimination Check_Reagents->Elimination Yes Check_Base Check Base: Is it strong enough? Check_Reagents->Check_Base No Use_Correct_Reagents Solution: Use 2-Methyl-2-propanethiol + Methyl Halide Elimination->Use_Correct_Reagents Incomplete_Deprotonation Issue: Incomplete formation of nucleophile Check_Base->Incomplete_Deprotonation No Check_Conditions Check Reaction Conditions: Anaerobic? Check_Base->Check_Conditions Yes Use_Stronger_Base Solution: Use a stronger base (e.g., NaOH, KOH, NaH) Incomplete_Deprotonation->Use_Stronger_Base Oxidation Side reaction: Oxidation to Disulfide Check_Conditions->Oxidation No Inert_Atmosphere Solution: Use an inert atmosphere (N₂ or Ar) Oxidation->Inert_Atmosphere

Caption: Troubleshooting workflow for low yield in this compound synthesis.

Logical_Relationships cluster_reactants Reactant Choice cluster_reactions Dominant Reaction cluster_products Major Product tert-Butyl_Halide tert-Butyl Halide E2 E2 tert-Butyl_Halide->E2 Favors Methyl_Halide Methyl Halide SN2 SN2 Methyl_Halide->SN2 Favors tert-Butyl_methyl_sulfide tert-Butyl_methyl_sulfide SN2->tert-Butyl_methyl_sulfide Isobutylene Isobutylene E2->Isobutylene

Caption: Relationship between reactant choice and reaction outcome.

References

Technical Support Center: Synthesis and Purification of tert-Butyl Methyl Sulfide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis and purification of tert-butyl methyl sulfide (B99878). This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments.

Troubleshooting Guides & FAQs

This section provides answers to specific questions you may have during the synthesis and purification of tert-butyl methyl sulfide.

Synthesis & Reaction Issues

Q1: My reaction yield is low. What are the potential causes and how can I improve it?

A low yield in the synthesis of this compound, typically prepared via a Williamson ether synthesis-like reaction between a tert-butylthiolate salt and a methylating agent (e.g., methyl iodide), can be attributed to several factors:

  • Side Reactions: The most common side reaction is the E2 elimination of the alkyl halide, which is competitive with the desired SN2 substitution. This is particularly prevalent when using a sterically hindered base or substrate. The tert-butyl group is bulky, which can favor elimination.

  • Incomplete Deprotonation: The tert-butylthiol may not be fully deprotonated to the thiolate, reducing the concentration of the active nucleophile.

  • Moisture: The presence of water in the reaction can protonate the thiolate, rendering it non-nucleophilic.

  • Oxidation of Thiolate: The tert-butylthiolate is susceptible to oxidation, especially in the presence of air, which can lead to the formation of di-tert-butyl disulfide.

Solutions:

  • Choice of Base and Solvent: Use a strong, non-hindered base like sodium hydride (NaH) or sodium amide (NaNH2) to ensure complete deprotonation of the tert-butylthiol. Aprotic polar solvents such as DMF or DMSO can accelerate the rate of SN2 reactions.

  • Reaction Temperature: Maintain a moderate reaction temperature. While higher temperatures can increase the reaction rate, they can also favor the E2 elimination side reaction.

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent the oxidation of the thiolate.

  • Dry Reagents and Solvents: Ensure all reagents and solvents are thoroughly dried before use.

Q2: I've noticed a significant amount of a high-boiling point impurity in my crude product. What is it likely to be and how can I avoid it?

A common high-boiling point impurity is di-tert-butyl disulfide . This is formed by the oxidation of the tert-butylthiolate starting material or the unreacted tert-butylthiol.

Avoidance Strategies:

  • Inert Atmosphere: As mentioned above, running the reaction under an inert atmosphere is crucial to minimize oxidation.

  • Degassed Solvents: Using solvents that have been degassed to remove dissolved oxygen can further reduce the chances of oxidation.

  • Order of Addition: Adding the methylating agent to the pre-formed thiolate solution can help to consume the nucleophile quickly and reduce its exposure time to potential oxidants.

Purification Challenges

Q3: I am having difficulty separating my product from impurities by distillation. What should I do?

Effective purification by fractional distillation depends on the difference in boiling points between the desired product and the impurities.

  • Identify the Impurities: First, it's important to identify the likely impurities and their boiling points.

CompoundBoiling Point (°C)
Methyl Iodide (reactant)42.5
tert-Butylthiol (reactant)62-65
This compound 101-102
Di-tert-butyl Disulfide200-201
  • Fractional Distillation: Given the significant differences in boiling points, fractional distillation should be an effective purification method.

    • Use a fractionating column with a high number of theoretical plates (e.g., a Vigreux or packed column) for better separation.

    • Maintain a slow and steady distillation rate to allow for proper equilibration between the liquid and vapor phases in the column.

    • Monitor the temperature at the head of the column. A sharp, stable temperature reading close to the boiling point of this compound indicates that the pure product is being collected.

Q4: My purified product still shows impurities on a GC-MS analysis. How can I achieve higher purity?

If fractional distillation does not provide the desired level of purity, consider the following options:

  • Preparative Gas Chromatography (Prep GC): This technique offers very high resolution and is excellent for separating compounds with close boiling points or for removing trace impurities.

  • Column Chromatography: While less common for such volatile compounds, column chromatography on silica (B1680970) gel can be effective for removing less volatile impurities like di-tert-butyl disulfide. A non-polar eluent system would be required.

Data on Purity Improvement

The following table provides representative data on the improvement of purity of this compound using different purification techniques.

Purification MethodInitial Purity (GC area %)Final Purity (GC area %)Typical Yield (%)
Fractional Distillation~85%>98%~70-80%
Preparative GC>98%>99.5%~50-70%

Note: Yields are dependent on the efficiency of the initial reaction and the care taken during the purification process.

Experimental Protocols

Synthesis of this compound (Representative Protocol)

This protocol is based on the principles of the Williamson ether synthesis.

Materials:

  • Sodium tert-butylthiolate (or tert-butylthiol and a strong base like NaH)

  • Methyl iodide

  • Anhydrous N,N-dimethylformamide (DMF)

  • Diethyl ether

  • Saturated aqueous ammonium (B1175870) chloride solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add sodium tert-butylthiolate (1.0 eq).

  • Add anhydrous DMF via a syringe.

  • Cool the flask to 0 °C in an ice bath.

  • Slowly add methyl iodide (1.05 eq) dropwise via the dropping funnel over 30 minutes.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction progress by TLC or GC.

  • Upon completion, quench the reaction by slowly adding saturated aqueous ammonium chloride solution.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

  • Wash the combined organic layers with brine (2 x 50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

  • The crude product can then be purified by fractional distillation.

Purification by Fractional Distillation

  • Set up a fractional distillation apparatus with a Vigreux column.

  • Place the crude this compound in the distillation flask with a few boiling chips.

  • Heat the flask gently.

  • Discard the initial fraction that distills at a low temperature, as this will likely contain unreacted methyl iodide and tert-butylthiol.

  • Collect the fraction that distills at a stable temperature of approximately 101-102 °C.

  • Leave the high-boiling residue, likely containing di-tert-butyl disulfide, in the distillation flask.

Visualizations

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification Reactants Reactants Reaction Reaction Reactants->Reaction NaS(tBu) + CH3I in DMF Crude Product Crude Product Reaction->Crude Product Fractional Distillation Fractional Distillation Crude Product->Fractional Distillation Pure Product Pure Product Fractional Distillation->Pure Product Collect fraction at 101-102 °C

Caption: Experimental workflow for the synthesis and purification of this compound.

Troubleshooting_Logic Low_Yield Low Yield? Check_Side_Reactions Check for E2 Elimination (GC-MS Analysis) Low_Yield->Check_Side_Reactions Yes Check_Reagents Ensure dry reagents/solvents Use inert atmosphere Low_Yield->Check_Reagents No Optimize_Conditions Use non-hindered base Lower reaction temperature Check_Side_Reactions->Optimize_Conditions Impurity_Detected Impurity Detected? High_BP_Impurity High Boiling Point Impurity? (Di-tert-butyl disulfide) Impurity_Detected->High_BP_Impurity Yes Low_BP_Impurity Low Boiling Point Impurity? (Unreacted starting materials) Impurity_Detected->Low_BP_Impurity Yes Purification_Strategy Fractional Distillation Preparative GC High_BP_Impurity->Purification_Strategy Low_BP_Impurity->Purification_Strategy

Caption: Troubleshooting decision tree for this compound synthesis.

Technical Support Center: Purification of tert-Butyl Methyl Sulfide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of tert-butyl methyl sulfide (B99878).

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in commercially available or synthetically prepared tert-Butyl methyl sulfide?

A1: Common impurities can vary depending on the synthetic route but may include:

  • Unreacted starting materials: If prepared via a Williamson-like synthesis, this could include unreacted sodium methanethiolate (B1210775) or tert-butyl halides.[1][2]

  • Higher molecular weight sulfides and disulfides: Such as di-tert-butyl sulfide and dimethyl disulfide, which can form through side reactions.

  • Oxidation products: tert-Butyl methyl sulfoxide (B87167) may be present if the sample has been exposed to oxidizing conditions.

  • Residual solvents: Solvents used during the synthesis and workup, such as toluene, diethyl ether, or acetonitrile, may be present.[3][4]

  • Water: Moisture can be introduced during the workup process.

Q2: What is the boiling point of this compound and why is it important for purification?

A2: The boiling point of this compound is approximately 101-102 °C.[5][6] Knowing the precise boiling point is crucial for purification by fractional distillation, as it allows for the separation of the desired product from impurities with different boiling points.[7]

Q3: Can I use simple distillation to purify this compound?

A3: Simple distillation is only effective for separating liquids with significantly different boiling points (a difference of more than 70 °C).[7] If the impurities in your this compound have boiling points close to that of the product, fractional distillation is necessary for effective separation.[7]

Q4: Is this compound stable to washing with acidic or basic solutions?

A4: Thioethers are generally stable to dilute, non-oxidizing acids and bases at moderate temperatures, especially during a brief aqueous workup. However, strong acids may catalyze hydrolysis over time.[8] It is always recommended to perform any acid or base wash promptly and at a low temperature to minimize the risk of degradation.

Q5: How can I assess the purity of my this compound sample?

A5: The purity of this compound can be effectively determined using Gas Chromatography-Mass Spectrometry (GC-MS).[9][10][11] This technique separates the components of the mixture and provides information about their relative abundance and identity. Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to identify and quantify impurities.

Troubleshooting Guides

Fractional Distillation
Issue Possible Cause(s) Solution(s)
Poor Separation of Product and Impurity - Distillation rate is too fast.- Inefficient fractionating column (insufficient theoretical plates).- Fluctuating heat input.- Slow down the distillation rate to allow for proper vapor-liquid equilibrium to be established on each theoretical plate.[7]- Use a longer fractionating column or one with a more efficient packing material.- Ensure steady and uniform heating using a heating mantle with a stirrer.[7]
"Bumping" or Uneven Boiling - Lack of boiling chips or a stir bar.- Heating too rapidly.- Always add fresh boiling chips or a magnetic stir bar to the distillation flask before heating.- Heat the flask gradually to maintain a smooth boil.
Temperature at Thermometer Drops During Distillation - The lower-boiling point fraction has completely distilled.- The heating rate is too low.- This is expected. Increase the heat to distill the next fraction with a higher boiling point.[7]- If the desired product has not yet distilled, slightly increase the heat input.
Product Smells of Rotten Eggs or Cabbage - Presence of volatile sulfur-containing impurities like hydrogen sulfide or mercaptans.- Consider a pre-distillation wash with a dilute, non-oxidizing base to remove acidic sulfur compounds.- Packing the distillation column with copper mesh can help to react with and remove some sulfur impurities.[12]
Aqueous Washing (Workup)
Issue Possible Cause(s) Solution(s)
Formation of an Emulsion (a stable mixture of organic and aqueous layers) - Vigorous shaking of the separatory funnel.- High concentration of dissolved substances.- Gently swirl or invert the separatory funnel instead of shaking vigorously.- Add a small amount of brine (saturated NaCl solution) to increase the ionic strength of the aqueous layer, which can help break the emulsion.- If the emulsion persists, allow it to stand for a longer period or pass it through a bed of Celite or glass wool.
Product Loss in the Aqueous Layer - this compound has some slight solubility in the aqueous phase.- "Back-extract" the aqueous layer with a fresh portion of the organic solvent to recover the dissolved product.
The Organic Layer is Cloudy After Washing and Drying - Incomplete removal of water by the drying agent.- Add more drying agent (e.g., anhydrous magnesium sulfate (B86663) or sodium sulfate) until some of it remains free-flowing.- Allow for a longer contact time with the drying agent, with occasional swirling.- Filter the dried organic layer before proceeding to the next step.

Experimental Protocols

General Purification Workflow

A general workflow for the purification of this compound involves an initial washing step to remove water-soluble impurities, followed by drying and fractional distillation.

G cluster_workflow Purification Workflow start Crude tert-Butyl methyl sulfide wash Aqueous Wash (e.g., NaHCO3, Brine) start->wash dry Dry Organic Layer (e.g., MgSO4) wash->dry filter Filter to Remove Drying Agent dry->filter distill Fractional Distillation filter->distill analyze Purity Analysis (GC-MS) distill->analyze product Pure tert-Butyl methyl sulfide analyze->product

A general workflow for the purification of this compound.
Detailed Methodologies

1. Aqueous Washing

  • Objective: To remove water-soluble impurities such as salts and some polar organic compounds.

  • Protocol:

    • Transfer the crude this compound to a separatory funnel.

    • Add an equal volume of a saturated sodium bicarbonate (NaHCO₃) solution.

    • Gently invert the funnel several times, venting frequently to release any pressure buildup.

    • Allow the layers to separate and drain the lower aqueous layer.

    • Wash the organic layer with an equal volume of brine (saturated NaCl solution) using the same gentle mixing technique.

    • Drain the brine layer.

2. Drying the Organic Layer

  • Objective: To remove residual water from the organic layer before distillation.

  • Protocol:

    • Transfer the washed organic layer to an Erlenmeyer flask.

    • Add anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) in small portions while swirling the flask. Continue adding until some of the drying agent no longer clumps together.

    • Allow the mixture to stand for 10-15 minutes with occasional swirling.

    • Filter the solution through a fluted filter paper into a clean, dry round-bottom flask suitable for distillation.

3. Fractional Distillation

  • Objective: To separate the this compound from impurities with different boiling points.

  • Protocol:

    • Add a few boiling chips or a magnetic stir bar to the round-bottom flask containing the dried product.

    • Assemble a fractional distillation apparatus. Ensure the thermometer bulb is positioned just below the side arm leading to the condenser.[7]

    • Begin heating the flask gently with a heating mantle.

    • Observe the condensation ring as it slowly rises through the fractionating column.

    • Collect any low-boiling "forerun" in a separate receiving flask and discard it.

    • When the temperature stabilizes at the boiling point of this compound (approx. 101-102 °C), change to a clean, pre-weighed receiving flask to collect the main product fraction.

    • Continue distillation until the temperature either begins to drop or rise significantly, indicating that the product has been collected.

    • Stop the distillation and allow the apparatus to cool completely before disassembly.

Data Presentation

Parameter Value Significance
Boiling Point 101-102 °CKey parameter for separation by distillation.
Density ~0.826 g/mL at 25 °CUseful for calculating mass and volume.
Purity (Commercial) Typically >98% (GC)Provides a baseline for expected purity.[13]

Logical Relationships in Troubleshooting

The following diagram illustrates the logical steps to take when troubleshooting a failed purification.

G cluster_troubleshooting Troubleshooting Logic cluster_impurities Impurity Type cluster_solutions Corrective Action start Purification Fails (Low Purity/Yield) check_purity Analyze Impurities (GC-MS) start->check_purity volatile Volatile Impurities check_purity->volatile Close B.P. non_volatile Non-Volatile/ Water-Soluble Impurities check_purity->non_volatile Salts, etc. oxidation Oxidation Products check_purity->oxidation Sulfoxide redistill Improve Fractional Distillation volatile->redistill rewash Repeat Aqueous Wash non_volatile->rewash reductive_workup Consider Reductive Workup or Inert Atmosphere oxidation->reductive_workup

A flowchart for troubleshooting the purification of this compound.

References

Technical Support Center: tert-Butyl Methyl Sulfide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides essential information on the stability and storage of tert-Butyl methyl sulfide (B99878) (CAS 6163-64-0) for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for tert-Butyl methyl sulfide?

A1: To ensure the stability and longevity of this compound, it should be stored in a tightly closed container in a dry, cool, and well-ventilated area.[1][2][3] It is crucial to keep it away from heat, sparks, open flames, and other ignition sources as it is a highly flammable liquid.[1][2][4] The storage area should be designated for flammable materials.[1][4]

Q2: What is the expected shelf life of this compound?

Q3: What are the known incompatibilities of this compound?

A3: this compound is incompatible with strong oxidizing agents.[2][4] Contact with these substances can lead to vigorous reactions and should be strictly avoided.

Q4: What are the primary degradation pathways for this compound?

A4: The primary degradation pathway for thioethers like this compound under typical storage conditions is oxidation. The sulfur atom can be oxidized to form a sulfoxide, which can be further oxidized to a sulfone. It is also important to be aware of its hazardous decomposition products in the event of a fire, which include carbon monoxide, oxides of sulfur, carbon dioxide, and hydrogen sulfide.[4]

Q5: How can I check the purity of my this compound sample?

A5: The purity of this compound can be assessed using analytical techniques such as Gas Chromatography (GC) or Gas Chromatography-Mass Spectrometry (GC-MS). These methods can separate the main compound from potential impurities or degradation products.

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Unexpected experimental results or low yield. Degradation of this compound.1. Verify Storage Conditions: Ensure the compound has been stored according to the recommended guidelines (cool, dry, away from ignition sources, and incompatible materials). 2. Check for Visual Impurities: Inspect the liquid for any discoloration or solid precipitates. 3. Assess Purity: If possible, re-analyze the purity of the starting material using GC or GC-MS. 4. Use a Fresh Sample: If degradation is suspected, use a new, unopened bottle of this compound for your experiment.
Strong, unpleasant odor is more pungent than usual. Potential slow degradation or minor leak.1. Inspect Container Seal: Ensure the container is tightly sealed. Opened containers should be carefully resealed to prevent leakage.[2] 2. Handle in a Ventilated Area: Always handle this compound in a well-ventilated area or a fume hood to minimize inhalation of vapors.[1][4]
Discoloration of the liquid (e.g., yellowing). Possible oxidation or presence of impurities.1. Minimize Air Exposure: Once opened, minimize the exposure of the compound to air. Consider using an inert gas like argon or nitrogen to blanket the headspace of the container for long-term storage. 2. Purity Analysis: Analyze a small aliquot by GC-MS to identify potential oxidation products (sulfoxide, sulfone) or other impurities.

Data Summary

Physical and Chemical Properties

PropertyValue
CAS Number 6163-64-0
Molecular Formula C₅H₁₂S
Molecular Weight 104.21 g/mol
Appearance Colorless liquid[1]
Odor Stench[1]
Boiling Point 101-102 °C[5][6]
Density 0.826 g/mL at 25 °C[6]
Flash Point -3 °C

Safety and Handling

HazardPrecaution
Flammability Highly flammable liquid and vapor.[1][2]
Skin/Eye Irritation Causes skin and serious eye irritation.[1][2]
Respiratory Irritation May cause respiratory irritation.[1][2]
Incompatible Materials Strong oxidizing agents.[2][4]

Experimental Protocols

Protocol 1: General Procedure for Purity Assessment by Gas Chromatography (GC)

This protocol provides a general method for assessing the purity of this compound.

  • Instrument and Column:

    • Gas chromatograph equipped with a Flame Ionization Detector (FID).

    • A suitable capillary column, for example, a non-polar column like one with a polydimethylsiloxane (B3030410) stationary phase.

  • Sample Preparation:

    • Prepare a dilute solution of the this compound sample in a high-purity solvent such as hexane (B92381) or dichloromethane. A typical concentration would be around 1 mg/mL.

  • GC Conditions (Example):

    • Injector Temperature: 250 °C

    • Detector Temperature: 280 °C

    • Oven Temperature Program:

      • Initial temperature: 50 °C, hold for 2 minutes.

      • Ramp: 10 °C/min to 200 °C.

      • Hold at 200 °C for 5 minutes.

    • Carrier Gas: Helium or Nitrogen at an appropriate flow rate.

  • Analysis:

    • Inject a small volume (e.g., 1 µL) of the prepared sample.

    • Record the chromatogram. The major peak corresponds to this compound. The presence of other peaks may indicate impurities or degradation products.

    • Calculate the purity based on the relative peak areas.

Visualizations

degradation_pathway tert_butyl_methyl_sulfide This compound sulfoxide tert-Butyl methyl sulfoxide tert_butyl_methyl_sulfide->sulfoxide Oxidation sulfone tert-Butyl methyl sulfone sulfoxide->sulfone Further Oxidation troubleshooting_workflow start Unexpected Experimental Result check_storage Verify Storage Conditions (Cool, Dry, Dark, Tightly Sealed) start->check_storage improper_storage Action: Procure a new, verified batch. Review storage protocols. check_storage->improper_storage No proper_storage Storage Conditions Correct check_storage->proper_storage Yes check_purity Assess Purity (e.g., GC-MS) proper_storage->check_purity impure Action: Purify if possible or use a new batch. check_purity->impure No pure Purity is within specification check_purity->pure Yes investigate_other Troubleshoot other experimental parameters (reagents, conditions, etc.) pure->investigate_other

References

Technical Support Center: Handling and Disposal of tert-Butyl Methyl Sulfide Waste

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential information for researchers, scientists, and drug development professionals on the safe handling and disposal of tert-Butyl methyl sulfide (B99878) waste.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with tert-Butyl methyl sulfide?

A1: this compound is a highly flammable liquid and vapor.[1][2] It can cause serious eye irritation, skin irritation, and may cause respiratory irritation.[1][2] It is also characterized by a strong, unpleasant stench.[1]

Q2: What personal protective equipment (PPE) is required when handling this compound?

A2: When handling this substance, it is crucial to wear appropriate personal protective equipment, including chemical-resistant gloves, safety glasses with side shields or goggles, and a lab coat.[1][2] All work should be conducted in a well-ventilated area or under a chemical fume hood to avoid inhalation of vapors.[1][2]

Q3: How should I properly store this compound and its waste?

A3: Store this compound in a tightly closed container in a dry, cool, and well-ventilated area.[1][2] It should be kept away from heat, sparks, open flames, and other ignition sources.[1][2] The storage area should be designated as a flammables area.[1]

Q4: What is the correct procedure for disposing of this compound waste?

A4: this compound waste is considered hazardous waste and must be disposed of in accordance with local, state, and federal regulations.[1] It should be collected in a suitable, labeled, and closed container.[1] Do not dispose of it down the drain. Contact a licensed professional waste disposal service for proper disposal, which may involve incineration in a chemical incinerator with an afterburner and scrubber.[2]

Q5: What should I do in case of a small spill of this compound in the lab?

A5: For a small spill, first ensure the area is well-ventilated and all ignition sources are removed.[1][2] Wear appropriate PPE, including respiratory protection if necessary. Absorb the spill with an inert, non-combustible absorbent material such as sand, earth, or vermiculite.[2] Collect the absorbed material and place it in a sealed container for hazardous waste disposal.[2][3]

Troubleshooting Guide

Issue Possible Cause Solution
Strong, unpleasant odor in the lab. Improper storage or a small, undetected leak.Immediately check all containers of this compound to ensure they are tightly sealed.[1][2] Move the material to a well-ventilated chemical fume hood. If a leak is suspected, follow spill cleanup procedures.
Skin or eye irritation after handling the substance. Direct contact with the liquid or vapor.In case of skin contact, immediately wash the affected area with soap and plenty of water for at least 15 minutes and remove contaminated clothing.[1] For eye contact, rinse cautiously with water for several minutes, removing contact lenses if present and easy to do, and continue rinsing.[1] Seek medical attention if irritation persists.[2]
Visible corrosion or degradation of a storage container. Use of an incompatible storage material.Transfer the this compound to a new, compatible container. Ensure the container is properly labeled for hazardous waste and dispose of the degraded container according to regulations.

Quantitative Data

Property Value Source
Molecular Formula C5H12S[4]
Molecular Weight 104.21 g/mol [4]
Appearance Clear colorless liquid[5]
Boiling Point 101-102 °C[5][6]
Density 0.826 g/mL at 25 °C[5]
Flash Point -3 °C[6]
UN Number 1993[1][2]

Experimental Protocols

Protocol 1: Small-Scale Spill Neutralization and Cleanup

  • Preparation: Before starting any experiment, ensure all necessary spill cleanup materials are readily available. This includes a spill kit with inert absorbent material (e.g., vermiculite, sand), a sealed waste container, and appropriate PPE.

  • Containment: In the event of a small spill (<100 mL), immediately alert others in the vicinity and restrict access to the area. If it is safe to do so, prevent the spill from spreading by creating a dike around it with absorbent material.

  • Absorption: Gently cover the spill with the inert absorbent material. Avoid splashing.

  • Collection: Once the liquid is fully absorbed, carefully scoop the material into a designated, labeled, and sealable container for hazardous waste.

  • Decontamination: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., isopropanol), followed by soap and water. Place all cleaning materials into the hazardous waste container.

  • Disposal: Seal the waste container and label it clearly as "Hazardous Waste: this compound." Arrange for pickup by a licensed hazardous waste disposal company.

Visual Workflow

G cluster_0 This compound Spill Response Start Spill Detected Assess Assess Spill Size and Risk Start->Assess SmallSpill Small Spill (<100mL) Assess->SmallSpill Small LargeSpill Large Spill (>100mL) or Unknown Assess->LargeSpill Large PPE Don Appropriate PPE SmallSpill->PPE Evacuate Evacuate Area & Call Emergency Response LargeSpill->Evacuate End Response Complete Evacuate->End Ventilate Ensure Adequate Ventilation (Fume Hood) PPE->Ventilate Contain Contain Spill with Inert Absorbent Ventilate->Contain Collect Collect Absorbed Material into Sealed Container Contain->Collect Decontaminate Decontaminate Spill Area Collect->Decontaminate Dispose Dispose of as Hazardous Waste Decontaminate->Dispose Dispose->End

Caption: Decision workflow for handling a this compound spill.

References

Challenges in the scale-up of tert-Butyl methyl sulfide synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges encountered during the synthesis of tert-butyl methyl sulfide (B99878), with a particular focus on scale-up operations.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing tert-butyl methyl sulfide?

A1: The most prevalent laboratory and industrial synthesis of this compound involves the nucleophilic substitution reaction between a salt of 2-methyl-2-propanethiol (also known as tert-butyl mercaptan) and a methylating agent. This is analogous to the Williamson ether synthesis.[1][2] The reaction typically uses sodium or potassium thiolate. Another documented method involves the reduction of tert-butyl methyl sulfoxide.[3]

Q2: What are the primary safety concerns when handling this compound and its precursors?

A2: this compound is a highly flammable liquid and vapor.[4] It can cause skin and serious eye irritation, and may also cause respiratory irritation.[4] Its precursor, 2-methyl-2-propanethiol, has a very strong and unpleasant odor.[5] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and respiratory protection, should be used, and all work should be conducted in a well-ventilated fume hood.[4]

Q3: What are the key challenges when scaling up the synthesis of this compound?

A3: Scaling up this synthesis can present several challenges, including:

  • Exothermic Reaction Control: The nucleophilic substitution reaction can be exothermic, requiring careful temperature management to prevent runaway reactions, especially on a larger scale.

  • Byproduct Formation: Increased reaction volumes can lead to a higher likelihood of side reactions, such as elimination reactions or the formation of disulfides.

  • Mixing and Mass Transfer: Ensuring efficient mixing of reactants becomes more critical at a larger scale to maintain consistent reaction rates and yields. Phase-transfer catalysis can be employed to improve the reaction between reagents in different phases.[6][7][8]

  • Workup and Purification: Handling larger volumes during aqueous workup can lead to challenges such as emulsion formation. Purification by distillation needs to be optimized for larger quantities to ensure purity without significant product loss.

Q4: How can I monitor the progress of the reaction?

A4: The progress of the reaction can be monitored using techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC).[9][10] These methods allow for the quantification of reactants, products, and byproducts over time, helping to determine the reaction endpoint and optimize reaction conditions.

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Low Yield Incomplete reaction due to insufficient reaction time or temperature.Monitor the reaction progress using GC-MS or HPLC to ensure it has gone to completion. If the reaction has stalled, consider a modest increase in temperature or extending the reaction time.
Poor quality of reagents, such as wet solvents or oxidized thiol.Use anhydrous solvents and freshly distilled methylating agent. Ensure the 2-methyl-2-propanethiol or its salt is of high purity.
Competing elimination reaction (E2) forming isobutylene (B52900) from the tert-butyl group.This is a common side reaction with tertiary substrates.[7] Use milder reaction conditions, such as lower temperatures, and a less sterically hindered base if preparing the thiolate in situ.
Formation of Byproducts Oxidation of the thiolate to form di-tert-butyl disulfide.Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
Over-methylation of the product or impurities.Use a stoichiometric amount of the methylating agent and add it gradually to the reaction mixture to avoid localized high concentrations.
Difficult Workup Emulsion formation during aqueous extraction.Add brine (saturated NaCl solution) to the aqueous layer to help break the emulsion. Filtration through a pad of celite can also be effective.
Product loss during purification.Optimize the fractional distillation conditions. Ensure the column is properly packed and the distillation rate is slow and steady to achieve good separation.[3]
Product Impurity Presence of unreacted starting materials.Improve the efficiency of the fractional distillation to separate the lower-boiling methylating agent and higher-boiling thiol from the product.
Presence of colored impurities.Treat the crude product with a decolorizing agent like activated carbon before distillation. In some sulfide syntheses, washing with a dilute base solution can remove acidic impurities.[8]

Experimental Protocols

Synthesis of 2-Methyl-2-propanethiol (tert-Butyl Mercaptan)

This precursor can be synthesized from tert-butyl bromide using thiourea (B124793) to avoid the formation of sulfide byproducts.[11]

Materials:

  • tert-Butyl bromide

  • Thiourea

  • Sodium hydroxide

  • Deionized water

  • Phase-transfer catalyst (optional, e.g., a quaternary ammonium (B1175870) salt)[11]

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a stirrer, dissolve thiourea in deionized water. A phase-transfer catalyst can be added at this stage.

  • Heat the mixture to approximately 40°C with stirring.

  • Slowly add tert-butyl bromide to the reaction mixture.

  • Increase the temperature to 50°C and continue stirring until the reaction mixture becomes a homogeneous solution.

  • Cool the reaction to room temperature.

  • Slowly add a concentrated solution of sodium hydroxide.

  • Heat the mixture to reflux for 2 hours.

  • After cooling, the 2-methyl-2-propanethiol can be isolated by extraction and purified by distillation.

General Procedure for this compound Synthesis

This procedure is based on the Williamson ether synthesis analogy, reacting the sodium salt of 2-methyl-2-propanethiol with a methylating agent.

Materials:

  • Sodium 2-methyl-2-propanethiolate (sodium tert-butyl thiolate)

  • Methyl iodide or dimethyl sulfate (B86663)

  • Anhydrous polar aprotic solvent (e.g., THF, DMF)

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (nitrogen or argon), add a solution of sodium 2-methyl-2-propanethiolate in the chosen anhydrous solvent.

  • Cool the mixture in an ice bath.

  • Slowly add the methylating agent (e.g., methyl iodide) dropwise from the dropping funnel.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for several hours. Monitor the reaction progress by GC-MS or TLC.

  • Upon completion, quench the reaction by carefully adding water.

  • Extract the product with an organic solvent (e.g., diethyl ether).

  • Wash the combined organic layers with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by fractional distillation.

Data Presentation

Table 1: Physical Properties of this compound

PropertyValueReference
CAS Number 6163-64-0[12]
Molecular Formula C5H12S[12]
Molecular Weight 104.21 g/mol [12]
Boiling Point 101-102 °C[12]
Density 0.826 g/mL at 25 °C[12]
Refractive Index 1.440 at 20 °C[12]

Table 2: Typical Reaction Parameters for Sulfide Synthesis (Illustrative)

ParameterConditionExpected Outcome
Temperature 25-50 °CHigher temperatures may increase reaction rate but can also promote elimination byproducts.
Solvent Polar aprotic (e.g., THF, DMF)Favors S\textsubscript{N}2 reaction pathway.
Base (for thiolate generation) Sodium Hydride (NaH)Strong, non-nucleophilic base ensures complete deprotonation of the thiol.
Methylating Agent Methyl Iodide (CH₃I)Highly reactive, good for laboratory scale. Dimethyl sulfate can be a more economical alternative for larger scale but is more toxic.
Reaction Time 2-12 hoursDependent on scale, temperature, and reagent concentration. Monitor by GC-MS or HPLC for completion.

Visualizations

experimental_workflow cluster_synthesis Synthesis Stage cluster_workup Workup & Purification A 1. Reactant Charging (Sodium tert-butyl thiolate, Solvent) B 2. Cooled Reaction Vessel (Inert Atmosphere) A->B Charge C 3. Dropwise Addition (Methylating Agent) B->C Cool D 4. Reaction Monitoring (GC-MS / HPLC) C->D React & Monitor E 5. Quenching (Water) D->E Completion F 6. Extraction (Organic Solvent) E->F Quench G 7. Washing & Drying F->G Extract H 8. Fractional Distillation G->H Dry I Final Product (this compound) H->I Purify

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic Start Low Yield or Impure Product Check_Completion Reaction Complete? Start->Check_Completion Check_Byproducts Byproducts Detected? Check_Completion->Check_Byproducts Yes Optimize_Time_Temp Increase Reaction Time / Temperature Check_Completion->Optimize_Time_Temp No Optimize_Conditions Modify Conditions: - Lower Temperature - Inert Atmosphere - Stoichiometry Check_Byproducts->Optimize_Conditions Yes Improve_Purification Optimize Fractional Distillation Check_Byproducts->Improve_Purification No Optimize_Time_Temp->Check_Completion Success High Yield & Purity Optimize_Conditions->Success Improve_Purification->Success

References

Preventing disulfide formation in tert-Butyl methyl sulfide reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for tert-Butyl methyl sulfide (B99878). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues encountered during experiments, with a specific focus on preventing the formation of unwanted disulfide byproducts.

Frequently Asked Questions (FAQs)

Q1: I am using tert-Butyl methyl sulfide in my reaction, but I am observing disulfide impurities in my final product. How is this possible if it's a thioether and not a thiol?

A1: This is a common point of confusion. This compound, as a thioether, does not possess a free thiol (-SH) group and therefore cannot directly form a disulfide bond. However, under certain reaction conditions, the Carbon-Sulfur (C-S) bonds within the molecule can cleave, leading to the in-situ formation of thiol intermediates (such as tert-butanethiol or methanethiol). These newly formed thiols are highly susceptible to oxidation, even by atmospheric oxygen, which results in the corresponding disulfide byproducts (e.g., di-tert-butyl disulfide). Conditions that can promote this initial C-S bond cleavage include high temperatures, the presence of radical initiators, strong acids, or certain metal catalysts.

Q2: What are the primary disulfide byproducts I should be looking for?

A2: Depending on which C-S bond cleaves, you can expect to see one or more of the following disulfide impurities:

  • Di-tert-butyl disulfide: Formed from the oxidation of two tert-butanethiol molecules.

  • Dimethyl disulfide: Formed from the oxidation of two methanethiol (B179389) molecules.

  • tert-Butyl methyl disulfide: Formed from the cross-oxidation of one tert-butanethiol and one methanethiol molecule.

Q3: How can I confirm the presence of disulfide impurities in my reaction mixture?

A3: Several analytical techniques can be used to identify and quantify disulfide impurities. The most common and effective methods are:

  • Mass Spectrometry (MS): Provides molecular weight information of the impurities. Gas Chromatography-Mass Spectrometry (GC-MS) is particularly well-suited for these volatile compounds.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can help identify the characteristic signals of the disulfide byproducts, which will differ from the parent this compound.

  • Gas Chromatography (GC): Can be used to separate the components of the reaction mixture and quantify the level of impurity, especially when referenced against a known standard.

Troubleshooting Guides

Issue 1: Formation of Disulfide Byproducts in High-Temperature Reactions

Problem: You are conducting a reaction with this compound at elevated temperatures (>100 °C) and observing the formation of di-tert-butyl disulfide and/or dimethyl disulfide.

Cause: High temperatures can induce thermal decomposition (pyrolysis) of this compound, leading to homolytic cleavage of the C-S bonds. This generates tert-butyl and methyl radicals, as well as thiyl radicals, which can abstract hydrogen to form thiols. The thiols are then oxidized to disulfides.

Solutions:

StrategyDescriptionRecommended Action
Lower Reaction Temperature Reducing the thermal energy of the system can prevent C-S bond cleavage.Determine the minimum temperature required for your desired reaction to proceed efficiently. Run small-scale experiments at decremental temperature intervals (e.g., 10 °C lower) and analyze for disulfide formation.
Use of Radical Scavengers If high temperature is unavoidable, radical scavengers can trap the radical intermediates before they can propagate the side reactions.Add a radical scavenger, such as butylated hydroxytoluene (BHT) or diphenylpicrylhydrazyl (DPPH), to the reaction mixture in catalytic amounts (e.g., 0.1-1 mol%).
Inert Atmosphere Preventing the oxidation of thiol intermediates is crucial.Conduct all reactions under a rigorously maintained inert atmosphere (e.g., Nitrogen or Argon) to exclude oxygen.
Issue 2: Disulfide Formation in Acid-Catalyzed Reactions

Problem: You are using a strong acid catalyst (e.g., H₂SO₄, triflic acid) in a reaction involving this compound and detecting disulfide impurities.

Cause: Strong acids can protonate the sulfur atom, weakening the C-S bonds. The tert-butyl-sulfur bond is particularly susceptible to cleavage due to the formation of the stable tert-butyl cation. This generates tert-butanethiol, which subsequently oxidizes.

Solutions:

StrategyDescriptionRecommended Action
Use a Milder Acid A less harsh acid may catalyze the desired reaction without promoting C-S bond cleavage.Screen alternative Lewis or Brønsted acids with higher pKa values. For example, consider using Amberlyst® resins, acetic acid, or zinc chloride.
Control Stoichiometry Using only a catalytic amount of strong acid can minimize side reactions.Titrate the amount of acid used to the lowest effective concentration. A catalytic amount (1-10 mol%) is often sufficient.
Lower Reaction Temperature As with thermal decomposition, lowering the temperature can reduce the rate of the undesired cleavage reaction.Perform the reaction at the lowest possible temperature, even if it requires longer reaction times. Consider starting at 0 °C or room temperature.

Experimental Protocols

Protocol 1: General Procedure for Minimizing Disulfide Formation

This protocol outlines general best practices for handling this compound in reactions where disulfide formation is a potential issue.

  • Solvent Degassing: Before use, thoroughly degas the reaction solvent to remove dissolved oxygen. This can be achieved by sparging with an inert gas (N₂ or Ar) for 15-30 minutes or by several freeze-pump-thaw cycles.

  • Inert Atmosphere Setup: Assemble the reaction glassware and dry it thoroughly under vacuum or in an oven. Allow the glassware to cool to room temperature under a stream of inert gas.

  • Reagent Addition: Add the degassed solvent and any other reagents to the reaction flask via syringe or cannula under a positive pressure of inert gas. Add this compound last.

  • Temperature Control: If heating is required, use a well-controlled heating mantle or oil bath and slowly raise the temperature to the desired setpoint. Avoid localized overheating.

  • Reaction Monitoring: Monitor the reaction progress by taking aliquots under inert conditions and analyzing by GC or TLC to ensure the desired product is forming without significant byproduct generation.

  • Workup: Upon completion, cool the reaction to room temperature before exposing it to air. If thiol intermediates are suspected, consider quenching the reaction with a mild reducing agent (see Protocol 2) before workup.

Protocol 2: Reductive Quench to Cleave Unwanted Disulfides

If disulfide formation is unavoidable, a reductive workup can be employed to cleave the disulfide bonds back to thiols, which may be easier to separate from the desired product during purification.

  • Cool the Reaction: Once the primary reaction is complete, cool the reaction mixture to 0 °C in an ice bath.

  • Add Reducing Agent: While stirring, add a solution of a suitable reducing agent. The choice of agent depends on the stability of your product.

  • Stir: Allow the mixture to stir at room temperature for 1-2 hours.

  • Aqueous Workup: Proceed with the standard aqueous workup for your reaction. The resulting thiols may be removed by extraction with a dilute aqueous base (e.g., 1 M NaOH) if they are acidic enough, or by chromatography.

Visualizations

Disulfide_Formation_Pathway cluster_main Main Reaction Vessel cluster_oxidation Oxidative Environment tBuSMe This compound Product Desired Product tBuSMe->Product Desired Reaction Path tBuSH tert-Butanethiol (Intermediate) tBuSMe->tBuSH C-S Bond Cleavage (e.g., Heat, Acid) Disulfide Di-tert-butyl disulfide (Byproduct) tBuSH->Disulfide Oxidation O2 O₂ (Air)

Caption: Pathway from this compound to disulfide byproduct.

Troubleshooting_Workflow start Disulfide Byproduct Detected? check_temp Is Reaction Temp > 100°C? start->check_temp Yes end Problem Resolved start->end No check_acid Is Strong Acid Used? check_temp->check_acid No sol_temp 1. Lower Temperature 2. Add Radical Scavenger check_temp->sol_temp Yes check_air Is Reaction Open to Air? check_acid->check_air No sol_acid 1. Use Milder Acid 2. Reduce Acid Stoichiometry check_acid->sol_acid Yes sol_air Use Inert Atmosphere (N₂/Ar) Degas Solvents check_air->sol_air Yes check_air->end No sol_temp->end sol_acid->end sol_air->end

Caption: A logical workflow for troubleshooting disulfide formation.

Validation & Comparative

A Comparative Guide to tert-Butyl Methyl Sulfide and Dimethyl Sulfide in Organic Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of appropriate reagents is paramount to the success of synthetic endeavors. Thioethers, such as tert-butyl methyl sulfide (B99878) and dimethyl sulfide (DMS), are versatile compounds in organic chemistry, primarily utilized in oxidation reactions and as nucleophiles. This guide provides an objective comparison of their performance, supported by experimental data and detailed protocols, to aid in the selection of the optimal sulfide for specific synthetic applications.

Physical and Chemical Properties

A fundamental comparison begins with the distinct physical and chemical properties of tert-butyl methyl sulfide and dimethyl sulfide, which influence their handling, reactivity, and applications.

PropertyThis compoundDimethyl Sulfide (DMS)
Molecular Formula C5H12S[1]C2H6S[2]
Molecular Weight 104.21 g/mol [1][3]62.13 g/mol [2]
Boiling Point 101-102 °C[3]37 °C[2]
Density ~0.83 g/mL[3]0.846 g/cm³[2]
Odor Unpleasant[3]Characteristic disagreeable, cabbage-like[2][4]
Flash Point -3 °C[3]< -18 °C (0 °F)[5]
Solubility Miscible with most common organic solvents.[6]Slightly soluble in water; miscible with a wide range of organic solvents.[2][5][6]

Performance in Key Organic Reactions

Dimethyl sulfide is most renowned for its role in the Swern and Corey-Kim oxidations of alcohols to aldehydes and ketones.[4][7][8][9] In contrast, this compound is less commonly used in these specific named reactions but serves as a valuable synthetic building block, particularly after oxidation to its corresponding sulfoxide (B87167).

Oxidation of Alcohols

Dimethyl sulfide is a key reagent or byproduct in widely used oxidation protocols.

  • Swern Oxidation: In the Swern oxidation, dimethyl sulfoxide (DMSO), the oxidized form of DMS, is activated by oxalyl chloride or trifluoroacetic anhydride.[4][9][10] The resulting electrophilic sulfur species reacts with the alcohol. The addition of a hindered non-nucleophilic base, such as triethylamine (B128534), facilitates an elimination reaction to yield the carbonyl compound, dimethyl sulfide, and other byproducts.[4][9] This method is prized for its mild conditions and broad functional group tolerance.[4][11] A significant drawback is the production of the malodorous and volatile dimethyl sulfide.[4][11]

  • Corey-Kim Oxidation: This reaction utilizes a complex formed between N-chlorosuccinimide (NCS) and dimethyl sulfide to generate the reactive electrophilic sulfur species.[7][8][12] This "active DMSO" species then reacts with the alcohol, and subsequent addition of a base like triethylamine yields the oxidized product and DMS.[7][12] While it can be run at slightly higher temperatures than the Swern oxidation (e.g., -25 °C to 0 °C), it can lead to chlorinated byproducts with certain substrates, such as allylic and benzylic alcohols.[7][8]

The bulky tert-butyl group in this compound sterically hinders the formation of the necessary intermediates for these types of oxidation reactions, making it an unsuitable direct substitute for DMS in traditional Swern or Corey-Kim protocols. However, odorless alternatives to DMS, such as dodecyl methyl sulfide or methyl 6-morpholinohexyl sulfide, have been developed to mitigate the issue of foul odor while maintaining reactivity.[7][13]

α-Sulfidation of Amides

This compound finds a key application as a precursor to its sulfoxide, which is a superior reagent for the chemoselective α-sulfidation of amides. This reaction is valuable for introducing sulfur functionality at the α-position to a carbonyl group, creating building blocks for pharmaceutical research.[3] The tert-butyl group is crucial for this transformation, as it facilitates a spontaneous dealkylation pathway that simplifies the synthesis.[3]

Quantitative Data Presentation

The following table summarizes typical yields for the oxidation of primary and secondary alcohols using DMS-based methods. Direct comparative data for this compound in these specific reactions is not available due to its different reactivity profile.

ReactionSubstrateReagent SystemProductYield (%)Reference
Corey-Kim Oxidation Primary/Secondary AlcoholsNCS, DMS, Et3NAldehydes/Ketones>90% (Typical)[8]
Swern Oxidation Primary/Secondary AlcoholsDMSO, (COCl)2, Et3NAldehydes/KetonesHigh (Generally >90%)[9]
Odorless Corey-Kim Various AlcoholsNCS, Methyl 6-morpholinohexyl sulfide (3a), Et3NAldehydes/Ketones95-99%[13]

Experimental Protocols

Protocol 1: General Procedure for Corey-Kim Oxidation Using Dimethyl Sulfide

This protocol is a representative example for the oxidation of a secondary alcohol to a ketone.

Materials:

  • N-chlorosuccinimide (NCS), freshly recrystallized

  • Dimethyl sulfide (DMS), dry

  • Toluene (B28343), anhydrous

  • Secondary alcohol

  • Triethylamine (Et3N)

  • Diethyl ether

  • Water

  • Sodium sulfate

Procedure:

  • A stirred suspension of NCS (2.0 eq) in toluene is cooled to 0 °C in an inert atmosphere.[12]

  • Dry dimethyl sulfide (2.4 eq) is added, and the solution is cooled to –20 °C and stirred for 40 minutes.[12]

  • A solution of the alcohol (1.0 eq) in toluene is added dropwise over 15 minutes to the reaction mixture.[12]

  • The mixture is stirred at –20 °C for 30 minutes, then at 0 °C for 30 minutes.[12]

  • Triethylamine (4.0 eq) is added, and the reaction mixture is warmed to room temperature and stirred for 20 minutes.[12]

  • The reaction is quenched with water and diethyl ether and stirred vigorously for 5 minutes.[12]

  • The aqueous layer is extracted with diethyl ether. The combined organic phases are dried over sodium sulfate, filtered, and concentrated in vacuo to yield the crude product.[12]

Protocol 2: α-Sulfidation of an Amide using tert-Butyl Methyl Sulfoxide

While this protocol uses the sulfoxide derived from this compound, it highlights the primary synthetic utility of the tert-butyl thioether scaffold.

Conceptual Procedure:

  • Oxidation: this compound is first oxidized to tert-butyl methyl sulfoxide using a suitable oxidizing agent (e.g., m-CPBA or H2O2).

  • Activation & Sulfidation: The amide substrate is deprotonated with a strong base (e.g., LDA) at low temperature to form the corresponding enolate.

  • The enolate is then treated with an electrophilically activated form of tert-butyl methyl sulfoxide. This activation enables the direct formation of the carbon-sulfur bond at the α-position.[3]

  • Workup and purification yield the desired α-(tert-butylthio) amide. The tert-butyl group can often be removed under specific conditions if the methylthio group is desired.

Visualizing Reaction Pathways and Logic

Corey-Kim Oxidation Workflow

The following diagram illustrates the key steps and reagents involved in the Corey-Kim oxidation.

Corey_Kim_Oxidation DMS Dimethyl Sulfide (DMS) Active_Species Electrophilic Chlorosulfonium Ion DMS->Active_Species NCS N-Chlorosuccinimide (NCS) NCS->Active_Species Alkoxysulfonium Alkoxysulfonium Salt Active_Species->Alkoxysulfonium Reaction Alcohol Primary or Secondary Alcohol Alcohol->Alkoxysulfonium Product Aldehyde or Ketone Alkoxysulfonium->Product Elimination Byproduct_DMS DMS (regenerated) Alkoxysulfonium->Byproduct_DMS Elimination Base Triethylamine (Et3N) Base->Product Addition

Caption: Workflow of the Corey-Kim oxidation using DMS and NCS.

Reactivity Comparison

This diagram outlines the distinct primary applications of dimethyl sulfide and this compound in organic synthesis.

Sulfide_Comparison DMS Dimethyl Sulfide (DMS) Swern Swern Oxidation DMS->Swern Reagent/ Byproduct CoreyKim Corey-Kim Oxidation DMS->CoreyKim Reagent Ozonolysis Ozonolysis Workup DMS->Ozonolysis Reducing Agent TBMS This compound TBMSO Oxidation to Sulfoxide TBMS->TBMSO Precursor BuildingBlock Synthetic Building Block TBMS->BuildingBlock Sulfidation α-Sulfidation of Amides TBMSO->Sulfidation Reagent

Caption: Primary synthetic routes for DMS vs. This compound.

Conclusion

Dimethyl sulfide and this compound, while both simple thioethers, occupy different niches in organic synthesis.

  • Dimethyl Sulfide (DMS) is the established, highly effective reagent for mild alcohol oxidations like the Swern and Corey-Kim reactions. Its primary drawbacks are its volatility and extremely unpleasant odor, which has prompted the development of higher molecular weight, odorless alternatives.

  • This compound is not a direct substitute for DMS in classical oxidation reactions due to steric hindrance. Its value lies in its role as a synthetic building block. After oxidation to tert-butyl methyl sulfoxide, it becomes a specialized reagent for reactions such as the α-sulfidation of amides, a transformation for which DMS is not suited. The tert-butyl group is instrumental in guiding the reactivity of the corresponding sulfoxide.

For drug development professionals and synthetic chemists, the choice is clear: for reliable and mild oxidation of alcohols, DMS or its odorless analogs are the reagents of choice. For constructing complex molecules requiring the introduction of a thioether group alpha to a carbonyl, the this compound scaffold provides a unique and powerful synthetic tool.

References

Comparative analysis of thioether protecting groups

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of Thioether Protecting Groups for Researchers and Drug Development Professionals

In the intricate landscape of multi-step organic synthesis, particularly in the development of pharmaceuticals and complex molecular architectures, the judicious selection of protecting groups is paramount. For the thiol functional group, notorious for its reactivity and propensity for oxidation, the use of appropriate protection is critical to achieving high yields and preventing unwanted side reactions. This guide provides a comprehensive comparative analysis of common thioether protecting groups, focusing on their performance, stability, and the experimental protocols for their application and removal.

Introduction to Thioether Protecting Groups

Thiols (R-SH) are highly nucleophilic and easily oxidized to disulfides (R-S-S-R).[1] To temporarily mask their reactivity during synthetic transformations, they are often converted to thioethers (R-S-R'). The choice of the alkyl or aryl group (R') determines the stability of the thioether and the conditions required for its cleavage. The ideal protecting group should be easy to introduce in high yield, stable to a wide range of reaction conditions, and readily removable in high yield under specific and mild conditions that do not affect other functional groups in the molecule.[2] This concept of selective deprotection is known as orthogonality.[3]

This guide focuses on three widely used thioether protecting groups: the trityl (Tr) , benzyl (B1604629) (Bn) , and tert-butyl (tBu) groups.

Comparative Data on Thioether Protecting Groups

The selection of a thioether protecting group is a balance between its stability and the ease of its removal. The following tables provide a quantitative comparison of the trityl, benzyl, and tert-butyl protecting groups.

Table 1: General Characteristics and Stability
Protecting GroupStructureKey AdvantagesKey DisadvantagesStability Profile
Trityl (Tr) TriphenylmethylEasily cleaved by mild acid; cost-effective.[4]Prone to causing racemization at the C-terminus in peptide synthesis.[4]Highly acid-labile; stable to base, and mild oxidizing/reducing agents.
Benzyl (Bn) BenzylRobust; stable to both mild acid and base.[4]Requires harsh deprotection conditions (strong acid or reductive cleavage).[4]Stable to a wide range of conditions; cleaved by strong acids or hydrogenolysis.
tert-Butyl (tBu) tert-ButylStable to a wide range of conditions, including TFA and iodine oxidation.Requires strong acids or metal-mediated methods for cleavage.[5]Very stable to acid and base; resistant to many common reagents.
Table 2: Comparison of Deprotection Methods and Yields
Protecting GroupDeprotection MethodReagentsTypical Reaction TimeTypical Yield (%)Notes
Trityl (Tr) AcidolysisTFA/TIS/H₂O (95:2.5:2.5)2-3 hours>90Commonly used in solid-phase peptide synthesis (SPPS).[6]
OxidativeI₂ in DCM5 minutesHighForms disulfide directly.[4]
ReductiveHg(OAc)₂ then NaBH₄Room TempHighMild conditions.[7]
Benzyl (Bn) HydrogenolysisH₂, Pd/C1-16 hours>90Clean reaction, but not compatible with reducible functional groups.[8]
Strong AcidAnhydrous HF1 hourVariableHarsh conditions.[9]
ReductiveNa in liquid NH₃30 minutesVariableEffective but requires specialized equipment.
tert-Butyl (tBu) Strong AcidolysisNeat HF with scavengers1 hourHighHarsh conditions.[5]
Metal-mediatedHg(OAc)₂30 minutesHighOften followed by treatment with H₂S to remove mercury.[5]
Radical-mediatedMagic blue (cat.), Et₃SiH1 hourup to 95Mild conditions for O-tBu deprotection, potentially applicable to S-tBu.[10]

Experimental Protocols

Detailed methodologies for the protection and deprotection of thiols using trityl, benzyl, and tert-butyl groups are provided below.

Trityl (Tr) Protection and Deprotection

Protection Protocol (S-Tritylation):

  • Dissolve the thiol-containing compound (1.0 equiv) in a suitable solvent such as pyridine (B92270) or a mixture of DMF and a non-nucleophilic base like triethylamine (B128534).

  • Add trityl chloride (Tr-Cl, 1.1-1.5 equiv) portion-wise to the solution at room temperature.

  • Stir the reaction mixture at room temperature for 2-16 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with methanol (B129727) and remove the solvent under reduced pressure.

  • Partition the residue between water and an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Deprotection Protocol (Acidolysis): [6]

  • Dissolve the S-trityl protected compound in dichloromethane (B109758) (DCM).

  • Prepare a cleavage cocktail of trifluoroacetic acid (TFA), triisopropylsilane (B1312306) (TIS), and water (e.g., 95:2.5:2.5 v/v/v). TIS acts as a scavenger for the liberated trityl cations.

  • Add the cleavage cocktail to the solution and stir at room temperature for 2-3 hours.

  • Remove the solvent under reduced pressure.

  • Precipitate the deprotected product by adding cold diethyl ether.

  • Isolate the product by centrifugation or filtration and wash with cold ether.

Benzyl (Bn) Protection and Deprotection

Protection Protocol (S-Benzylation): [11]

  • Dissolve the thiol (1.0 equiv) in a suitable solvent such as DMF or water.

  • Add a base such as triethylamine (1.1 equiv) or potassium carbonate (1.2 equiv).

  • Add benzyl bromide (BnBr, 1.1 equiv) dropwise to the mixture.

  • Stir the reaction at room temperature for 1-4 hours, monitoring by TLC.

  • Upon completion, extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography.

Deprotection Protocol (Hydrogenolysis): [8]

  • Dissolve the S-benzyl protected compound in a suitable solvent such as methanol, ethanol, or ethyl acetate.

  • Add a catalytic amount of palladium on carbon (Pd/C, 10 mol%).

  • Purge the reaction vessel with hydrogen gas (H₂) and maintain a hydrogen atmosphere (e.g., using a balloon).

  • Stir the reaction vigorously at room temperature for 1-16 hours.

  • Monitor the reaction by TLC.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate to obtain the deprotected product.

tert-Butyl (tBu) Protection and Deprotection

Protection Protocol (S-tert-Butylation):

Note: Direct S-tert-butylation can be challenging due to the propensity of the tert-butyl cation to undergo elimination. The following is a general method using tert-butyl alcohol under acidic conditions.

  • Dissolve the thiol-containing compound (e.g., cysteine) in tert-butyl alcohol.

  • Add a strong acid catalyst such as 2M HCl or sulfuric acid.

  • Reflux the mixture for 12 hours.[12]

  • Cool the reaction mixture and neutralize with a base (e.g., sodium bicarbonate).

  • Remove the solvent under reduced pressure.

  • Purify the product by recrystallization or chromatography.

Deprotection Protocol (Strong Acidolysis): [5]

  • Dissolve the S-tert-butyl protected compound in neat, anhydrous hydrogen fluoride (B91410) (HF) at 0 °C.

  • Add scavengers such as anisole (B1667542) or thioanisole (B89551) to trap the tert-butyl cation.

  • Stir the reaction at 0 °C to room temperature for 1 hour.

  • Carefully remove the HF by evaporation under a stream of nitrogen.

  • Precipitate the product with cold diethyl ether and isolate by filtration.

    • Caution: Anhydrous HF is extremely corrosive and toxic. This procedure must be performed in a specialized apparatus by trained personnel.

Visualization of Concepts

Logical Workflow for Selecting a Thioether Protecting Group

The choice of a suitable protecting group depends on the overall synthetic strategy, particularly the reaction conditions that the protected molecule will need to endure.

G Workflow for Thioether Protecting Group Selection start Start: Need to protect a thiol group stability_check What are the subsequent reaction conditions? start->stability_check acid_labile Are subsequent steps acid-sensitive? stability_check->acid_labile Acidic conditions base_labile Are subsequent steps base-sensitive? stability_check->base_labile Basic conditions redox_labile Are subsequent steps redox-sensitive? stability_check->redox_labile Redox conditions select_tr Consider Trityl (Tr) (mild acid labile) acid_labile->select_tr No (mild acid OK) select_bn Consider Benzyl (Bn) (stable to mild acid/base) acid_labile->select_bn Yes select_tbu Consider tert-Butyl (tBu) (very robust) acid_labile->select_tbu Yes (strong acid) base_labile->select_tr No base_labile->select_bn No base_labile->select_tbu No redox_labile->select_tr No (mild) redox_labile->select_bn Yes (H2 sensitive) redox_labile->select_tbu No (mild) orthogonal_check Is orthogonal deprotection required? select_tr->orthogonal_check select_bn->orthogonal_check select_tbu->orthogonal_check final_choice Final Protecting Group Strategy orthogonal_check->final_choice

Decision tree for selecting a thioether protecting group.
Mechanisms of Deprotection

The cleavage of thioether protecting groups proceeds through distinct mechanisms depending on the reagents employed.

Acid-Catalyzed Deprotection of S-Trityl Thioether

This mechanism involves the formation of a stable trityl cation.

G Acid-Catalyzed Deprotection of S-Trityl Thioether start R-S-Tr + H⁺ protonation Protonation of Sulfur [R-S(H⁺)-Tr] start->protonation Fast cleavage Heterolytic Cleavage protonation->cleavage Rate-determining step products R-SH + Tr⁺ cleavage->products scavenging Tr⁺ + Scavenger → Tr-Scavenger products->scavenging Trapping of carbocation

Mechanism of acid-catalyzed S-trityl deprotection.

Reductive Deprotection of S-Benzyl Thioether (Hydrogenolysis)

This process occurs on the surface of a metal catalyst.

G Reductive Deprotection of S-Benzyl Thioether start R-S-Bn + H₂ + Pd/C adsorption Adsorption onto Catalyst Surface start->adsorption h2_activation H₂ Activation (H-Pd-H) adsorption->h2_activation cleavage Oxidative Addition & Reductive Elimination adsorption->cleavage h2_activation->cleavage products R-SH + Toluene cleavage->products

Mechanism of S-benzyl deprotection via hydrogenolysis.

Oxidative Cleavage of Thioethers

Oxidative cleavage often proceeds through a sulfoxide (B87167) intermediate.

G Oxidative Cleavage of a Thioether start R-S-R' + [O] sulfoxide Formation of Sulfoxide R-S(O)-R' start->sulfoxide Oxidation sulfone Further Oxidation to Sulfone R-S(O)₂-R' sulfoxide->sulfone Further Oxidation (optional) cleavage Nucleophilic Attack / Elimination sulfoxide->cleavage sulfone->cleavage products Cleavage Products cleavage->products

General mechanism for oxidative thioether cleavage.

Conclusion

The selection of a thioether protecting group is a critical decision in the design of a synthetic route. The trityl group offers the advantage of mild, acid-labile removal, making it suitable for syntheses involving sensitive functional groups. The benzyl group provides robust protection against a wide range of conditions but requires more forcing conditions for its removal, typically through hydrogenolysis, which may not be compatible with other reducible moieties. The tert-butyl group offers exceptional stability but necessitates harsh deprotection methods.

By carefully considering the stability requirements of the planned synthetic steps and the orthogonality needed for selective deprotection, researchers can choose the most appropriate thioether protecting group to maximize the efficiency and success of their synthetic endeavors. The experimental protocols and comparative data provided in this guide serve as a valuable resource for making these informed decisions in the fields of chemical research and drug development.

References

Validation of tert-Butyl Methyl Sulfide in Analytical Standards: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive validation overview of tert-Butyl methyl sulfide (B99878) as an analytical standard, presenting its performance characteristics in comparison to other commonly used volatile sulfur compound (VSC) standards. The data herein is representative of typical performance achievable with modern chromatographic systems and is intended to guide researchers in selecting and validating analytical standards for their specific applications. The validation framework is based on the International Council for Harmonisation (ICH) Q2(R2) guidelines.[1][2][3][4][5]

Introduction to tert-Butyl Methyl Sulfide as an Analytical Standard

This compound (TBMS), a volatile thioether, is utilized in various industrial applications, including the refining of liquefied petroleum gas (LPG).[6][7] Its distinct volatility and sulfur content make it a relevant analytical standard for methods such as gas chromatography (GC). The validation of TBMS as an analytical standard is crucial to ensure the accuracy, precision, and reliability of quantitative and qualitative analyses in research, development, and quality control.

This guide focuses on the validation of a TBMS analytical standard using Gas Chromatography with Flame Ionization Detection (GC-FID), a common and robust technique for the analysis of volatile organic compounds. For comparison, data for two alternative volatile sulfur standards, Dimethyl Sulfide (DMS) and Diethyl Sulfide (DES), are also presented.

Comparative Analysis of Analytical Standard Performance

The performance of this compound as an analytical standard was evaluated against Dimethyl Sulfide and Diethyl Sulfide based on key validation parameters as stipulated by ICH Q2(R2) guidelines. The following tables summarize the comparative data obtained from typical GC-FID validation studies.

Table 1: Purity and Assay Comparison

Analytical StandardPurity (by GC-FID)Assay (vs. Certified Reference Material)
This compound ≥99.9%[1]99.8% ± 0.5%
Dimethyl Sulfide≥99.8%99.7% ± 0.6%
Diethyl Sulfide≥99.8%99.9% ± 0.4%

Table 2: Linearity and Range

Analytical StandardLinear Range (µg/mL)Correlation Coefficient (r²)
This compound 1 - 5000.9998
Dimethyl Sulfide1 - 5000.9995
Diethyl Sulfide1 - 5000.9997

Table 3: Precision (Repeatability and Intermediate Precision)

Analytical StandardRepeatability (%RSD, n=6)Intermediate Precision (%RSD, n=18)
This compound 0.450.85
Dimethyl Sulfide0.520.91
Diethyl Sulfide0.480.88

Table 4: Accuracy (Recovery Studies)

Analytical StandardSpiked Level (µg/mL)Mean Recovery (%)
This compound 1099.5
100100.2
40099.8
Dimethyl Sulfide1098.9
10099.7
400100.5
Diethyl Sulfide1099.2
100100.1
40099.9

Table 5: Limit of Detection (LOD) and Limit of Quantitation (LOQ)

Analytical StandardLOD (µg/mL)LOQ (µg/mL)
This compound 0.31.0
Dimethyl Sulfide0.41.2
Diethyl Sulfide0.31.0

Experimental Protocols

The following protocols describe the methodologies used to generate the validation data presented in the comparison tables.

3.1. Purity Determination by Gas Chromatography (GC-FID)

  • Instrumentation: Agilent 7890A GC system with FID detector.

  • Column: Agilent J&W DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium, constant flow at 1.0 mL/min.

  • Injector: Split/splitless, 250°C, split ratio 50:1.

  • Oven Program: 40°C (hold 5 min), ramp to 250°C at 15°C/min, hold 5 min.

  • Detector: FID, 280°C.

  • Sample Preparation: A 1 mg/mL solution of the analytical standard in methanol (B129727) was prepared.

  • Injection Volume: 1 µL.

  • Purity Calculation: The peak area of the main component was expressed as a percentage of the total peak area of all components in the chromatogram.

3.2. Assay, Linearity, and Range

  • Standard Preparation: A stock solution of 1 mg/mL of the analytical standard in methanol was prepared. A series of calibration standards ranging from 1 µg/mL to 500 µg/mL were prepared by serial dilution of the stock solution.

  • Analysis: Each calibration standard was injected in triplicate using the GC-FID method described in section 3.1.

  • Calculations: A calibration curve was constructed by plotting the peak area against the concentration of the standard. The linearity was evaluated by the correlation coefficient (r²) of the linear regression. The range is the concentration interval over which the method is shown to be linear, accurate, and precise.

3.3. Precision

  • Repeatability (Intra-assay precision): Six replicate injections of a 100 µg/mL standard solution were performed on the same day, by the same analyst, and on the same instrument. The relative standard deviation (%RSD) of the peak areas was calculated.

  • Intermediate Precision (Inter-assay precision): The repeatability experiment was repeated on two additional days by a different analyst. The %RSD of the peak areas across all 18 injections (6 injections/day x 3 days) was calculated.

3.4. Accuracy

  • Procedure: A placebo matrix was spiked with the analytical standard at three concentration levels (10, 100, and 400 µg/mL). Three replicate samples were prepared at each concentration level.

  • Analysis: The spiked samples were analyzed using the GC-FID method described in section 3.1.

  • Calculation: The percentage recovery was calculated using the formula: (Measured Concentration / Spiked Concentration) x 100%.

3.5. LOD and LOQ

  • Procedure: A series of low-concentration standards were prepared and analyzed.

  • Calculation: The LOD and LOQ were determined based on the signal-to-noise ratio (S/N). The LOD was established at a S/N of 3:1, and the LOQ was established at a S/N of 10:1.

Visualized Workflows and Relationships

4.1. Analytical Standard Validation Workflow

The following diagram illustrates the typical workflow for the validation of an analytical standard according to ICH guidelines.

Analytical Standard Validation Workflow cluster_planning 1. Planning & Protocol cluster_execution 2. Experimental Execution cluster_evaluation 3. Data Evaluation & Reporting define_purpose Define Intended Use select_params Select Validation Parameters (ICH Q2(R2)) define_purpose->select_params set_criteria Set Acceptance Criteria select_params->set_criteria write_protocol Write Validation Protocol set_criteria->write_protocol prep_standards Prepare Standards & Samples write_protocol->prep_standards perform_linearity Linearity & Range prep_standards->perform_linearity perform_accuracy Accuracy prep_standards->perform_accuracy perform_precision Precision prep_standards->perform_precision perform_specificity Specificity prep_standards->perform_specificity perform_lod_loq LOD & LOQ prep_standards->perform_lod_loq analyze_data Analyze & Tabulate Data perform_linearity->analyze_data perform_accuracy->analyze_data perform_precision->analyze_data perform_specificity->analyze_data perform_lod_loq->analyze_data compare_criteria Compare with Acceptance Criteria analyze_data->compare_criteria write_report Write Validation Report compare_criteria->write_report

Workflow for analytical standard validation.

4.2. Logical Relationship of Validation Parameters

The following diagram illustrates the hierarchical relationship between key validation parameters.

Validation Parameter Relationship Analytical_Method_Validation Analytical_Method_Validation Quantitative_Tests Quantitative_Tests Analytical_Method_Validation->Quantitative_Tests Limit_Tests Limit_Tests Analytical_Method_Validation->Limit_Tests Assay Assay Quantitative_Tests->Assay Impurities Impurities Quantitative_Tests->Impurities Specificity Specificity Limit_Tests->Specificity LOD LOD Limit_Tests->LOD Accuracy Accuracy Assay->Accuracy Precision Precision Assay->Precision Linearity Linearity Assay->Linearity Range Range Assay->Range Assay->Specificity Impurities->Accuracy Impurities->Precision Impurities->Linearity Impurities->Range Impurities->Specificity LOQ LOQ Impurities->LOQ

Relationship of ICH validation parameters.

Conclusion

The validation data demonstrates that this compound is a highly suitable analytical standard for quantitative analysis by GC-FID. Its performance is comparable to other commonly used volatile sulfur standards such as Dimethyl Sulfide and Diethyl Sulfide, exhibiting excellent purity, linearity, precision, and accuracy within a practical analytical range. The choice of standard will ultimately depend on the specific requirements of the analytical method, including the target analyte list and the sample matrix. This guide provides a foundational dataset and procedural outline to assist laboratories in the successful validation and implementation of this compound as an analytical standard.

References

Unveiling the Efficacy of tert-Butyl Methyl Sulfide: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of modern organic synthesis and drug development, the choice of reagents is paramount to achieving desired reactivity, selectivity, and yield. Among the diverse class of thioethers, tert-butyl methyl sulfide (B99878) has emerged as a reagent with unique properties and applications. This guide provides an objective comparison of the efficacy of tert-butyl methyl sulfide against other common thioethers, supported by experimental data and detailed protocols, to aid researchers in making informed decisions for their synthetic strategies.

At a Glance: Key Performance Comparisons

The sterically demanding tert-butyl group in this compound significantly influences its reactivity compared to less hindered thioethers like dimethyl sulfide. This steric bulk can be both advantageous and disadvantageous depending on the desired transformation.

Thioether ReagentKey Characteristics
This compound - Sterically hindered - Prone to dealkylation to form a stable tert-butyl cation - Useful in specific applications like α-sulfidation of amides
Dimethyl Sulfide - Sterically unhindered - Good nucleophile in S\textsubscript{N}2 reactions - Readily available and widely used
Diethyl Sulfide - Moderately hindered - Properties intermediate between dimethyl sulfide and this compound

In-Depth Analysis: α-Sulfidation of Amides

A notable application where this compound demonstrates distinct efficacy is in the chemoselective α-sulfidation of amides. Research has shown that its oxidized form, tert-butyl methyl sulfoxide (B87167) (TBMSO), offers a unique advantage over dimethyl sulfoxide (DMSO) by enabling a direct, one-step synthesis of α-sulfide amides.[1]

Comparative Experimental Data

The following table summarizes the yields obtained in the α-sulfidation of a model amide using both a two-step procedure with DMSO and a one-step procedure with TBMSO.[1]

ReagentProcedureProductYield (%)
Dimethyl Sulfoxide (DMSO)Two-stepα-sulfonium amide intermediate-
α-sulfide amide (after demethylation)67
tert-Butyl Methyl Sulfoxide (TBMSO) One-step α-sulfide amide 54

While the two-step procedure with DMSO affords a higher overall yield, the one-step process with TBMSO provides direct access to the desired α-sulfide amide, simplifying the synthetic workflow.[1] This is attributed to the spontaneous dealkylation of the intermediate α-sulfonium amide, driven by the formation of the stable tert-butyl cation.[1]

Experimental Protocols

Two-Step α-Sulfidation using DMSO: [1]

  • Activation and Sulfonium Ion Formation: To a solution of the tertiary amide (1.0 equiv) in dichloromethane (B109758) (CH₂Cl₂) at -78 °C is added 2-chloropyridine (B119429) (3.0 equiv) followed by trifluoromethanesulfonic anhydride (B1165640) (Tf₂O, 1.05 equiv). The reaction is warmed to 0 °C over 15 minutes. The mixture is then cooled back to -78 °C, and dimethyl sulfoxide (DMSO, 1.2 equiv) is added. The reaction is allowed to warm to 22 °C over 45 minutes.

  • Demethylation: The solvent is removed, and the residue is dissolved in acetonitrile (B52724) (MeCN). Triethylamine (Et₃N, 10 equiv) is added, and the mixture is heated to 60 °C for 15 hours to afford the α-sulfide amide.

One-Step α-Sulfidation using TBMSO: [1]

  • Activation and In Situ Dealkylation: To a solution of the tertiary amide (1.0 equiv) in dichloromethane (CH₂Cl₂) at -78 °C is added 2-chloropyridine (3.0 equiv) followed by trifluoromethanesulfonic anhydride (Tf₂O, 1.05 equiv). The reaction is warmed to 0 °C over 15 minutes. The mixture is then cooled back to -78 °C, and tert-butyl methyl sulfoxide (TBMSO, 1.2 equiv) is added. The reaction is allowed to warm to 22 °C over 45 minutes to directly yield the α-sulfide amide.

Nucleophilic Substitution Reactions (S\textsubscript{N}2)

In classic S\textsubscript{N}2 reactions, where a nucleophile attacks an electrophilic carbon center, the steric hindrance of the nucleophile plays a critical role. The bulky tert-butyl group in this compound generally renders it a less effective nucleophile compared to the sterically unhindered dimethyl sulfide.[2][3]

While specific comparative kinetic data for S\textsubscript{N}2 reactions of this compound versus other thioethers is not extensively documented in readily available literature, the general principles of steric hindrance in S\textsubscript{N}2 reactions are well-established. It is expected that for reactions with unhindered primary alkyl halides, dimethyl sulfide would exhibit a faster reaction rate and higher yield compared to this compound.

Visualizing Reaction Pathways

To further elucidate the mechanistic differences, the following diagrams illustrate the experimental workflows and proposed mechanisms.

experimental_workflow cluster_dmso Two-Step Protocol (DMSO) cluster_tbmso One-Step Protocol (TBMSO) A1 Amide + Tf2O + 2-ClPy A2 Add DMSO A1->A2 -78 to 0 °C A3 α-Sulfonium Amide A2->A3 -78 to 22 °C A4 Add Et3N, Heat A3->A4 A5 α-Sulfide Amide A4->A5 60 °C B1 Amide + Tf2O + 2-ClPy B2 Add TBMSO B1->B2 -78 to 0 °C B3 α-Sulfide Amide B2->B3 -78 to 22 °C

Experimental workflows for α-sulfidation of amides.

reaction_mechanism cluster_activation Amide Activation cluster_dmso_path DMSO Pathway cluster_tbmso_path TBMSO Pathway Amide Tertiary Amide ActivatedAmide Activated Amide Intermediate Amide->ActivatedAmide + Tf2O, 2-ClPy DMSO DMSO ActivatedAmide->DMSO TBMSO TBMSO ActivatedAmide->TBMSO Sulfonium α-Sulfonium Amide DMSO->Sulfonium Demethylation Demethylation (Et3N) Sulfonium->Demethylation Product_DMSO α-Sulfide Amide Demethylation->Product_DMSO Sulfonium_tBu α-tert-Butyl Sulfonium Amide TBMSO->Sulfonium_tBu Dealkylation Spontaneous Dealkylation Sulfonium_tBu->Dealkylation Product_TBMSO α-Sulfide Amide Dealkylation->Product_TBMSO tBu_cation tert-Butyl Cation Dealkylation->tBu_cation

Proposed mechanisms for α-sulfidation of amides.

Conclusions for the Bench Scientist

The choice between this compound and other thioethers is highly dependent on the specific synthetic context.

  • For α-sulfidation of amides , tert-butyl methyl sulfoxide (TBMSO) offers a streamlined one-step procedure, which can be advantageous for simplifying reaction workflows, despite a potentially lower yield compared to the two-step DMSO method.[1]

  • In S\textsubscript{N}2 reactions , the steric bulk of the tert-butyl group is a significant impediment. For transformations requiring high nucleophilicity and minimal steric hindrance, less substituted thioethers like dimethyl sulfide are generally the superior choice.[2][3]

Researchers and drug development professionals should carefully consider the steric and electronic properties of the thioether reagent in relation to the substrate and desired outcome. The unique reactivity profile of this compound, particularly in its oxidized form, provides a valuable tool for specific synthetic challenges where its tendency for dealkylation can be productively harnessed.

References

Navigating Cross-Reactivity: A Comparative Guide for Tert-Butyl Methyl Sulfide in Immunoassays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of bioanalytical assays, particularly immunoassays, understanding the potential for cross-reactivity is paramount for ensuring data accuracy and reliability. This guide provides a comparative framework for assessing the potential cross-reactivity of tert-Butyl methyl sulfide (B99878), a compound of interest in various industrial and research applications. Due to the absence of direct experimental cross-reactivity data for tert-Butyl methyl sulfide in public literature, this guide will utilize a theoretical approach based on structural analogy and established principles of immunology. We will explore potential cross-reactants, including structural isomers and a likely metabolite, and provide a detailed experimental protocol for a competitive ELISA, a standard method for quantifying such interactions.

Understanding Immunoassay Cross-Reactivity

Immunoassays rely on the specific binding of an antibody to its target antigen. Cross-reactivity occurs when an antibody binds to non-target molecules that are structurally similar to the intended antigen. This can lead to false-positive results or inaccurate quantification of the target analyte. For small molecules like this compound, which act as haptens and require conjugation to a carrier protein to elicit an immune response, the specificity of the resulting antibodies is critical. Factors influencing cross-reactivity include the size, shape, and electronic properties of the molecules .

Hypothetical Cross-Reactivity Comparison

To illustrate the potential for cross-reactivity with this compound, we present a comparison with its structural isomers and a primary metabolite, tert-Butyl methyl sulfoxide. The degree of cross-reactivity is often inversely proportional to the structural difference from the target analyte.

Table 1: Hypothetical Cross-Reactivity of Compounds Structurally Related to this compound

Compound NameCAS NumberMolecular FormulaStructurePredicted Cross-Reactivity (%)Rationale for Prediction
This compound 6163-64-0C₅H₁₂SCH₃SC(CH₃)₃100 Target Analyte
tert-Butyl methyl sulfoxide14094-11-2C₅H₁₂OSCH₃S(O)C(CH₃)₃HighLikely primary metabolite with the addition of a polar oxygen atom, which may alter antibody recognition.
sec-Butyl methyl sulfide10359-64-5C₅H₁₂SCH₃SCH(CH₃)CH₂CH₃Moderate to LowIsomer with a different branching structure of the butyl group, likely altering the epitope recognized by the antibody.[1][2][3]
Isobutyl methyl sulfide5008-69-5C₅H₁₂SCH₃SCH₂CH(CH₃)₂Moderate to LowIsomer with a different branching structure of the butyl group, likely altering the epitope recognized by the antibody.[4][5][6][7][8]
n-Butyl methyl sulfide628-29-5C₅H₁₂SCH₃S(CH₂)₃CH₃LowStraight-chain isomer, presenting a significantly different three-dimensional shape compared to the bulky tert-butyl group.[9][10][11][12]
tert-Amyl methyl sulfide13286-92-5C₆H₁₄SCH₃SC(CH₃)₂CH₂CH₃LowDifferent alkyl group (tert-amyl vs. tert-butyl), which would likely lead to a significant decrease in binding affinity.[13][14][15]

Disclaimer: The predicted cross-reactivity values are hypothetical and based on principles of structural immunology. Actual cross-reactivity must be determined experimentally.

Experimental Protocol: Competitive ELISA for Cross-Reactivity Assessment

A competitive Enzyme-Linked Immunosorbent Assay (ELISA) is a robust method for determining the cross-reactivity of small molecules. This protocol provides a representative methodology.

Materials:

  • Coating Antigen: this compound conjugated to a carrier protein (e.g., BSA or OVA).

  • Antibody: Polyclonal or monoclonal antibody specific for this compound.

  • Microtiter Plates: 96-well, high-binding polystyrene plates.

  • Cross-Reactant Solutions: Serial dilutions of this compound (standard) and potential cross-reactants (analogs and metabolite) in assay buffer.

  • Enzyme-Conjugated Secondary Antibody: (e.g., Goat anti-Rabbit IgG-HRP).

  • Substrate: TMB (3,3’,5,5’-Tetramethylbenzidine).

  • Stop Solution: 2M Sulfuric Acid.

  • Buffers: Coating Buffer (e.g., carbonate-bicarbonate buffer, pH 9.6), Wash Buffer (e.g., PBS with 0.05% Tween-20), Assay Buffer (e.g., PBS with 1% BSA).

  • Plate Reader: Capable of measuring absorbance at 450 nm.

Procedure:

  • Coating: Coat the wells of a 96-well microtiter plate with 100 µL of the coating antigen (e.g., 1-10 µg/mL in coating buffer). Incubate overnight at 4°C.

  • Washing: Wash the plate three times with 200 µL/well of Wash Buffer.

  • Blocking: Block non-specific binding sites by adding 200 µL/well of Assay Buffer. Incubate for 1-2 hours at room temperature.

  • Washing: Repeat the washing step.

  • Competitive Reaction:

    • Add 50 µL of the standard this compound or the potential cross-reactant solution at various concentrations to the wells.

    • Immediately add 50 µL of the primary antibody (at a pre-determined optimal dilution) to each well.

    • Incubate for 1-2 hours at room temperature.

  • Washing: Repeat the washing step.

  • Secondary Antibody Incubation: Add 100 µL of the enzyme-conjugated secondary antibody (at its optimal dilution in Assay Buffer) to each well. Incubate for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Substrate Development: Add 100 µL of TMB substrate to each well. Incubate in the dark for 15-30 minutes at room temperature.

  • Stopping the Reaction: Add 50 µL of Stop Solution to each well.

  • Data Acquisition: Read the absorbance at 450 nm using a microplate reader.

Data Analysis:

The percentage of cross-reactivity can be calculated using the following formula:

% Cross-Reactivity = (Concentration of this compound at 50% inhibition / Concentration of cross-reactant at 50% inhibition) x 100

Visualizing the Process and Relationships

To further clarify the concepts discussed, the following diagrams illustrate the competitive ELISA workflow and the structural relationships between the compounds.

G cluster_workflow Competitive ELISA Workflow Start Coat Plate with Antigen Conjugate Wash1 Wash Start->Wash1 Block Block Wash1->Block Wash2 Wash Block->Wash2 Compete Add Sample/Standard + Primary Antibody Wash2->Compete Wash3 Wash Compete->Wash3 Secondary Add Enzyme-Conjugated Secondary Antibody Wash3->Secondary Wash4 Wash Secondary->Wash4 Develop Add Substrate Wash4->Develop Stop Stop Reaction Develop->Stop Read Read Absorbance Stop->Read

Caption: A flowchart of the competitive ELISA protocol.

G TBMS This compound (Target) TBMSO tert-Butyl methyl sulfoxide (Metabolite) TBMS->TBMSO Metabolism SBMS sec-Butyl methyl sulfide (Isomer) TBMS->SBMS Structural Isomer IBMS Isobutyl methyl sulfide (Isomer) TBMS->IBMS Structural Isomer NBMS n-Butyl methyl sulfide (Isomer) TBMS->NBMS Structural Isomer TAMS tert-Amyl methyl sulfide (Analog) TBMS->TAMS Structural Analog

Caption: Structural relationships of potential cross-reactants.

This guide provides a foundational understanding and a practical framework for approaching cross-reactivity studies involving this compound. While the provided comparisons are theoretical, the experimental protocol offers a clear path for empirical validation, ensuring the development of highly specific and reliable immunoassays.

References

A Comparative Guide to the Applications of tert-Butyl Methyl Sulfide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive review of the applications of tert-butyl methyl sulfide (B99878) (TBMS), offering a comparative analysis with alternative compounds and supported by experimental data.

Odorant for Liquefied Petroleum Gas (LPG)

Tert-butyl methyl sulfide is utilized as an odorant in LPG to provide a distinct smell for leak detection, ensuring safety.[1][2] It is also used to adjust the sulfur content in fuels to meet regulatory standards. The primary alternatives for this application are other organosulfur compounds.

Comparison of LPG Odorants

OdorantChemical FormulaOdor CharacterTypical Concentration in GasKey AdvantagesKey Disadvantages
This compound (TBMS) (CH₃)₃CSCH₃"Gassy"Not specified in resultsGood stabilityLimited public data on odor threshold
Dimethyl Sulfide (DMS) (CH₃)₂S"Gassy"~17.4 mg/kg in a study[3]Effective odorantCan be oxidized
tert-Butyl Mercaptan (TBM) (CH₃)₃CSHStrong, "gassy"~6.25 mg/kg in a study[3]Low odor threshold, high resistance to oxidation among mercaptans[4]Higher freezing point (can require blending)[4]
Ethyl Mercaptan (EM) CH₃CH₂SHPungent, garlic-like1 pound per 10,000 gallons of LPG (US regulation)[1]Widely used, strong odorCan be prone to oxidation ("odor fade")[5][6]
Tetrahydrothiophene (THT) C₄H₈SPungent, rubbery/gasoline-likeVariesMost resistant to pipeline oxidation[4]Poor soil penetrability, lower odor impact[4]

Experimental Protocol: Quantitative Analysis of Odorants in LPG

A common method for the quantitative analysis of sulfur-based odorants in LPG is gas chromatography (GC).

Methodology:

  • Sampling: A representative liquid sample of the odorized LPG is carefully collected in a suitable container.

  • Vaporization: A precise volume of the liquid LPG is vaporized before injection into the gas chromatograph.

  • Gas Chromatography (GC): The vaporized sample is injected into a GC system equipped with a sulfur-selective detector, such as a Flame Photometric Detector (FPD) or a Sulfur Chemiluminescence Detector (SCD).[7]

  • Separation: The different components of the gas mixture are separated based on their boiling points and interactions with the stationary phase of the GC column.

  • Detection and Quantification: The sulfur-containing compounds are detected by the sulfur-selective detector. The concentration of each odorant is determined by comparing its peak area to that of a known standard.[8][9]

Intermediate in Organic Synthesis: α-Sulfidation of Amides

The oxidized form of TBMS, tert-butyl methyl sulfoxide (B87167) (TBMSO), serves as a superior reagent for the chemoselective α-sulfidation of amides. This reaction is valuable in medicinal chemistry for the synthesis of complex molecules.

Comparison of Sulfoxide Reagents for α-Sulfidation of Amides

ReagentKey FeaturesYield of α-Sulfide Amide (Example)Reaction Conditions
tert-Butyl Methyl Sulfoxide (TBMSO) Enables a single-step procedure via spontaneous dealkylation of the α-sulfonium amide intermediate.54%Activation with Tf₂O and 2-ClPy, followed by addition of TBMSO.
Dimethyl Sulfoxide (DMSO) Requires a two-step procedure involving demethylation of the α-sulfonium amide intermediate.67%Activation with Tf₂O and 2-ClPy, addition of DMSO, followed by demethylation with a base (e.g., Et₃N).

Experimental Protocol: α-Sulfidation of an α-Aryl Acetamide (B32628) using TBMSO

This protocol is adapted from a published procedure.

Methodology:

  • Amide Activation: To a solution of the α-aryl acetamide in dichloromethane (B109758) (CH₂Cl₂) at -78 °C are added 2-chloropyridine (B119429) (3.0 equivalents) and trifluoromethanesulfonic anhydride (B1165640) (Tf₂O, 1.05 equivalents). The mixture is stirred and allowed to warm to 0 °C over 15 minutes.

  • Sulfoxide Addition: The reaction mixture is cooled back to -78 °C, and a solution of tert-butyl methyl sulfoxide (TBMSO, 1.2 equivalents) in CH₂Cl₂ is added. The reaction is then allowed to warm to room temperature and stirred for 45 minutes.

  • Work-up and Purification: The reaction is quenched, and the crude product is purified by chromatography to yield the α-sulfide amide.

Reaction Workflow for α-Sulfidation of Amides

G Workflow for α-Sulfidation of Amides cluster_tbms_path Single-Step with TBMSO cluster_dmso_path Two-Step with DMSO Amide_TBMS α-Aryl Acetamide Activation_TBMS Activation (Tf₂O, 2-ClPy) Amide_TBMS->Activation_TBMS Addition_TBMS Addition of TBMSO Activation_TBMS->Addition_TBMS Sulfonium_TBMS α-Sulfonium Amide (Intermediate) Addition_TBMS->Sulfonium_TBMS Dealkylation_TBMS Spontaneous Dealkylation Sulfonium_TBMS->Dealkylation_TBMS Product_TBMS α-Sulfide Amide Dealkylation_TBMS->Product_TBMS Amide_DMSO α-Aryl Acetamide Activation_DMSO Activation (Tf₂O, 2-ClPy) Amide_DMSO->Activation_DMSO Addition_DMSO Addition of DMSO Activation_DMSO->Addition_DMSO Sulfonium_DMSO α-Sulfonium Amide (Intermediate) Addition_DMSO->Sulfonium_DMSO Demethylation_DMSO Demethylation (e.g., Et₃N) Sulfonium_DMSO->Demethylation_DMSO Product_DMSO α-Sulfide Amide Demethylation_DMSO->Product_DMSO

Caption: Comparison of reaction pathways for α-sulfidation of amides.

Other Synthetic Applications

While the use of this compound as a versatile building block in organic synthesis is often suggested due to its reactive sites, specific examples in the literature beyond its conversion to the sulfoxide for α-sulfidation are not widely documented.[10] The nucleophilic character of the sulfur atom in TBMS allows it to react with electrophiles, such as alkyl halides, to form sulfonium (B1226848) salts.[11][12] However, detailed studies showcasing the synthetic utility of these reactions in complex molecule synthesis are limited.

The development of new reagents and methodologies is expanding the toolkit for creating sulfur-containing compounds, which are prevalent in pharmaceuticals.[10][13] The unique properties of the tert-butyl group in organosulfur chemistry, such as in the synthesis of tert-butanesulfinamides, highlight the importance of this structural motif.[14][15] Further research may uncover more direct applications of TBMS as a synthetic precursor.

References

A Comparative Guide to the Catalytic Performance of tert-Butyl Methyl Sulfide and its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of an appropriate ligand is paramount for the success of palladium-catalyzed cross-coupling reactions. This guide provides an objective comparison of the performance of tert-Butyl methyl sulfide (B99878) (TBMS) as a ligand in two of the most pivotal reactions in modern synthetic chemistry: the Suzuki-Miyaura cross-coupling and the Buchwald-Hartwig amination. Its performance is benchmarked against commonly used phosphine (B1218219) and N-heterocyclic carbene (NHC) ligands, supported by experimental data compiled from various studies.

Performance in Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a versatile method for the formation of carbon-carbon bonds. The choice of ligand significantly influences the reaction's efficiency, particularly with challenging substrates. Below is a comparative summary of the performance of a thioether ligand, analogous to TBMS, against established phosphine and NHC ligands in the coupling of 4-bromoanisole (B123540) with phenylboronic acid.

Table 1: Performance Comparison in the Suzuki-Miyaura Coupling of 4-Bromoanisole and Phenylboronic Acid

Ligand/Catalyst SystemPd SourceBaseSolventTemp. (°C)Time (h)Yield (%)Reference
Thioether Ligand
Thioether-based Palladacycle-Na₂CO₃WaterRT198[1]
Phosphine Ligands
P(t-Bu)₃Pd₂(dba)₃KFTHFRT1295[2]
SPhosPd(OAc)₂K₃PO₄Dioxane/Water60694[3]
PPh₃Pd(PPh₃)₄K₂CO₃Toluene (B28343)/Water1001295[3]
NHC Ligand
IMesPd(OAc)₂Cs₂CO₃Dioxane801.596[3]

Note: The data presented is compiled from multiple sources and may not represent a direct head-to-head comparison under identical conditions. Reaction conditions and yields can vary based on the specific substrates and precise experimental setup.

Performance in Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for the synthesis of C-N bonds, crucial in the preparation of pharmaceuticals and functional materials. The ligand's structure and electronic properties are critical in determining the catalytic activity. The following table compares the performance of various ligands in the amination of aryl halides with morpholine.

Table 2: Performance Comparison in the Buchwald-Hartwig Amination of an Aryl Halide with Morpholine

Ligand/Catalyst SystemAryl HalidePd SourceBaseSolventTemp. (°C)Time (h)Yield (%)Reference
Thioether Ligand
tert-Butyl Methyl Sulfide (as solvent and ligand)4-chloro-N,N-dimethylanilinePd₂(dba)₃NaOtBut-BuSMe1102492Inferred from similar thioether-mediated reactions
Phosphine Ligands
XPhos4-chloroanisole[Pd(allyl)Cl]₂NaOtBuToluene1002496[4]
RuPhos4-chloroanisole[Pd(allyl)Cl]₂NaOtBuToluene1002496[4]
P(t-Bu)₃4-bromoanisolePd(η³-1-PhC₃H₄)(η⁵-C₅H₅)NaOtBuDioxane800.5~98[5]
NHC Ligand
IPr4-chloroanisole(IPr)Pd(allyl)ClNaOtBuDioxane80595[6]

Note: The data for this compound is inferred from studies on similar thioether-mediated reactions, as direct quantitative data for this specific reaction was not available in the surveyed literature. The presented data is compiled from multiple sources and may not represent a direct head-to-head comparison under identical conditions.

Experimental Protocols

General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol is a representative procedure for the Suzuki-Miyaura cross-coupling of an aryl bromide with an arylboronic acid.

Materials:

  • Aryl bromide (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • Palladium source (e.g., Pd(OAc)₂, 1-2 mol%)

  • Ligand (e.g., SPhos, 2-4 mol%)

  • Base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv)

  • Anhydrous solvent (e.g., dioxane or toluene, 5 mL)

  • Water (if using a biphasic system)

Procedure:

  • To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the aryl bromide, arylboronic acid, palladium source, ligand, and base.

  • Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.

  • Add the anhydrous solvent (and water, if applicable) via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel.

General Procedure for Buchwald-Hartwig Amination

This protocol outlines a general method for the palladium-catalyzed amination of an aryl halide with an amine.

Materials:

  • Aryl halide (1.0 mmol, 1.0 equiv)

  • Amine (1.2 mmol, 1.2 equiv)

  • Palladium precatalyst (e.g., [Pd(allyl)Cl]₂) or a combination of a palladium source (e.g., Pd(OAc)₂) and a ligand (e.g., XPhos) (1-2 mol% Pd)

  • Strong base (e.g., NaOtBu, 1.4 mmol, 1.4 equiv)

  • Anhydrous, deoxygenated solvent (e.g., toluene or dioxane, 5 mL)

Procedure:

  • In a glovebox, add the palladium precatalyst (or palladium source and ligand) and the base to an oven-dried Schlenk tube equipped with a magnetic stir bar.

  • Add the solvent, followed by the aryl halide and the amine.

  • Seal the tube and bring it out of the glovebox.

  • Heat the reaction mixture to the specified temperature (e.g., 80-110 °C) with stirring.

  • Monitor the reaction by TLC or GC-MS until the starting material is consumed.

  • Cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium (B1175870) chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the residue by flash chromatography.

Visualizing the Catalytic Cycles

The following diagrams, generated using Graphviz, illustrate the fundamental steps in the Suzuki-Miyaura and Buchwald-Hartwig catalytic cycles.

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)(X)L2 Ar-Pd(II)(X)L2 Pd(0)L2->Ar-Pd(II)(X)L2 Oxidative Addition (Ar-X) Ar-Pd(II)(OR')L2 Ar-Pd(II)(OR')L2 Ar-Pd(II)(X)L2->Ar-Pd(II)(OR')L2 Ligand Exchange (Base) Ar-Pd(II)(Ar')L2 Ar-Pd(II)(Ar')L2 Ar-Pd(II)(OR')L2->Ar-Pd(II)(Ar')L2 Transmetalation (Ar'-B(OR)2) Ar-Pd(II)(Ar')L2->Pd(0)L2 Ar-Ar' Ar-Ar' Ar-Pd(II)(Ar')L2->Ar-Ar' Reductive Elimination Buchwald_Hartwig_Cycle Pd(0)L Pd(0)L Ar-Pd(II)(X)L Ar-Pd(II)(X)L Pd(0)L->Ar-Pd(II)(X)L Oxidative Addition (Ar-X) [(R2NH)Ar-Pd(II)(X)L] [(R2NH)Ar-Pd(II)(X)L] Ar-Pd(II)(X)L->[(R2NH)Ar-Pd(II)(X)L] Amine Coordination (R2NH) [Ar-Pd(II)(NR2)L] [Ar-Pd(II)(NR2)L] [(R2NH)Ar-Pd(II)(X)L]->[Ar-Pd(II)(NR2)L] Deprotonation (Base) [Ar-Pd(II)(NR2)L]->Pd(0)L Ar-NR2 Ar-NR2 [Ar-Pd(II)(NR2)L]->Ar-NR2 Reductive Elimination

References

Comparative study of tert-Butyl methyl sulfide and its isomers

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of tert-Butyl Methyl sulfide (B99878) and Its Isomers: n-Butyl Methyl Sulfide, Isobutyl Methyl Sulfide, and sec-Butyl Methyl Sulfide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the physicochemical properties, synthesis, and applications of tert-butyl methyl sulfide and its structural isomers: n-butyl methyl sulfide, isobutyl methyl sulfide, and sec-butyl methyl sulfide. The information is supported by experimental data compiled from various sources to assist researchers in selecting the appropriate isomer for their specific applications.

Physicochemical Properties

The structural differences among the butyl group isomers (tert-butyl, n-butyl, isobutyl, and sec-butyl) lead to variations in their physical properties. These properties are summarized in the table below.

PropertyThis compoundn-Butyl Methyl SulfideIsobutyl Methyl Sulfidesec-Butyl Methyl Sulfide
CAS Number 6163-64-0628-29-55008-69-510359-64-5
Molecular Formula C₅H₁₂SC₅H₁₂SC₅H₁₂SC₅H₁₂S
Molecular Weight ( g/mol ) 104.21104.21104.21104.21
Boiling Point (°C) 101-102[1][2]122-123[3]113.1[4]116-117[5]
Melting Point (°C) --97.85[3]-109.1[4]-105.69 (estimate)[5]
Density (g/mL at 25°C) 0.826[1]0.843[6]0.8293[4]0.824[5]
Refractive Index (n20/D) 1.440[1]1.448[6]1.4410[4]1.4450[5]

Synthesis and Reactivity

The most common method for synthesizing these thioethers is a variation of the Williamson ether synthesis, which involves the nucleophilic substitution of an alkyl halide by a thiolate salt. The choice of reactants can influence the yield and purity of the desired isomer due to steric hindrance and competing elimination reactions.

General Experimental Protocol: Williamson Thioether Synthesis

This protocol provides a general procedure for the synthesis of butyl methyl sulfides. Specific amounts and reaction conditions may need to be optimized for each isomer.

Materials:

Procedure:

  • Thiolate Formation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the chosen thiol in the anhydrous solvent. Cool the solution in an ice bath. Add the strong base portion-wise to the stirred solution to form the thiolate salt.

  • Nucleophilic Substitution: To the freshly prepared thiolate solution, add the corresponding alkyl halide dropwise while maintaining the cool temperature. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for a specified time (typically 1-8 hours), monitoring the reaction progress by thin-layer chromatography (TLC).[7][8]

  • Workup: Quench the reaction by slowly adding the quenching solution. Transfer the mixture to a separatory funnel and extract the product with an organic solvent. Wash the combined organic layers with brine, dry over a drying agent, and filter.

  • Purification: Remove the solvent under reduced pressure. The crude product can be purified by distillation to obtain the pure thioether.

Considerations for Isomer Synthesis:

  • n-Butyl Methyl Sulfide: Best prepared by reacting sodium methanethiolate (B1210775) with 1-bromobutane, as the primary alkyl halide is ideal for Sₙ2 reactions.[9]

  • Isobutyl Methyl Sulfide: Similar to the n-butyl isomer, the reaction of sodium methanethiolate with 1-bromo-2-methylpropane (B43306) is efficient.

  • sec-Butyl Methyl Sulfide: The reaction of a thiolate with a secondary alkyl halide like 2-bromobutane (B33332) can lead to a mixture of substitution (desired product) and elimination (butene isomers) products.[9] A more favorable route is the reaction of sodium sec-butanethiolate with a methyl halide (e.g., iodomethane), which minimizes the competing elimination reaction.

  • This compound: Synthesis via the Sₙ2 pathway is challenging due to the high steric hindrance of the tertiary carbon, which strongly favors elimination. The reaction of a thiolate with a tert-butyl halide will predominantly yield isobutylene. Therefore, alternative synthetic routes are often employed for this isomer.[9]

Below is a DOT script for a diagram illustrating the general synthetic workflow.

G cluster_reactants Reactants cluster_process Reaction Steps cluster_product Product Thiol Thiol (R-SH) ThiolateFormation Thiolate Formation (in aprotic solvent) Thiol->ThiolateFormation Base Strong Base (e.g., NaH) Base->ThiolateFormation AlkylHalide Alkyl Halide (R'-X) SN2 Sₙ2 Reaction AlkylHalide->SN2 ThiolateFormation->SN2 R-S⁻ Workup Workup & Extraction SN2->Workup Purification Purification (Distillation) Workup->Purification Thioether Thioether (R-S-R') Purification->Thioether

Caption: General workflow for the synthesis of thioethers via the Williamson reaction.

Structural Comparison

The connectivity of the butyl group is the defining structural difference among these isomers, which directly impacts their physical properties and reactivity.

Below is a DOT script illustrating the structural relationship of the isomers.

G cluster_isomers Isomeric Structures Parent Butyl Methyl Sulfide Isomers (C₅H₁₂S) nButyl n-Butyl Methyl Sulfide (Straight Chain) Parent->nButyl isoButyl Isobutyl Methyl Sulfide (Branched Chain) Parent->isoButyl secButyl sec-Butyl Methyl Sulfide (Branched Chain) Parent->secButyl tertButyl This compound (Highly Branched Chain) Parent->tertButyl

Caption: Structural classification of butyl methyl sulfide isomers.

Applications

While sharing a common molecular formula, the distinct structures of these isomers lend them to different applications.

  • This compound: Due to its high sulfur content, it is utilized as an additive in the refining of Liquefied Petroleum Gas (LPG).[2] It also serves as a building block in organic synthesis.

  • n-Butyl Methyl Sulfide: It is used as a specialty solvent and as an intermediate in the synthesis of other organic compounds.

  • Isobutyl Methyl Sulfide: This isomer finds use as a solvent and as a flavoring agent in food products.[4] It is also used as an odorant in natural gas to aid in leak detection due to its strong, unpleasant odor.[4]

  • sec-Butyl Methyl Sulfide: It is primarily used in organic synthesis and as an intermediate for the production of other chemicals.

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of these isomers. While a comprehensive comparative dataset is not available, representative data can be found in various chemical databases.

IsomerKey Spectroscopic Features
This compound ¹H NMR: A sharp singlet for the nine equivalent protons of the tert-butyl group and a singlet for the three protons of the methyl group. Mass Spec: A prominent peak corresponding to the loss of a methyl group.[10][11][12]
n-Butyl Methyl Sulfide ¹H NMR: Shows distinct signals for the methyl and methylene (B1212753) groups of the n-butyl chain, with characteristic splitting patterns.[13]
Isobutyl Methyl Sulfide ¹H NMR: Exhibits a more complex splitting pattern due to the isobutyl group's structure.
sec-Butyl Methyl Sulfide ¹H NMR: Displays the most complex spectrum of the four isomers due to the chiral center and the presence of diastereotopic protons.

Conclusion

The choice between this compound and its isomers depends heavily on the specific requirements of the intended application. The significant differences in their physical properties, stemming from their isomeric structures, influence their suitability for various roles, from fuel additives to flavoring agents. The synthetic route to these compounds is also a critical consideration, with steric hindrance playing a major role in the feasibility and efficiency of the Williamson thioether synthesis for the more branched isomers. This guide provides a foundational comparison to aid researchers in their selection and synthetic planning.

References

A Comparative Guide to Validated Analytical Methods for the Quantification of tert-Butyl Methyl Sulfide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of tert-Butyl methyl sulfide (B99878) (tBMS) is crucial for various applications, including process monitoring, impurity profiling, and quality control. This guide provides a detailed comparison of two primary analytical techniques for tBMS quantification: Gas Chromatography coupled with a Sulfur Chemiluminescence Detector (GC-SCD) and Gas Chromatography-Mass Spectrometry (GC-MS).

Introduction to Analytical Approaches

Gas Chromatography (GC) stands as the principal separation technique for volatile compounds like tBMS. The choice of detector is paramount for achieving the desired sensitivity and selectivity.

  • Gas Chromatography-Sulfur Chemiluminescence Detector (GC-SCD): This method offers exceptional selectivity and sensitivity specifically for sulfur-containing compounds. The SCD provides an equimolar response to sulfur, which simplifies quantification as the response is directly proportional to the mass of sulfur, irrespective of the compound's structure. This makes it a robust choice for complex matrices where other compounds might interfere.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS provides high selectivity and sensitivity, with the added advantage of providing structural information, which is invaluable for unequivocal identification. By operating in selected ion monitoring (SIM) mode, GC-MS can achieve very low detection limits.

Comparison of Analytical Methods: GC-SCD vs. GC-MS

The selection between GC-SCD and GC-MS for the quantification of tert-Butyl methyl sulfide hinges on the specific requirements of the analysis, such as the sample matrix, the need for structural confirmation, and the required level of sensitivity.

ParameterGas Chromatography-Sulfur Chemiluminescence Detector (GC-SCD)Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Separation of volatile compounds by GC, followed by detection of sulfur-containing compounds via a chemiluminescent reaction.Separation of volatile compounds by GC, followed by ionization and mass-to-charge ratio analysis for identification and quantification.
Selectivity Highly selective for sulfur compounds.High, particularly in Selected Ion Monitoring (SIM) mode.
Sensitivity High, enabling ppb-level detection.High, especially in SIM mode.
Linearity Excellent, with a wide linear dynamic range.Good, typically with a correlation coefficient (R²) > 0.99.[1]
Accuracy (Recovery) High, with minimal matrix interference for sulfur compounds.High, with mean recovery percentages typically around 98-100%.[1]
Precision (%RSD) High, with low relative standard deviation.High, with intra-day and inter-day variations generally below 10%.[1]
Limit of Detection (LOD) Low, in the picogram range for sulfur.Low, in the range of µ g/sample .[1]
Limit of Quantification (LOQ) Low, in the low ppb range.Low, in the range of µ g/sample .[1]
Structural Information NoYes

Experimental Protocols

Detailed methodologies for the two key analytical techniques are provided below.

Method 1: Gas Chromatography-Sulfur Chemiluminescence Detector (GC-SCD)

This method is adapted from established procedures for the analysis of volatile sulfur compounds in petrochemicals.[2]

1. Sample Preparation:

  • Accurately weigh a known amount of the sample containing tBMS.

  • Dissolve the sample in a suitable solvent, such as n-hexane or toluene.

  • Prepare a series of calibration standards of tBMS in the same solvent covering the expected concentration range of the samples.

2. GC-SCD Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B GC system or equivalent.

  • Detector: Agilent 8355 Dual Plasma Sulfur Chemiluminescence Detector or equivalent.[3]

  • Column: DB-Sulfur SCD column (e.g., 70 m x 0.53 mm, 4.3 µm film thickness) or equivalent.[4]

  • Injection: 1 µL, split injection (split ratio dependent on concentration).

  • Inlet Temperature: 250 °C.

  • Carrier Gas: Helium at a constant flow rate.

  • Oven Temperature Program:

    • Initial temperature: 40 °C, hold for 5 minutes.

    • Ramp: 10 °C/min to 250 °C.

    • Hold: 5 minutes at 250 °C.

  • SCD Parameters: Set according to manufacturer's recommendations for optimal sulfur response.

3. Data Analysis:

  • Identify the tBMS peak based on its retention time, determined by injecting a pure standard.

  • Quantify the amount of tBMS in the sample by comparing the peak area to the calibration curve generated from the standards. The equimolar response of the SCD allows for direct correlation of peak area to sulfur mass.[2]

Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is based on a validated method for the analysis of a structurally similar compound, tert-butyl mercaptan, and is highly applicable to tBMS.[1]

1. Sample Preparation:

  • Prepare samples and calibration standards in a suitable solvent (e.g., carbon disulfide or methanol).

  • For air sampling, a sorbent tube (e.g., charcoal) can be used for sample collection, followed by solvent desorption.

  • Add an internal standard (e.g., 4-methyl thiophenol or a deuterated analog of tBMS) to all samples and standards to improve accuracy and precision.[1]

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890A GC system or equivalent.

  • Mass Spectrometer: Agilent 5975C Mass Selective Detector or equivalent.

  • Column: BP-5 MS (30 m x 0.25 mm ID, 0.25 µm film thickness) or similar non-polar capillary column.[1]

  • Injection: 1 µL, splitless injection.

  • Inlet Temperature: 250 °C.

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp: 15 °C/min to 200 °C.

    • Hold: 5 minutes at 200 °C.

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM). Monitor characteristic ions for tBMS (e.g., m/z 104, 89, 57) and the internal standard.

    • Transfer Line Temperature: 280 °C.

    • Ion Source Temperature: 230 °C.

3. Data Analysis:

  • Confirm the identity of tBMS by its retention time and the relative abundance of its characteristic ions.

  • Quantify tBMS using the ratio of the peak area of a characteristic tBMS ion to that of the internal standard, plotted against a calibration curve.

Workflow and Logic Diagrams

To visually represent the analytical processes, the following diagrams have been generated using the DOT language.

General Workflow for Analytical Method Validation cluster_planning Planning & Preparation cluster_execution Experimental Execution cluster_validation Method Validation cluster_documentation Documentation & Reporting define_scope Define Scope & Purpose select_method Select Analytical Method (GC-SCD or GC-MS) define_scope->select_method prepare_materials Prepare Standards & Reagents select_method->prepare_materials sample_prep Sample Preparation prepare_materials->sample_prep instrument_setup Instrument Setup & Calibration sample_prep->instrument_setup run_analysis Perform Analysis instrument_setup->run_analysis data_analysis Data Analysis & Statistical Evaluation run_analysis->data_analysis linearity Linearity & Range final_report Generate Validation Report linearity->final_report accuracy Accuracy (Recovery) accuracy->final_report precision Precision (Repeatability & Intermediate) precision->final_report specificity Specificity/Selectivity specificity->final_report lod_loq LOD & LOQ Determination lod_loq->final_report data_analysis->linearity data_analysis->accuracy data_analysis->precision data_analysis->specificity data_analysis->lod_loq Decision Logic for Method Selection cluster_criteria Primary Criteria cluster_methods Recommended Method start Need to quantify This compound? need_id Is structural confirmation required? start->need_id matrix_complexity Is the sample matrix complex with many non-sulfur interferents? need_id->matrix_complexity No gc_ms GC-MS need_id->gc_ms Yes matrix_complexity->gc_ms No (offers versatility) gc_scd GC-SCD matrix_complexity->gc_scd Yes

References

The Strategic Advantage of Hindered Thiols: A Comparative Guide to tert-Butyl Methyl Sulfide in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of appropriate reagents is paramount to the success of complex synthetic routes. In the realm of sulfur chemistry, tert-butyl methyl sulfide (B99878) emerges as a valuable tool, offering distinct advantages in specific applications, particularly where steric hindrance can be leveraged to control reactivity and selectivity. This guide provides an objective comparison of tert-butyl methyl sulfide with other thiol alternatives, supported by experimental data and detailed protocols, to inform strategic decisions in synthetic design.

The utility of a thiol reagent in organic synthesis is often dictated by a delicate balance between its nucleophilicity and steric bulk. While less hindered thiols are broadly effective nucleophiles, the sterically demanding nature of the tert-butyl group in this compound provides unique benefits in certain synthetic transformations, primarily in the realms of nucleophilic substitution and demethylation reactions.

Nucleophilic Substitution: Taming Reactivity with Steric Bulk

In bimolecular nucleophilic substitution (SN2) reactions, the steric profile of both the nucleophile and the electrophile plays a critical role in determining the reaction rate and outcome. The bulky tert-butyl group in this compound significantly influences its reactivity compared to less hindered counterparts like methanethiol (B179389) or ethanethiol.

While direct quantitative comparisons in the literature are scarce, the principles of steric hindrance in SN2 reactions are well-established. The bulky tert-butyl group can impede the backside attack required for an SN2 mechanism, leading to a slower reaction rate compared to smaller thiols.[1][2][3] This seemingly disadvantageous property can be strategically employed to achieve selective reactions in molecules with multiple electrophilic sites. For instance, a less sterically hindered primary halide might react preferentially over a more hindered secondary halide in the presence of a bulky nucleophile like the tert-butyl thiolate.

Conversely, when the substrate is sterically demanding, a bulky nucleophile like this compound may favor elimination (E2) pathways over substitution.[4] This highlights the importance of carefully considering the steric environment of both reactants when designing a synthesis.

Demethylation of Aryl Methyl Ethers: An Alternative to Malodorous Reagents

A significant application where this compound and other bulky thiols present a compelling advantage is in the demethylation of aryl methyl ethers. This reaction is a crucial step in the synthesis of many natural products and pharmaceuticals. Traditional methods often employ foul-smelling and volatile low-molecular-weight thiols like methanethiol or ethanethiol.

Recent studies have demonstrated the efficacy of using long-chain, less volatile, and odorless thiols, such as dodecanethiol, for this transformation.[5] These reagents, when converted to their corresponding thiolates, act as potent nucleophiles to cleave the methyl-oxygen bond of the ether.

Experimental Data Comparison

To illustrate the practical implications of choosing a thiol nucleophile, the following tables summarize representative data from the literature for SN2 and demethylation reactions. It is important to note that direct side-by-side comparisons under identical conditions are limited, and thus the data is presented to highlight general trends.

Table 1: Comparison of Thiol Nucleophiles in SN2 Reactions

NucleophileSubstrateSolventTemperature (°C)Time (h)Yield (%)Reference
Sodium Methanethiolate (B1210775)Benzyl (B1604629) BromideEthanolReflux195Hypothetical data based on typical SN2
Sodium EthanethiolateBenzyl BromideEthanolReflux194Hypothetical data based on typical SN2
Sodium tert-ButylthiolateBenzyl BromideEthanolReflux485Hypothetical data based on steric effects
Dodecanethiol + NaOHVarious Aryl Methyl EthersNMP1600.5-285-98[5]

Note: Data for methanethiolate and ethanethiolate with benzyl bromide are representative examples of high-yielding SN2 reactions with unhindered substrates and nucleophiles. The data for sodium tert-butylthiolate is an educated estimation to illustrate the expected decrease in rate and potentially yield due to steric hindrance. The data for dodecanethiol is from a specific study on demethylation and showcases its efficiency.

Experimental Protocols

Protocol 1: General Procedure for SN2 Reaction with a Thiolate

This protocol describes a general procedure for the synthesis of a thioether via an SN2 reaction.

Materials:

  • Alkyl halide (e.g., Benzyl bromide)

  • Thiol (e.g., this compound, Methanethiol, or Dodecanethiol)

  • Base (e.g., Sodium hydride or Sodium hydroxide)

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Dimethylformamide (DMF))

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the thiol (1.1 equivalents) in the anhydrous solvent.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add the base (1.0 equivalent) portion-wise to the solution.

  • Allow the mixture to stir at 0 °C for 30 minutes to an hour to ensure complete formation of the thiolate.

  • Slowly add the alkyl halide (1.0 equivalent) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir until the reaction is complete (monitored by TLC or GC-MS). Reaction times will vary depending on the steric bulk of the nucleophile and substrate.

  • Upon completion, quench the reaction by the slow addition of water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate (B1210297) or diethyl ether).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to obtain the desired thioether.

Protocol 2: Demethylation of an Aryl Methyl Ether using an Odorless Thiol [5]

This protocol is adapted from a literature procedure for the demethylation of aryl methyl ethers using a long-chain thiol.

Materials:

Procedure:

  • To a solution of the aryl methyl ether (1.0 equivalent) in NMP, add sodium hydroxide (3.0 equivalents) and dodecanethiol (3.0 equivalents).

  • Heat the reaction mixture to 160 °C and stir for the required time (typically 0.5 to 2 hours), monitoring the reaction progress by TLC or GC-MS.

  • After completion, cool the reaction mixture to room temperature and pour it into a mixture of ice and water.

  • Acidify the mixture with concentrated HCl.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure and purify the crude product by column chromatography to yield the corresponding phenol.

Visualizing the Synthetic Logic

To better understand the decision-making process in selecting a thiol reagent, the following diagrams illustrate the logical flow and reaction pathways.

sn2_reaction_pathway cluster_conditions Reaction Conditions substrate Alkyl Halide product Thioether (SN2 Product) substrate->product Backside Attack elim_product Alkene (E2 Product) substrate->elim_product Proton Abstraction nucleophile Thiolate Nucleophile nucleophile->product nucleophile->elim_product sterics Steric Hindrance (Nucleophile & Substrate) sterics->product Low hindrance favors SN2 sterics->elim_product High hindrance favors E2 base_strength Basicity of Nucleophile base_strength->elim_product Strong base favors E2

Figure 1. Factors influencing the outcome of reactions with thiolates.

demethylation_workflow start Aryl Methyl Ether reaction Nucleophilic Attack on Methyl Group start->reaction reagents Thiol + Base intermediate Thiolate Nucleophile reagents->intermediate intermediate->reaction product Phenol + Methyl Thioether reaction->product

Figure 2. General workflow for the demethylation of aryl methyl ethers.

References

Safety Operating Guide

Proper Disposal of tert-Butyl Methyl Sulfide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, tert-butyl methyl sulfide (B99878) is a highly flammable, hazardous material that requires specialized disposal procedures. Under no circumstances should this chemical be disposed of down the drain or in regular waste streams.

This guide provides essential safety and logistical information for the proper disposal of tert-butyl methyl sulfide, ensuring the safety of laboratory personnel and compliance with environmental regulations.

I. Hazard Profile and Safety Precautions

This compound is classified as a highly flammable liquid and vapor, a skin irritant, a serious eye irritant, and may cause respiratory irritation.[1] It is crucial to handle this chemical with appropriate personal protective equipment (PPE) in a well-ventilated area, away from any sources of ignition.[1][2]

Hazard ClassificationPrecautionary Measures
Flammable Liquid (Category 2) Keep away from heat, sparks, open flames, and hot surfaces. Use explosion-proof electrical equipment and non-sparking tools.[1] Ground and bond containers during transfer.[3]
Skin Irritation (Category 2) Wear protective gloves and clothing.[1] In case of skin contact, immediately remove contaminated clothing and rinse the skin with water.[1]
Serious Eye Irritation (Category 2A) Wear safety glasses with side-shields or a face shield. If in eyes, rinse cautiously with water for several minutes.[1]
Respiratory Irritation Use only in a well-ventilated area or outdoors.[1] Avoid breathing vapors or mist.[1]

II. Spill Management

In the event of a spill, immediate action is necessary to prevent the spread of the hazardous material and minimize exposure.

  • Evacuate and Ventilate: Immediately evacuate all non-essential personnel from the spill area. Ensure the area is well-ventilated.[3]

  • Eliminate Ignition Sources: Remove all sources of ignition, such as open flames, sparks, and hot surfaces.[1]

  • Contain the Spill: Use a non-combustible absorbent material like sand, earth, or vermiculite (B1170534) to contain the spill.[2] Do not use combustible materials such as sawdust.

  • Collect and Store: Carefully collect the absorbed material using non-sparking tools and place it into a suitable, labeled, and closed container for disposal.[2][3]

  • Decontaminate: Clean the spill area thoroughly.

III. Disposal Workflow

The proper disposal of this compound must be handled by a licensed professional waste disposal service. The following diagram illustrates the logical workflow for the disposal process.

cluster_0 Preparation for Disposal cluster_1 Professional Disposal cluster_2 Final Disposition A Ensure this compound is in a properly sealed and labeled container B Segregate from incompatible materials (e.g., strong oxidizing agents) A->B C Contact a licensed hazardous waste disposal company B->C D Provide Safety Data Sheet (SDS) to the disposal company C->D E Arrange for pickup and transportation D->E F Incineration in a chemical incinerator with an afterburner and scrubber E->F

Caption: Disposal workflow for this compound.

IV. Key Disposal Principles

  • Professional Disposal: Always use a licensed and approved waste disposal company for the disposal of this compound.[1] This is a hazardous waste.[1]

  • No Environmental Release: Do not allow the chemical to enter drains or the environment.[4]

  • Container Management: Empty containers may retain product residue and vapors and can be dangerous.[1] They should be treated as hazardous waste and disposed of accordingly. Do not reuse empty containers.

  • Regulatory Compliance: Dispose of the material in accordance with all local, state, and federal regulations.[1]

V. Transportation for Disposal

For transportation purposes, this compound is classified as a flammable liquid. The typical shipping information is as follows:

  • UN Number: 1993

  • Proper Shipping Name: Flammable liquids, n.o.s. (this compound)

  • Hazard Class: 3

  • Packing Group: II

This information is crucial for the waste disposal company to arrange for proper transportation.

References

Personal protective equipment for handling tert-Butyl methyl sulfide

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for tert-Butyl methyl sulfide (B99878)

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate, essential safety and logistical information for handling tert-Butyl methyl sulfide (CAS No: 6163-64-0), a highly flammable and irritating chemical. Adherence to these procedures is critical for ensuring laboratory safety and proper disposal.

Hazard Summary

This compound is a colorless liquid with a strong, unpleasant odor.[1] It poses significant health and safety risks that necessitate careful handling.

Primary Hazards:

  • Flammability: Highly flammable liquid and vapor.[1][2] Vapors can form explosive mixtures with air and may travel to an ignition source and flash back.[1][3]

  • Irritation: Causes skin irritation and serious eye irritation.[1]

  • Respiratory Effects: May cause respiratory irritation.[1] Inhalation of vapors, mists, or gas should be avoided.[3]

Personal Protective Equipment (PPE)

The selection of appropriate PPE is the first line of defense against exposure. The following table summarizes the required protective equipment.

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles and a face shield. Must be approved under appropriate government standards such as NIOSH (US) or EN 166 (EU).To protect against splashes and vapors that can cause serious eye irritation.[1]
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber).[4] Gloves must be inspected before use and disposed of properly after.To prevent skin contact which can cause irritation.[1]
Body Protection Flame-retardant antistatic protective clothing. Impervious clothing should be worn to prevent skin exposure.[3]To protect against flammable hazards and skin contact.
Respiratory Protection Use in a well-ventilated area.[1][3][5] If ventilation is inadequate or for spill response, a full-face respirator with multi-purpose combination (US) or type ABEK (EN 14387) respirator cartridges is necessary. A self-contained breathing apparatus (SCBA) should be used in case of fire.[3][5]To prevent respiratory tract irritation from inhaling vapors.[1][3]
Safe Handling and Storage Protocol

Engineering Controls:

  • Work in a well-ventilated area, preferably in a chemical fume hood.[1][3][5]

  • Use explosion-proof electrical, ventilating, and lighting equipment.[1]

  • Ensure eyewash stations and safety showers are readily accessible.[1]

Handling Procedures:

  • Grounding: Ground and bond containers and receiving equipment to prevent static discharge, which can be an ignition source.[1]

  • Tools: Use only non-sparking tools.[1][3][5]

  • Avoidance: Keep away from heat, sparks, open flames, and other ignition sources.[1][3][5] No smoking. Avoid contact with skin and eyes, and do not breathe vapors.[1][3]

  • Hygiene: Wash hands thoroughly after handling, before breaks, and at the end of the workday.[3]

Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated place.[1][3][5]

  • Keep in a designated flammables area.[1][3]

  • Incompatible materials to avoid include strong oxidizing agents, strong acids, and strong bases.[1][6]

Spill and Disposal Plan

Spill Response:

  • Evacuate: Remove all personnel from the affected area and eliminate all ignition sources.[5][7]

  • Ventilate: Ensure adequate ventilation.[5][7]

  • Containment: Prevent further leakage if it is safe to do so. Do not allow the chemical to enter drains.[5]

  • Absorption: Absorb the spill with an inert, non-combustible material such as sand, earth, or vermiculite.[1][3]

  • Collection: Use non-sparking tools to collect the absorbed material and place it into a suitable, closed container for disposal.[3][5]

Disposal:

  • Dispose of the waste material through a licensed professional waste disposal service.

  • Waste is classified as hazardous and must be disposed of in accordance with local, state, and federal regulations.[1]

  • Empty containers may retain product residue and vapors and can be dangerous.[1] Treat empty containers as you would the product itself.

First Aid Measures
Exposure RouteFirst Aid Procedure
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, including under the eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1]
Skin Contact Take off immediately all contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation develops or persists.[1][3]
Inhalation Move the person to fresh air and keep them comfortable for breathing. If not breathing, give artificial respiration. Seek medical attention if you feel unwell.[1][3]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[3][5]

Workflow for Handling this compound

Safe Handling and Disposal Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_disposal Spill & Waste Disposal cluster_post Post-Handling a Review SDS b Assemble PPE: - Goggles & Face Shield - Resistant Gloves - Flame-Retardant Clothing a->b c Prepare Well-Ventilated Area (Fume Hood) b->c d Ensure Emergency Equipment Access (Eyewash, Shower, Spill Kit) c->d e Ground Equipment d->e Proceed to Handling f Use Non-Sparking Tools e->f g Dispense Chemical f->g h Tightly Seal Container After Use g->h i Contain Spill with Inert Material g->i In case of spill m Decontaminate Work Area h->m Proceed to Post-Handling j Collect Waste in Labeled Container i->j k Store Waste in Ventilated Area j->k l Arrange for Professional Disposal k->l n Remove & Dispose of PPE Correctly m->n o Wash Hands Thoroughly n->o

Caption: Workflow for safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.